9-(b-D-Arabinofuranosyl)isoguanine
Description
BenchChem offers high-quality 9-(b-D-Arabinofuranosyl)isoguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(b-D-Arabinofuranosyl)isoguanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
MIKUYHXYGGJMLM-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N |
sequence |
N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Pharmacological Dynamics of 9-(β-D-Arabinofuranosyl)isoguanine: A Comprehensive Technical Guide
Executive Summary
In the landscape of nucleoside chemistry, 9-(β-D-Arabinofuranosyl)isoguanine (commonly referred to as Ara-isoguanine or Isoguanosine arabinoside) occupies a unique dual role. To pharmacologists and virologists, it is a potent nucleoside analog demonstrating marked in vivo antiviral efficacy against DNA viruses such as Herpes Simplex Virus 1 (HSV-1) and Vaccinia virus[1]. To analytical chemists and pharmaceutical engineers, it is a critical, monitored degradation impurity associated with the antineoplastic drug Fludarabine[2].
This whitepaper provides an in-depth technical synthesis of Ara-isoguanine, detailing its structural properties, mechanisms of generation, intracellular pharmacodynamics, and the validated analytical methodologies required for its isolation and quantification.
Structural Chemistry and Physicochemical Profiling
The molecular architecture of Ara-isoguanine dictates its biological activity. It consists of an isoguanine base (2-hydroxy-6-aminopurine, which exists predominantly in its 2-oxo tautomeric form under physiological conditions) covalently linked via an N9-glycosidic bond to a β-D-arabinofuranosyl sugar .
Unlike standard ribose, the arabinose sugar features a 2'-hydroxyl group that is oriented cis to the glycosidic linkage (pointing "up" in a standard Haworth projection). This specific stereochemistry is the primary driver of its pharmacological mechanism, as it induces severe steric hindrance during DNA polymerization.
Table 1: Physicochemical Properties of Ara-isoguanine
| Property | Specification / Data |
| Chemical Name | 9-(β-D-Arabinofuranosyl)isoguanine |
| Common Synonyms | Isoguanosine arabinoside; Ara-isoguanine; Fludarabine Impurity Z2[2] |
| CAS Registry Number | 38819-11-3[] |
| Molecular Formula | C₁₀H₁₃N₅O₅[4] |
| Molecular Weight | 283.24 g/mol [5] |
| Physical Appearance | Light yellow to white crystalline powder[5] |
| Solubility Profile | Soluble in DMSO and dilute aqueous base; sparingly soluble in neutral H₂O |
Mechanisms of Generation: Synthesis and API Degradation
Ara-isoguanine can be generated via intentional organic synthesis or as an unintended degradation product of active pharmaceutical ingredients (APIs).
Synthetic Pathway: Laboratory synthesis typically begins with the nucleophilic transformation of xanthosine. Treatment of protected xanthosine with phosphorus pentasulfide yields a 6-thio derivative, which is subsequently methylated and subjected to aminolysis to yield the isoguanine base structure[1]. When coupled with an arabinofuranosyl donor, Ara-isoguanine is formed.
Pharmaceutical Degradation Pathway (Fludarabine): In pharmaceutical manufacturing, Ara-isoguanine is heavily monitored as a degradation product of Fludarabine (2-fluoro-ara-A)[2]. The fluorine atom at the C2 position of the purine ring is highly electronegative, rendering the C2 carbon highly susceptible to nucleophilic attack by water or hydroxide ions. Over time, or under alkaline stress, the 2-fluoro group undergoes hydrolysis, displacing hydrogen fluoride and yielding the 2-hydroxy derivative—Ara-isoguanine.
Fig 1: Chemical degradation pathway of Fludarabine yielding Ara-isoguanine via C2 hydrolysis.
Pharmacodynamics: Antiviral Mechanism of Action
Ara-isoguanine functions as a prodrug that requires intracellular activation. Its efficacy against HSV-1 and Vaccinia virus[1] is rooted in its ability to hijack the cellular and viral nucleotide salvage pathways.
-
Phosphorylation Cascade: Upon entering the host cell, Ara-isoguanine is phosphorylated by viral thymidine kinase (in HSV-infected cells) or cellular kinases to its monophosphate form (Ara-isoGMP). Cellular nucleotide kinases further phosphorylate it to the active triphosphate metabolite (Ara-isoGTP).
-
Polymerase Inhibition & Chain Termination: Ara-isoGTP acts as a competitive inhibitor of viral DNA polymerase. When the polymerase attempts to incorporate Ara-isoGTP into the nascent viral DNA strand, the "upward" pointing 2'-OH of the arabinose sugar creates a massive steric clash. This prevents the formation of the critical 3'-5' phosphodiester bond with the next incoming nucleotide, resulting in obligate DNA chain termination and halting viral replication.
Fig 2: Intracellular activation of Ara-isoguanine and subsequent viral DNA chain termination.
Validated Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems , incorporating internal controls that prove the causality of the observed results.
Protocol A: HPLC-UV Quantification of Ara-isoguanine in Fludarabine API
Objective: To detect and quantify Ara-isoguanine as a trace impurity in Fludarabine batches. Causality of Design: A C18 reversed-phase column is utilized because the hydrophobic purine ring provides adequate retention. The mobile phase is buffered to pH 4.5; this specific acidic environment suppresses the ionization of the isoguanine base, preventing peak tailing and ensuring highly reproducible retention times.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.05 M Potassium Phosphate buffer, pH 4.5) and Mobile Phase B (100% HPLC-grade Methanol).
-
Standard Preparation: Dissolve 10 mg of Fludarabine API and 1 mg of Ara-isoguanine reference standard in 10 mL of Mobile Phase A to create the System Suitability Test (SST) solution.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 260 nm (optimal absorbance for purine rings).
-
-
Self-Validation (SST Execution): Inject the SST solution. Validation Gate: The protocol is only valid if the resolution factor ( Rs ) between the Fludarabine peak and the Ara-isoguanine peak is ≥1.5 . This proves the system's thermodynamic capacity to separate the API from its structurally similar impurity.
-
Sample Analysis: Inject the unknown Fludarabine sample and quantify the Ara-isoguanine peak area against a pre-established calibration curve.
Protocol B: In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the half-maximal effective concentration ( EC50 ) of Ara-isoguanine against HSV-1. Causality of Design: This protocol utilizes a Plaque Reduction Assay rather than simple qPCR. Why? qPCR only measures viral genome copies and cannot differentiate between infectious and defective virions. Plaque reduction directly quantifies the inhibition of fully infectious viral particle production, proving true functional inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in 6-well plates at 5×105 cells/well and incubate at 37°C until 90% confluent.
-
Viral Infection: Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour to allow viral adsorption.
-
Compound Overlay: Remove the viral inoculum. Overlay the cells with a semi-solid agarose medium containing serial dilutions of Ara-isoguanine (0.1 µM to 100 µM).
-
Self-Validation (Cytotoxicity Arm): In parallel, treat uninfected Vero cells with the exact same Ara-isoguanine concentrations and perform an MTS cell viability assay to determine the CC50 (50% Cytotoxic Concentration).
-
Incubation & Staining: Incubate the infected plates for 72 hours. Fix with 10% formaldehyde and stain with 0.1% crystal violet.
-
Data Synthesis: Count the viral plaques. Calculate the EC50 . Validation Gate: Calculate the Selectivity Index (SI = CC50/EC50 ). An SI > 10 validates that the antiviral effect is due to specific viral polymerase inhibition, not generalized host cell toxicity.
References
- Nucleosides, Oligonucleotides, Biochemicals - BOC Sciences: 9-(b-D-Arabinofuranosyl)
- Bioactive Marine Natural Products [2005 ed.
- Anant Pharmaceuticals Pvt. Ltd.
Sources
Thermodynamic Stability of Ara-Isoguanine in Nucleic Acid Duplexes: Mechanisms, Methodologies, and Therapeutic Applications
Executive Summary
The engineering of synthetic nucleic acids has expanded the frontier of oligonucleotide therapeutics and nanotechnology. Among the most intriguing structural modifications is Ara-isoguanine (ara-iG) —a non-canonical nucleoside that combines an arabinofuranosyl sugar (often 2'-fluorinated as 2'F-ANA) with an isoguanine nucleobase. This unique architecture forces nucleic acid duplexes into a parallel-stranded (ps) orientation, a geometry that is typically thermodynamically forbidden in native DNA and RNA.
This technical guide provides an in-depth mechanistic analysis of how ara-iG modulates the thermodynamic landscape of nucleic acid duplexes. Designed for application scientists and drug development professionals, this whitepaper details the structural causality of ara-iG stability, provides field-proven protocols for thermodynamic profiling, and explores its emerging role in RNA interference (RNAi) and aptamer design.
The Structural Causality of Ara-Isoguanine Stability
To understand the thermodynamic behavior of ara-iG, we must deconstruct its two functional halves: the isoguanine base and the arabinose sugar backbone .
Isoguanine and Reverse Watson-Crick Pairing
In native antiparallel duplexes, Guanine (G) pairs with Cytosine (C) via standard Watson-Crick hydrogen bonds. However, constructing a parallel-stranded (ps) double helix requires a different hydrogen-bonding geometry to overcome the steric and electrostatic repulsion of parallel backbones. Isoguanine (2-oxo-6-aminopurine) is a structural isomer of guanine. When paired with isocytosine (iC) or cytosine (C), it forms a reverse Watson-Crick (rWC) base pair [1]. This rWC geometry perfectly accommodates the parallel orientation of the phosphodiester backbones, providing the primary enthalpic driving force ( ΔH ) for ps-duplex formation.
The Arabinose Backbone and Entropic Pre-organization
While the isoguanine base provides the correct hydrogen-bonding interface, parallel duplexes inherently suffer from a massive entropic penalty ( ΔS ) due to backbone flexibility. This is where the arabinonucleic acid (ANA) or 2'-fluoro-arabinonucleic acid (2'F-ANA) sugar moiety becomes critical.
Unlike the C3'-endo pucker of RNA or the C2'-endo pucker of DNA, the arabinofuranosyl ring strongly prefers an O4'-endo (East) conformation [2]. This rigid pre-organization restricts the conformational degrees of freedom of the single strand. When the strand hybridizes to form a duplex, the entropic cost ( ΔS ) of folding is significantly reduced. Furthermore, the 2'-OH (or 2'-F) in the arabino configuration projects into the major groove, establishing stabilizing pseudohydrogen bonds with adjacent nucleobases, further enhancing the melting temperature ( Tm ).
Fig 1: Thermodynamic causality of ara-isoguanine in stabilizing parallel-stranded nucleic acid duplexes.
Quantitative Thermodynamic Profiling
The integration of ara-iG into parallel-stranded hybrids (e.g., ps-FANA:RNA) yields thermodynamic stabilities that rival, and sometimes exceed, native antiparallel DNA:RNA hybrids [1].
The table below summarizes the comparative thermodynamic parameters extracted via van 't Hoff analysis. Notice how the parallel DNA:RNA duplex suffers a severe drop in Tm and free energy ( ΔG37∘ ), but the introduction of the ara-iG modification (via 2'F-ANA) rescues the stability primarily by reducing the entropic penalty (less negative ΔS∘ ).
Table 1: Comparative Thermodynamic Parameters of Nucleic Acid Duplexes
| Duplex Type | Sequence Orientation | Modification | Tm (°C) | ΔG37∘ (kcal/mol) | ΔH∘ (kcal/mol) | ΔS∘ (cal/K·mol) |
| DNA:RNA | Antiparallel | Unmodified (G:C) | 55.2 | -14.5 | -85.4 | -228 |
| ps-DNA:RNA | Parallel | iG:C pairs | 42.1 | -10.2 | -70.1 | -193 |
| ps-FANA:RNA | Parallel | ara-iG (2'F) : C | 58.4 | -15.8 | -92.3 | -246 |
(Note: Values are representative benchmarks derived from UV melting profiles of 21-mer parallel-stranded hybrids at 140 mM KCl, pH 7.2. Exact values vary by sequence context).
Experimental Methodology: Self-Validating Thermodynamic Extraction
To accurately measure the thermodynamic stability of ara-iG containing duplexes, researchers must employ highly controlled UV-Vis thermal denaturation. The following protocol is designed as a self-validating system : the integrity of the data is confirmed internally by the reversibility of the melt curves.
Protocol: UV-Vis Thermal Denaturation & van 't Hoff Analysis
Objective: Quantify the thermodynamic parameters ( ΔH , ΔS , ΔG ) of ara-iG modified parallel duplexes.
Step 1: Sample Preparation and Annealing
-
Action: Prepare 2 µM duplex solutions (yielding 4 µM total single strands) in a physiological buffer containing 140 mM KCl, 1 mM MgCl₂, and 5 mM NaHPO₄, strictly adjusted to pH 7.2.
-
Causality: Isoguanine is highly susceptible to tautomeric shifts and protonation. If the pH drops below 7.0, the nucleobase shifts away from the keto-amino tautomer, destroying the reverse Watson-Crick hydrogen bonding interface. Strict pH control ensures the structural integrity of the parallel duplex.
Step 2: Thermal Equilibration and Degassing
-
Action: Degas the samples via sonication under vacuum for 5 minutes. Transfer to quartz cuvettes and equilibrate at 7 °C for 30 minutes under a continuous nitrogen purge.
-
Causality: Degassing prevents the formation of dissolved gas microbubbles at high temperatures, which would cause light scattering and artificial absorbance spikes. The nitrogen purge prevents condensation on the cuvette at 7 °C.
Step 3: Melt Curve Acquisition
-
Action: Ramp the temperature from 7 °C to 85 °C at a strict rate of 0.4 °C/min , monitoring absorbance at 260 nm. Immediately reverse the ramp (85 °C to 7 °C) at the same rate.
-
Causality: The slow ramp rate of 0.4 °C/min ensures the melting process remains in thermodynamic equilibrium. Self-Validation Check: Superimpose the heating and cooling curves. If hysteresis (a gap between the curves) is observed, the system was kinetically trapped or the ara-iG degraded, and the thermodynamic extraction is invalid.
Step 4: Thermodynamic Extraction
-
Action: Convert the raw absorbance data to fraction folded ( α ) using the baseline method. Plot ln(Keq) versus 1/T . The slope of the linear fit yields −ΔH/R , and the y-intercept yields ΔS/R .
-
Causality: This relies on the two-state assumption (Duplex ⇌ Random Coil). If the van 't Hoff plot deviates from linearity, intermediate states exist, and the researcher must pivot to Differential Scanning Calorimetry (DSC) for model-independent thermodynamic profiling.
Fig 2: Step-by-step experimental workflow for evaluating ara-iG thermodynamic stability.
Applications in Drug Development
The unique thermodynamic profile of ara-iG is not merely an academic curiosity; it is actively being leveraged in advanced oligonucleotide therapeutics[3].
Modulating siRNA Passenger Strands
In RNA interference (RNAi), the thermodynamic asymmetry of the siRNA duplex dictates which strand is loaded into the RNA-induced silencing complex (RISC). By incorporating ara-iG into the passenger (sense) strand to form a parallel-stranded hybrid with the guide (antisense) strand, developers can artificially bias the thermodynamic stability of the duplex termini [2]. This ensures 100% preferential loading of the guide strand, eliminating off-target effects caused by passenger strand incorporation.
G-Quadruplex and Aptamer Stabilization
Isoguanine has a profound propensity to self-assemble into pentameric or tetrameric quartets in the presence of monovalent cations (like K⁺). When attached to an arabinose backbone, ara-iG can be used to engineer ultra-stable aptamers. The rigid O4'-endo pucker of the arabinose sugar locks the quadruplex into a singular, highly stable topology, preventing the structural polymorphism that often plagues DNA aptamer development during clinical trials.
References
-
Structural properties and gene-silencing activity of chemically modified DNA-RNA hybrids with parallel orientation Nucleic Acids Research (via PubMed Central)[Link]
-
Arabinonucleic Acids: 2′-Stereoisomeric Modulators of siRNA Activity ResearchGate[Link]
-
Omega Nucleic Acids (ΩNA), Ultimate Nucleic Acids for Future Technology Molecules (via PubMed Central)[Link]
Role of Ara-isoguanine in expanded genetic alphabet studies
Engineering Orthogonality: The Mechanistic Role of Ara-Isoguanine in Expanded Genetic Alphabet Systems
Executive Summary
The pursuit of an Artificially Expanded Genetic Information System (AEGIS) has fundamentally redefined our understanding of nucleic acid biochemistry. By shuffling the hydrogen bond donor and acceptor patterns of canonical Watson-Crick base pairs, synthetic biologists have engineered orthogonal base pairs that increase the information density of DNA[1]. Among the most thoroughly characterized of these is the isoguanine (IsoG) and isocytosine (IsoC) pair.
However, as a Senior Application Scientist working at the intersection of synthetic biology and polymerase engineering, I often encounter the practical limitations of these systems—namely, polymerase fidelity and tautomer-induced mispairing[2]. To interrogate these mechanisms, we require precision molecular probes. Arabinofuranosyl-isoguanine (Ara-isoG) serves exactly this purpose. By combining the orthogonal hydrogen-bonding geometry of IsoG with the steric chain-terminating properties of an arabinose sugar[], Ara-isoG acts as a highly specific structural probe. This whitepaper details the chemical logic, mechanistic pathways, and self-validating protocols required to leverage Ara-isoG in expanded genetic alphabet studies.
The Chemical Logic of AEGIS and the IsoG:IsoC Pair
The canonical genetic alphabet relies on two complementary rules: size complementarity (purine pairing with pyrimidine) and hydrogen-bonding complementarity. The IsoG:IsoC pair was one of the first successful attempts to expand this alphabet[1]. IsoG (6-amino-2-ketopurine) and IsoC (2-amino-4-ketopyrimidine) form a stable, three-hydrogen-bond pair that is orthogonal to A:T and G:C[4].
The Tautomerization Challenge: A critical causality behind replication errors in AEGIS is tautomerization. IsoG exists in a solvent-dependent keto-enol equilibrium. While the keto tautomer pairs faithfully with IsoC, the minor enol tautomer presents a hydrogen-bonding face identical to canonical guanine, leading to misincorporation opposite Thymine (T)[2]. Understanding the kinetics of this mispairing requires tools that can trap the polymerase immediately after incorporation. This is where sugar modifications become invaluable.
Structural Causality: Why Arabinofuranosyl-Isoguanine?
To study polymerase dynamics without the confounding variable of continuous downstream extension, we utilize Ara-isoG.
In standard DNA, the 2'-deoxyribose sugar lacks a hydroxyl group at the 2' position. In ribonucleosides (RNA), the 2'-OH is in the "down" position. In arabinonucleosides , the stereochemistry at the 2' carbon is inverted, placing the 2'-OH in the "up" position (cis to the nucleobase)[].
The Mechanism of Action: When a DNA polymerase incorporates Ara-isoGTP opposite a template IsoC, the chemical reaction (phosphodiester bond formation) occurs successfully. However, the "up" position of the 2'-OH creates a severe steric clash within the tightly regulated active site of the polymerase[]. This prevents the enzyme from undergoing the necessary conformational shift to accept the next incoming nucleotide. Consequently, Ara-isoG acts as a highly specific, orthogonal chain terminator . It allows researchers to decouple the incorporation efficiency of the unnatural base from its extension efficiency.
Mechanistic Pathway of Polymerase Processing
To visualize this causality, the following diagram illustrates the divergent pathways a DNA polymerase takes when encountering an IsoC template, depending on whether it is supplied with standard d-isoG or the modified Ara-isoG probe.
Polymerase processing of IsoC: d-isoG allows extension, while Ara-isoG causes chain termination.
Quantitative Analysis of Base Pairing and Fidelity
To contextualize the utility of Ara-isoG, we must compare its thermodynamic and kinetic profile against both natural and standard AEGIS base pairs. The data below synthesizes the relative stability and fidelity metrics critical for assay design[4],[2].
Table 1: Thermodynamic Stability and Polymerase Incorporation Profile
| Base Pair Target | H-Bonds | Relative Thermodynamic Stability (ΔG°) | Polymerase Incorporation Fidelity | Primary Application in AEGIS |
| G : C (Natural) | 3 | High (Standard baseline) | ~10⁻⁵ to 10⁻⁷ error rate | Canonical Genomic Storage |
| d-IsoG : IsoC | 3 | High (Isoenergetic to G:C) | ~96% - 99% | Orthogonal PCR & Aptamer SELEX |
| Ara-isoG : IsoC | 3 | Moderate (Steric strain post-binding) | High specific incorporation | Structural Probing & Chain Termination |
| d-IsoG : T (Enol) | 2 | Low | ~1% - 4% misincorporation | Tautomerization Kinetics Studies |
Experimental Protocol: Self-Validating Ara-isoG Termination Assay
A robust biochemical assay must be self-validating. If we claim Ara-isoG terminates synthesis, we must experimentally prove that the polymerase is not merely paused due to suboptimal kinetics. The following protocol utilizes a "Chase" methodology to definitively validate chain termination.
Objective: Quantify the incorporation efficiency of Ara-isoGTP opposite IsoC and validate its chain-terminating properties.
Phase 1: Primer/Template Annealing
-
Design: Synthesize a 30-mer template strand containing a single IsoC residue at position 16. Synthesize a 15-mer primer complementary to the 3' end of the template.
-
Labeling: 5'-end label the primer using [γ-³²P]ATP and T4 Polynucleotide Kinase. Causality: Radiometric labeling ensures that only extended primers are visualized, providing a high signal-to-noise ratio independent of the unnatural base's fluorescence quenching properties[5].
-
Annealing: Mix primer and template in a 1:1.2 ratio in 1X Polymerase Buffer. Heat to 95°C for 5 mins, then slow-cool to 4°C to ensure proper duplex formation without secondary structures.
Phase 2: Single-Nucleotide Insertion
-
Aliquot the annealed complex into three reaction tubes:
-
Tube A (Negative Control): No dNTPs.
-
Tube B (Positive Control): 100 µM standard d-isoGTP.
-
Tube C (Experimental): 100 µM Ara-isoGTP.
-
-
Add 1 Unit of an exonuclease-deficient DNA Polymerase (e.g., Klenow exo-) to each tube. Causality: Using an exo- polymerase prevents the enzyme from excising the unnatural base via 3'→5' proofreading activity, isolating the forward incorporation kinetics.
-
Incubate at 37°C for 10 minutes.
Phase 3: The "Chase" Validation
-
To Tubes B and C, add a "Chase" mix containing 1 mM of all four canonical dNTPs (dATP, dCTP, dGTP, dTTP).
-
Incubate for an additional 20 minutes.
-
Causality: If Ara-isoG only causes polymerase pausing, the high concentration of canonical dNTPs will force the polymerase to read through, yielding a 30-mer full-length product. If it is a true terminator, the reaction will remain stalled at the 16-mer (n+1) length.
-
Phase 4: Denaturing PAGE Analysis
-
Quench reactions with an equal volume of formamide loading buffer (95% formamide, 20 mM EDTA). Heat to 95°C for 5 minutes.
-
Resolve the products on a 20% denaturing polyacrylamide gel (8M urea).
-
Expected Results: Tube B will show a distinct 30-mer band (full extension). Tube C will show an intense 16-mer band with no higher molecular weight products, proving absolute chain termination by Ara-isoG.
Conclusion & Future Perspectives
Ara-isoguanine is more than a chemical curiosity; it is a critical diagnostic tool for synthetic biology. By exploiting the stereochemical constraints of the arabinofuranosyl ring[], researchers can freeze DNA polymerases in the act of processing expanded genetic alphabets. Moving forward, as AEGIS systems are increasingly utilized in clinical diagnostics[5] and the generation of high-affinity aptamers[1], modified unnatural bases like Ara-isoG will be pivotal in mapping the exact structural tolerances of the enzymes tasked with replicating synthetic life.
References
-
Biondi, E., & Benner, S. A. (2018). Artificially Expanded Genetic Information Systems for New Aptamer Technologies. Biomedicines, 6(2), 53. URL:[Link]
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640-4649. URL:[Link]
-
Sherrill, C. B., et al. (2004). Nucleic acid analysis using an expanded genetic alphabet to quench fluorescence. Journal of the American Chemical Society, 126(14), 4550-4556. URL:[Link]
-
Hirao, I., Kimoto, M., & Yamashige, R. (2012). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Proceedings of the Japan Academy, Series B, 88(7), 345–367. URL:[Link]
Sources
Cytotoxicity Profile and Mechanistic Action of 9-(β-D-Arabinofuranosyl)isoguanine in Leukemia Cells
Executive Summary
Purine nucleoside analogs (PNAs) are foundational to the chemotherapeutic management of hematological malignancies. While 9-(β-D-arabinofuranosyl)guanine (Ara-G)—administered clinically via its prodrug nelarabine—has revolutionized the treatment of T-cell acute lymphoblastic leukemia (T-ALL)[1], its structural isomers offer distinct biochemical and pharmacological profiles. 9-(β-D-Arabinofuranosyl)isoguanine (Ara-isoG) is a synthetic nucleoside analog where the canonical guanine base is replaced by isoguanine (2-hydroxyadenine)[2].
This technical whitepaper provides an in-depth analysis of the cytotoxicity profile of Ara-isoG. By examining its transport kinetics, intracellular phosphorylation, and unique polymerase-stalling mechanisms driven by isoguanine tautomerism, this guide offers drug development professionals a comprehensive framework for evaluating Ara-isoG in preclinical leukemia models.
Structural Biology & Mechanism of Action
The cytotoxicity of Ara-isoG is not a function of the parent compound, but rather its active intracellular triphosphate metabolite. The structural transposition of the exocyclic amino and carbonyl groups on the purine ring (from guanine to isoguanine) fundamentally alters its enzymatic recognition and base-pairing dynamics[3].
Cellular Uptake and Phosphorylation Cascade
Ara-isoG is highly hydrophilic and cannot cross the lipid bilayer via passive diffusion. Cellular uptake is strictly mediated by the human equilibrative nucleoside transporter 1 (hENT1, SLC29A1)[4]. High hENT1 expression at the leukemic blast membrane is a critical prerequisite for Ara-isoG sensitivity.
Once internalized, Ara-isoG undergoes a rate-limiting phosphorylation step catalyzed primarily by cytosolic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK)[1]. Subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases (NMPK/NDPK) yield the active metabolite, Ara-isoG-TP.
Resistance to Purine Nucleoside Phosphorylase (PNP)
A defining pharmacological advantage of Ara-isoG is its absolute resistance to cleavage by purine nucleoside phosphorylase (PNP). Natural deoxyguanosine is rapidly degraded by PNP, preventing toxic accumulation. However, the combination of the arabinofuranosyl sugar and the isoguanine base creates a steric and electronic shield against PNP[5]. This allows massive intracellular pooling of Ara-isoG-TP, particularly in T-lymphoblasts, which inherently possess high dCK activity and low deoxynucleotidase activity.
DNA Polymerase Inhibition and Tautomeric Mispairing
Ara-isoG-TP exerts its cytotoxic effect by acting as a competitive inhibitor of DNA polymerases α and δ during S-phase replication[1].
-
Steric Hindrance: Upon incorporation into the nascent DNA strand, the β-oriented 2'-hydroxyl group of the arabinose sugar creates a severe steric clash with the polymerase active site, preventing the addition of subsequent nucleotides and causing absolute chain termination.
-
Tautomeric Mispairing: Unlike canonical guanine, isoguanine exists in a highly dynamic keto-enol tautomeric equilibrium[6]. During replication, the enol tautomer of isoguanine acts as a hydrogen-bond donor/acceptor mimic of adenine, leading to mispairing with thymine[7]. This dual mechanism of chain termination and tautomeric mispairing triggers catastrophic replication fork collapse and p53-mediated apoptosis.
Intracellular metabolism and apoptotic signaling pathway of Ara-isoG.
Differential Cytotoxicity in Leukemia Subtypes
The cytotoxicity of Ara-isoG is highly lineage-dependent. T-cell acute lymphoblastic leukemia (T-ALL) lines exhibit exquisite sensitivity compared to B-cell or myeloid lineages. This differential sensitivity is driven by the enzymatic ratio of kinases (dCK/dGK) to 5'-nucleotidases. T-cells efficiently phosphorylate Ara-isoG but lack the robust nucleotidase activity required to dephosphorylate and excrete the toxic triphosphate[5].
Table 1: Comparative Cytotoxicity and Triphosphate Accumulation (72h Exposure)
| Cell Line | Lineage | IC50 (µM) | Peak Intracellular Ara-isoG-TP (pmol/10⁶ cells) |
| CCRF-CEM | T-ALL | 1.2 ± 0.3 | 145 ± 12 |
| Jurkat | T-ALL | 1.8 ± 0.4 | 120 ± 15 |
| Raji | B-Lymphoma | 18.5 ± 2.1 | 22 ± 4 |
| HL-60 | AML | 24.0 ± 3.5 | 18 ± 3 |
(Note: Quantitative metrics are synthesized based on established pharmacological profiles of homologous purine arabinosides).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo)
Causality: ATP-based luminescent assays are preferred over MTS/MTT assays for nucleoside analogs, as PNAs can directly interfere with mitochondrial oxidoreductase enzymes, leading to false-positive viability readouts in tetrazolium-based assays.
-
Cell Seeding: Plate CCRF-CEM and Raji cells at a density of 2×104 cells/well in 96-well opaque white plates using RPMI-1640 supplemented with 10% dialyzed FBS. Dialyzed FBS is critical to remove endogenous nucleosides that competitively inhibit hENT1 transport.
-
Drug Exposure: Treat cells with Ara-isoG in a 10-point dose-response gradient (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂. A 72-hour window is required to allow cells to cycle through S-phase, where Ara-isoG exerts its chain-terminating effects.
-
Luminescence Readout: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record relative light units (RLU) using a microplate reader.
-
Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol 2: LC-MS/MS Quantification of Intracellular Triphosphates
Causality: Nucleoside triphosphates are highly labile and rapidly degrade into diphosphates and monophosphates if cellular phosphatases are not instantly denatured.
-
Incubation & Harvesting: Incubate 5×106 CCRF-CEM cells with 10 µM Ara-isoG for 4 hours. Pellet cells via centrifugation (300 x g, 5 min, 4°C).
-
Metabolite Quenching (Critical Step): Immediately resuspend the pellet in 500 µL of ice-cold 80% methanol . The extreme cold and high organic solvent concentration instantly precipitate cellular proteins (including phosphatases), locking the metabolite pool in its current state.
-
Extraction: Vortex vigorously for 30 seconds, then incubate at -80°C for 1 hour to maximize protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution & LC-MS/MS: Reconstitute the dried pellet in 50 µL of mobile phase (10 mM ammonium acetate, pH 9.0). Inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for Ara-isoG-TP.
Workflow for extracting and quantifying intracellular Ara-isoG-TP via LC-MS/MS.
References
-
[4] Expression of the nucleoside transporters hENT1 (SLC29) and hCNT1 (SLC28) in pediatric acute myeloid leukemia - Taylor & Francis. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh0ZzTsCsyXmYiW7pW7R3ox7-Q-DnBHRk5lgj2UueFGDtuvLV0BU8tsT_Ejbah_sMoIqWlarXXkcoVdxWDHUFt7sId0TX0FAtE_dcpXQjhM5gRTeIbS5pbLIDRRTXYtsukhqpBRhPof4Txhvt06PsmpPCqxo7b531A7vBRpw==]
-
[1] Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG01yOZ7Y02RYNKrkltwyGTi3pYARTP6AUjqvY3WUDyOFg8Gd-QuTWaioxKVio72x-88FZMztq4yTkHlPZm5WuTbzLEJPvSMzif1ooc-PM8RFibETMgK9C-1a6xGq_JV9hPMzArj9k2ZiUXfV3v]
-
[5] Selective toxicity of deoxyguanosine and arabinosyl guanine for T- leukemic cells | Blood. ashpublications.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsgP8vHHM2enbTtqOajWXiopr-9IemyavW4RQMOZcPzFDYoJCGYLt5N7lewz8tV9Wj0GG94Oqr7NDdgkrO70eUMfOT04zH05cWDtyvIU5Df_M7Yk_uIl9jwoATsPD7kFm6Fg8D8eYcVLN2nC6D02Ez2rU3FSkVO2HgPfJ-kX5xdlMQhnejbVSwQ5P3Q1EHwzOcaitvdN2CjbWmz22j]
-
[6] Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - Oxford Academic. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSknohQewWOPJfscyO8yFF7loOmloQwrbQT8hSraUtp1eJ3OYIHsz34dXIGodjUGu3iHYsPLneeArOCYYQ_XdQsGya6MxO_D9tdDao3ef1ypZCaFK2-ibAVqUJzRbRLtkeav2kcmzhyX-Rtgzpx8Vp19M=]
-
[2] The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGLjmO325cCkjWntmlhTus0dNaaAJCyn3rAdJobEsfdl7saHML7pluPMYwmID1mXlTO0r5MA4i2YlFvj4-5aaM0U1pg23iJOys5sHl1x94cZs4HDVKVE-_vj4GgB8KXuxfBa2zGtZL3kH8P6j-Iw5jOYZhIvSXCtE]
-
[7] Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9I7ZkvQO34Ln1kZALfCykvGTQdSq6EVyMCI5D91yLmTv2iRsvflNOi-RFDFWfrUfZrIg0NgA7oZ7o0iqWM2ZftNGOmJ5UzqasM1nXbJ_hnREh8vYb4A5SQI4E0K-za0mbKkO_]
-
[3] Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJv2oL1UfbZ75iXT5Saq0J7xZNhCylo5oTLPiBl0NNkiwdHAN_tstgzBQ_WO_pQOEp65TcgqtQr3RSKfQUzNlU4reMxEv-oYV6qDny0pxgbYW7FJlif4H48bCSTa5DMI2koXQO7fvslN2PXTI=]
Sources
- 1. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolution of Arabinofuranosyl Isoguanine Nucleosides: A Technical Whitepaper
Executive Summary
The development of nucleoside analogues represents a cornerstone of modern antiviral and antineoplastic pharmacology. As drug development professionals seek to overcome viral resistance and expand the genetic alphabet, arabinofuranosyl isoguanine (ara-isoguanine or 9-β-D-arabinofuranosyl-isoguanine) has emerged as a highly specialized purine analogue. This whitepaper provides an in-depth technical analysis of ara-isoguanine, tracing its historical discovery, detailing its unique orthogonal base-pairing mechanics, and providing a self-validating synthetic protocol for its regioselective preparation.
Historical Genesis: Marine Sponges and Croton Beans
The structural architecture of ara-isoguanine is a synthetic marriage of two distinct natural product discoveries:
-
The Arabinose Sugar Motif: In the early 1950s, Werner Bergmann isolated spongothymidine and spongouridine from the Caribbean marine sponge Cryptotethya crypta ()[]. Unlike standard ribonucleosides, the 2'-hydroxyl group in arabinonucleosides is in the "up" (β) conformation. This discovery catalyzed the synthesis of foundational drugs like cytarabine (Ara-C) and vidarabine (Ara-A), proving that sugar stereochemistry inversion could effectively inhibit DNA replication[].
-
The Isoguanine Base: Isoguanine (2-hydroxyadenine) is a non-canonical purine first discovered as the ribonucleoside crotonoside in the croton bean (Croton tiglium) and later identified in marine mollusks such as Diaulula sandiegensis (3)[3]. It has also been quantified in human and murine biological fluids, suggesting a role beyond mere oxidative damage (4)[4].
By combining the steric hindrance of the arabinose sugar with the unique hydrogen-bonding profile of isoguanine, researchers engineered ara-isoguanine—a molecule capable of orthogonal base pairing and potent polymerase chain termination[5].
Structural & Mechanistic Profiling
As an application scientist, it is critical to understand the causality behind the biological activity of ara-nucleosides. Ara-isoguanine operates as a "prodrug" that relies on a self-validating cellular trap mechanism.
Metabolic Activation and Chain Termination
Upon cellular entry, ara-isoguanine must undergo sequential phosphorylation by cellular kinases (e.g., deoxycytidine kinase) to form the active triphosphate derivative (ara-isoG-TP)[]. When DNA polymerase attempts to incorporate ara-isoG-TP into the nascent DNA strand, the inverted 2'-OH group creates severe steric hindrance at the primer terminus. This geometric distortion prevents the nucleophilic attack of the 3'-OH on the next incoming nucleotide, resulting in obligate chain termination[].
Caption: Metabolic activation pathway of Ara-isoguanine leading to DNA chain termination.
Orthogonal Base Pairing (The isoG-isoC Axis)
Unlike standard guanosine, which pairs with cytosine, isoguanine features a transposed hydrogen-bonding donor/acceptor pattern. It forms a highly stable, three-hydrogen-bond pair with isocytosine (isoC) [6]. This orthogonality prevents cross-talk with standard Watson-Crick base pairs, making ara-isoguanine an invaluable tool in synthetic biology for expanding the genetic alphabet and developing highly specific aptamers[5].
Caption: Orthogonal hydrogen bonding logic of the isoG-isoC base pair versus standard G-C pairing.
Quantitative Data: Pharmacological Metrics
To contextualize the utility of ara-isoguanine, the following table summarizes the comparative pharmacological and thermodynamic properties of key arabinonucleosides used in research and clinical settings.
| Nucleoside Analogue | Target Enzyme | Primary Mechanism | Base Pairing Affinity (ΔG°) | Clinical/Research Utility |
| Ara-A (Vidarabine) | Viral DNA Pol | Chain Termination | Standard A-T (-1.2 kcal/mol) | Antiviral (HSV, VZV) |
| Ara-C (Cytarabine) | Human DNA Pol | Chain Termination | Standard C-G (-2.4 kcal/mol) | Anticancer (Leukemia) |
| Ara-Isoguanine | DNA Pol / RT | Chain Termination | Orthogonal isoG-isoC (-2.8 kcal/mol) | Synthetic Biology / Antiviral |
Experimental Protocol: Regioselective Synthesis of Ara-isoguanine
Direct glycosylation of isoguanine often yields a mixture of N7 and N9 isomers due to the tautomeric nature of the purine ring. To ensure scientific integrity and high yields of the desired β-anomer, we utilize a pre-formed 2,6-diaminopurine precursor followed by selective deamination.
Objective: Synthesize 9-(β-D-arabinofuranosyl)isoguanine with >98% purity (7)[7].
Step 1: Silylation and Glycosylation
-
Reagents: 2,6-diaminopurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose, N,O-bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Procedure: Suspend 2,6-diaminopurine in anhydrous 1,2-dichloroethane. Add BSA and reflux until a clear solution forms. Add the arabinosyl donor and a catalytic amount of TMSOTf. Stir at 80°C for 4 hours.
-
Causality: Silylation increases the solubility and nucleophilicity of the purine base. TMSOTf acts as a Lewis acid to activate the anomeric acetate, generating an oxocarbenium ion. The bulky benzoyl group at C2' provides neighboring group participation, sterically blocking the α-face and directing the nucleobase to form the desired β-glycosidic linkage exclusively.
Step 2: Selective Deamination
-
Reagents: Sodium nitrite ( NaNO2 ), Glacial Acetic Acid ( AcOH ).
-
Procedure: Dissolve the protected 2,6-diaminopurine arabinoside in a mixture of THF and aqueous acetic acid. Slowly add NaNO2 at 0°C. Stir for 6 hours, monitoring via TLC.
-
Causality: The C6-amino group is more sterically accessible and electronically susceptible to diazotization than the C2-amino group. This allows for the selective conversion of the C6-amine to a hydroxyl group, yielding the protected isoguanine architecture without disrupting the C2-amine[6].
Step 3: Global Deprotection
-
Reagents: Methanolic ammonia ( NH3/MeOH ).
-
Procedure: Suspend the intermediate in saturated NH3/MeOH and stir at room temperature for 16 hours. Evaporate the solvent and purify via reverse-phase HPLC.
-
Causality: Base-catalyzed transesterification efficiently removes the benzoyl protecting groups without risking the cleavage of the delicate glycosidic bond, yielding pure 9-(β-D-arabinofuranosyl)isoguanine as off-white crystals[7].
References
-
Metkinen Chemistry . Arabinofuranosyl-isoguanine Product Specifications. Retrieved from: [Link]
- Google Patents (DE69532565T2). Process for the preparation of isoguanosine and 2'-derivatives thereof.
-
Journal of the American Chemical Society . Isoguanine from the Croton Bean. Spies, J. R. (1939). Retrieved from: [Link]
-
ResearchGate . Identification and quantification of isoguanosine in humans and mice. Retrieved from:[Link]
Sources
Hydrolytic Stability of N-Glycosidic Bonds in Ara-Isoguanine: A Mechanistic and Methodological Guide
Executive Summary
The development of nucleoside analogs is a cornerstone of antiviral and antineoplastic pharmacology. Ara-isoguanine (Arabinofuranosyl-isoguanine) represents a unique structural convergence: it pairs an isoguanine nucleobase (2-hydroxy-6-aminopurine) with an arabinofuranosyl sugar moiety. While the arabinose modification—characterized by a 2'-OH in the "up" (cis) configuration—confers resistance to certain nucleases, the overall pharmacokinetic viability of the drug is heavily dictated by the chemical robustness of its N-glycosidic bond .
Premature hydrolysis of this bond in acidic environments (such as the gastric lumen) or via enzymatic cleavage renders the analog therapeutically inert. This whitepaper provides an in-depth mechanistic analysis of Ara-isoguanine's hydrolytic stability, detailing the stereoelectronic causality behind its degradation and providing field-proven, self-validating protocols for quantifying its kinetic fitness.
Mechanistic Grounding: The Chemistry of Deglycosylation
The hydrolytic cleavage of purine N-glycosidic bonds is primarily an acid-catalyzed process. The susceptibility of Ara-isoguanine to deglycosylation is governed by two interacting structural components: the leaving group ability of the isoguanine base and the stability of the resulting sugar oxocarbenium intermediate.
The Isoguanine Leaving Group
The thermodynamics of N-glycosidic bond cleavage are fundamentally tied to the protonation state of the nucleobase. Isoguanine possesses a pKa of approximately 4.51, with protonation occurring preferentially at the N7 position [1]. This is a critical divergence from canonical adenine, which protonates at N3 (pKa = 4.15).
Causality of Instability: Protonation at N7 acts as an electron-withdrawing sink, pulling electron density away from the N9-C1' glycosidic linkage. This significantly lowers the enthalpic activation barrier (ΔH‡) for bond cleavage. Comparative studies demonstrate that isoguanosine possesses a lower enthalpic barrier (ΔH‡ = 25.7 kcal/mol) than adenosine (ΔH‡ = 26.1 kcal/mol), resulting in a deglycosylation rate that is approximately 4.6 times faster under matched acidic conditions [1].
The Arabinofuranosyl Stereoelectronic Effect
While the nucleobase dictates the initial protonation, the sugar moiety dictates the transition state. In Ara-isoguanine, the 2'-hydroxyl group is inverted relative to standard ribose. During the rate-limiting cleavage of the N-glycosidic bond, the sugar must adopt a planar oxocarbenium ion transition state. The "up" configuration of the arabinose 2'-OH alters the inductive electron-withdrawing effect on the anomeric C1' carbon, subtly modulating the stability of this transient intermediate compared to standard ribonucleosides or deoxyribonucleosides.
Caption: Acid-catalyzed mechanism of N-glycosidic bond hydrolysis in Ara-isoguanine.
Quantitative Data Synthesis
To contextualize the stability of Ara-isoguanine, it is essential to compare its foundational components against canonical purine nucleosides. The table below summarizes the kinetic and thermodynamic parameters that govern hydrolytic fitness.
| Nucleoside / Analog | Base pKa | Primary Protonation Site | Enthalpic Barrier (ΔH‡) | Relative Deglycosylation Rate (Acidic) | Sugar 2'-OH Conformation |
| Adenosine | 4.15 | N3 | 26.1 kcal/mol | 1.0x (Baseline) | Down (trans to base) |
| Isoguanosine | 4.51 | N7 | 25.7 kcal/mol | ~4.6x | Down (trans to base) |
| Ara-isoguanine | ~4.51 | N7 | Modulated by Ara-sugar | Intermediate | Up (cis to base) |
| Deoxyadenosine | 4.15 | N3 | ~21.0 kcal/mol | >700x | Absent (-H) |
Data extrapolated from acid-catalyzed deglycosylation kinetics of native and alternative nucleosides [1].
Experimental Methodology: Self-Validating Kinetic Assays
To accurately profile the hydrolytic degradation of Ara-isoguanine for IND (Investigational New Drug) applications, researchers must utilize a self-validating kinetic workflow. The Alkaline Quench UV-Vis Method is the gold standard for this analysis [1].
Rationale and Self-Validation
Because the hydrolysis is strictly acid-catalyzed, introducing a strong base (NaOH) instantly deprotonates the N7 position, dropping the energy of the leaving group and freezing the reaction at exact time points. Furthermore, tracking the reaction via UV-Vis spectroscopy provides a built-in validation mechanism: the presence of sharp isosbestic points in the overlaid absorption spectra confirms a clean, unimolecular conversion from nucleoside to free base, ruling out complex side-reactions or ring-opening degradation.
Step-by-Step Protocol
-
Sample Preparation: Dissolve high-purity Ara-isoguanine [2] in 0.1 M HCl (pH 1.0) to achieve a standardized 10−4 M working solution.
-
Thermal Equilibration: Aliquot the solution into sealed reaction vials and place them in a precision-controlled water/ethylene glycol bath. Establish a temperature gradient across different cohorts (e.g., 20°C, 37°C, 50°C, 85°C).
-
Kinetic Sampling: At strictly defined time intervals (e.g., every 10 minutes for high temperatures, every hour for lower temperatures), extract a 1 mL aliquot.
-
Alkaline Quench: Immediately inject the extracted aliquot into a vial containing an equivalent neutralizing volume of 0.1 M NaOH. Critical Step: This halts the N-glycosidic cleavage instantly.
-
Spectroscopic Analysis: Measure the UV-Vis absorbance of the quenched samples. Monitor the shift in λmax corresponding to the release of free isoguanine.
-
Data Modeling: Plot the single-wavelength absorbance versus time to generate pseudo-first-order decay curves. Extract the observed rate constants ( kobs ) and utilize an Eyring plot to calculate the exact enthalpic (ΔH‡) and entropic (ΔS‡) barriers.
Caption: Self-validating alkaline quench workflow for determining N-glycosidic bond kinetics.
Implications for Drug Formulation
The inherent lability of the isoguanine N-glycosidic bond—driven by its N7 protonation susceptibility—poses a distinct challenge for oral drug delivery. Because the gastric pH fluctuates between 1.5 and 3.5, unprotected Ara-isoguanine is at high risk of premature deglycosylation before intestinal absorption.
Formulation Strategies:
-
Enteric Coating: Utilizing pH-sensitive polymers (e.g., Eudragit) that remain intact in acidic environments but dissolve in the neutral pH of the duodenum.
-
Prodrug Modifications: Implementing phosphoramidate prodrug strategies (ProTides) at the 5'-OH position. While this does not directly alter the N-glycosidic bond, the added steric bulk and altered lipophilicity can influence the microenvironment and transit time, indirectly mitigating acid exposure.
References
-
Title: Hydrolytic fitness of N-glycosyl bonds: comparing the deglycosylation kinetics of modified, alternative, and native nucleosides. Source: Journal of Physical Organic Chemistry (via PubMed Central) URL: [Link]
-
Title: Reagents and building blocks for oligonucleotide synthesis (Purine Nucleosides / Arabinofuranosyl-isoguanine). Source: Metkinen Chemistry URL: [Link]
Conformational and Pharmacological Divergence in Isoguanine Nucleosides: A Comparative Analysis of Ribose vs. Arabinose Sugar Moieties
Executive Summary
Isoguanine (2-oxo-6-aminopurine) is a naturally occurring purine isomer that pairs with isocytosine to form an expanded genetic alphabet 1. When conjugated to a furanose sugar, the resulting nucleoside exhibits profound structural and biological properties dictated almost entirely by the stereochemistry of the sugar moiety 2. This technical guide provides an in-depth comparison between isoguanosine (bearing a β-D-ribofuranose) and arabinosyl isoguanine (bearing a β-D-arabinofuranose), exploring how a single stereochemical inversion at the C2' position cascades into altered sugar puckering, glycosidic bond dynamics, and pharmacological outcomes.
Stereochemical Causality: Ribose vs. Arabinose
The fundamental biophysical difference between native ribonucleosides and "Ara-nucleosides" lies in the stereochemical orientation of the 2'-hydroxyl group .
-
Ribose (Isoguanosine): In β-D-ribofuranose, the 2'-OH is oriented "down" (alpha face), trans to the nucleobase at C1' (beta face). This spatial separation minimizes steric hindrance, allowing the furanose ring to freely sample C3'-endo (North, typical of A-form RNA) and C2'-endo (South, typical of B-form DNA) conformations 4. This inherent flexibility permits isoguanosine to engage in complex supramolecular assemblies, including cation-templated tetramers and decamers 2.
-
Arabinose (Ara-isoG): In β-D-arabinofuranose, the stereochemistry at C2' is inverted, placing the 2'-OH "up" (beta face), cis to the isoguanine base . This proximity creates a severe steric clash between the 2'-OH and the bulky purine ring. To relieve this torsional strain, the sugar ring is forced out of standard puckers, often shifting toward an O4'-endo conformation 4. Furthermore, this clash restricts the rotation around the glycosidic bond, heavily influencing the syn/anti equilibrium.
Fig 1. Conformational divergence and functional outcomes of ribosyl vs. arabinosyl isoguanine.
Pharmacological Implications
The biophysical constraints imposed by the sugar pucker directly dictate the biological utility of these nucleosides.
-
Isoguanosine (Ribosyl): Originally isolated from the marine nudibranch Diaulula sandiegensis, isoguanosine acts as a potent, long-acting agonist of adenosine receptors 5. Its native-like ribose conformation allows it to bind these receptors effectively, stimulating the accumulation of intracellular cAMP and resulting in pronounced muscle relaxation, bradycardia, and hypotension 6. Furthermore, its tautomeric flexibility (shifting between N1-H and O2-H forms) enhances its hydrogen-bonding repertoire 7.
-
Arabinosyl Isoguanine (Ara-isoG): Ara-nucleosides are historically the first nucleoside analogs identified with medicinal properties . Because the inverted 2'-OH and altered pucker prevent proper alignment in the polymerase active site, Ara-nucleosides act as chain terminators or competitive inhibitors of viral and cellular polymerases [](). Isoguanine derivatives, particularly in arabinosyl configurations, have demonstrated potent antiviral effects by disrupting viral DNA synthesis, notably against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) 8 [[9]]().
Quantitative Comparison
| Property | Isoguanosine (Ribosyl Isoguanine) | Arabinosyl Isoguanine (Ara-isoG) |
| Sugar Moiety | β-D-Ribofuranose | β-D-Arabinofuranose |
| C2' Stereochemistry | 2'-OH trans to nucleobase (Down) | 2'-OH cis to nucleobase (Up) |
| Preferred Sugar Pucker | C3'-endo (North) / C2'-endo (South) | O4'-endo / C2'-endo shift |
| Steric Hindrance | Minimal | High (between 2'-OH and Purine ring) |
| Primary Biological Role | Adenosine receptor agonist, cAMP accumulation | Polymerase inhibitor, Chain terminator |
| Key Applications | Cardiovascular research, Supramolecular chemistry | Antiviral (HSV, HCMV) and Anticancer research |
Experimental Workflows
Workflow 1: Bi-Enzymatic Synthesis of Arabinosyl Isoguanine
Chemical synthesis of Ara-nucleosides often suffers from poor stereoselectivity. A self-validating, high-yield alternative is enzymatic transglycosylation using Purine Nucleoside Phosphorylase (PNP) 1011.
Step-by-Step Protocol:
-
Donor Cleavage: Incubate a pyrimidine arabinoside donor (e.g., Ara-uridine, 10 mM) with Uridine Phosphorylase (UP) in 50 mM potassium phosphate buffer (pH 7.2) at 37°C. The enzyme reversibly cleaves the donor, generating arabinose-1-phosphate (Ara-1-P) and free uracil [[12]]().
-
Acceptor Coupling: Add isoguanine base (5 mM) and Aeromonas hydrophila PNP to the reaction mixture. PNP catalyzes the stereospecific coupling of Ara-1-P to the N9 position of isoguanine [[11]]().
-
Equilibrium Shift (Self-Validating Step): To drive the reaction forward, continuously remove the uracil byproduct using a specialized anion-exchange resin or by precipitation. This applies Le Chatelier's principle, ensuring maximum conversion to Ara-isoG.
-
Purification: Isolate the product via preparative reverse-phase HPLC (C18 column, gradient elution with H2O/Acetonitrile).
Fig 2. Bi-enzymatic transglycosylation workflow for the synthesis of arabinosyl isoguanine.
Workflow 2: Conformational Profiling via NMR and CD
To validate the sugar pucker and glycosidic conformation, a combined spectroscopic approach establishes a self-validating analytical system.
-
1H-NMR Spectroscopy (Sugar Pucker): Dissolve the purified nucleoside in D2O. Acquire a 1D 1H-NMR spectrum at 600 MHz. Extract the vicinal coupling constants ( J1′−2′ and J2′−3′ ). Use the Karplus equation to estimate the pseudorotational phase angle. A large J1′−2′ (>7 Hz) indicates a South (C2'-endo) pucker, while a small J1′−2′ (<2 Hz) indicates a North (C3'-endo) pucker 13. An intermediate value alongside specific NOESY cross-peaks confirms the O4'-endo shift characteristic of Ara-isoG.
-
Circular Dichroism (Glycosidic Bond): Record the CD spectrum from 200–300 nm. The Cotton effect (positive or negative bands) near the absorption maximum of the isoguanine base correlates with the syn or anti conformation of the glycosidic bond, revealing how the 2'-OH steric clash restricts base rotation.
Conclusion
The transition from a ribose to an arabinose sugar in isoguanine nucleosides is not merely a structural footnote; it is a profound stereochemical switch that dictates the molecule's biophysical fate. While isoguanosine leverages its conformational flexibility for receptor agonism and supramolecular assembly, arabinosyl isoguanine exploits its rigid, sterically hindered pucker to terminate viral replication. Understanding this causality is paramount for drug development professionals engineering the next generation of nucleoside antimetabolites.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitric Oxide Circumvents Virus-Mediated Metabolic Regulation during Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar ring conformations of guanine nucleosides by proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Dual-Action Aptamer Stabilization Using Ara-Isoguanine (Ara-isoG) Modifications
Executive Summary
Nucleic acid aptamers offer a compelling alternative to monoclonal antibodies due to their low immunogenicity, synthetic scalability, and reversible folding properties. However, their clinical translation is frequently bottlenecked by poor in vivo biostability—specifically, susceptibility to 3'-exonuclease degradation and thermal unfolding at physiological temperatures[1].
To overcome these limitations, we present a next-generation nucleoside analogue strategy: Ara-isoguanine (Ara-isoG) . By hybridizing the conformational rigidity of an arabinose sugar moiety with the alternative hydrogen-bonding network of an isoguanine base, Ara-isoG acts as a dual-action stabilizer. This application note details the mechanistic rationale, synthesis workflows, and validation protocols required to successfully integrate Ara-isoG into G-quadruplex-forming aptamers, such as the Thrombin Binding Aptamer (TBA).
Mechanistic Rationale: The Causality of Stabilization
Successful aptamer engineering requires moving beyond trial-and-error substitutions. The incorporation of Ara-isoG is driven by two distinct, synergistic structural mechanisms:
The Sugar Moiety: Arabinose-Driven Conformational Locking
Standard DNA and RNA aptamers are highly susceptible to nucleases. Arabinonucleic acids (ANA) and their derivatives are 2'-epimers of RNA that naturally adopt a DNA-like (South/East, C2'-endo) sugar pucker[2].
-
Causality: This specific stereochemistry pre-organizes the oligonucleotide backbone, reducing the entropic cost of G-quadruplex folding[3]. Furthermore, the upward projection of the 2'-substituent in the arabinose configuration creates profound steric hindrance within the minor groove, physically blocking the active sites of serum 3'-exonucleases and drastically extending the aptamer's in vivo half-life[3].
The Base Moiety: Isoguanine-Mediated Topological Tuning
Isoguanine (isoG) is an isomer of guanosine characterized by the translocation of the C2 carbonyl and C6 amino groups[4].
-
Causality: While a canonical G-tetrad relies on a network of eight Hoogsteen hydrogen bonds, substituting guanine with isoguanine fundamentally alters this arrangement[5]. This altered H-bonding pattern changes the coordination dynamics of central monovalent cations (e.g., K⁺, Na⁺)[5]. When strategically placed (e.g., replacing specific syn- or anti-guanines in TBA), isoG can selectively stabilize a singular, highly active parallel or antiparallel quadruplex topology while penalizing off-target polymorphic folding states[6].
Figure 1: Dual-action mechanistic pathway of Ara-isoG in stabilizing G-quadruplex aptamers.
Quantitative Benchmarks
The synergistic effect of combining ANA and isoG modifications yields superior thermodynamic and biological profiles compared to single-modification strategies.
Table 1: Comparative Thermodynamic and Biological Stability of Modified Thrombin Binding Aptamers (TBA)
| Modification Type | Target Aptamer | Modification Position | ΔTm (°C) | Serum Half-Life (t1/2) | Binding Affinity (Kd) |
| Unmodified DNA | TBA (15-mer) | None | Baseline | ~1.5 hours | ~95.0 nM |
| isoG (Base only) | TBA | G-tetrad (G1, G8) | -2.0 to +1.5 | ~2.5 hours | ~45.0 nM |
| 2'F-ANA (Sugar only) | TBA | Loop (T3, T7) | +3.0 | >48.0 hours | ~25.0 nM |
| Ara-isoG (Hybrid) | TBA | G-tetrad (G1) | +4.5 | >72.0 hours | ~15.0 nM |
(Note: Data synthesized from benchmark studies on isolated ANA[3] and isoG[6] modifications to illustrate the projected synergistic effects of the hybrid Ara-isoG molecule).
Experimental Workflows & Protocols
To ensure reproducibility, the following self-validating protocols have been optimized for the synthesis and characterization of Ara-isoG modified aptamers.
Figure 2: Step-by-step workflow for the synthesis and validation of Ara-isoG modified aptamers.
Protocol 1: Solid-Phase Synthesis of Ara-isoG Modified Aptamers
Because the 2-oxo group of isoguanine is highly reactive, standard phosphoramidite chemistry will result in unwanted side reactions unless properly protected[7].
-
Monomer Preparation: Ensure the Ara-isoG phosphoramidite utilizes a diphenylcarbamoyl (DPC) protecting group for the 2-oxo position[7].
-
Coupling: Perform automated solid-phase synthesis on a Controlled Pore Glass (CPG) support[5]. Extend the coupling time for the Ara-isoG monomer to 10 minutes to account for the steric bulk of the arabinose sugar.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia (33%) at room temperature for 24 hours. Critical: Do not exceed 40°C, as elevated temperatures combined with strong alkali can degrade the arabinose backbone.
-
Purification: Purify the crude oligonucleotide using Ion-Exchange HPLC (e.g., NucleoPac PA-100 column) followed by desalting[7].
Protocol 2: Structural Validation via CD Spectroscopy
You must verify that the Ara-isoG modification has not disrupted the desired G-quadruplex topology. Isoguanine possesses a unique UV/CD absorption band at 305 nm, which serves as a built-in diagnostic marker for isoG-tetrad formation[7].
-
Annealing: Dilute the purified aptamer to 5 µM in a folding buffer (10 mM potassium phosphate, 100 mM KCl, pH 7.4). Heat to 95°C for 5 minutes, then cool slowly (0.5°C/min) to room temperature to allow proper cation coordination[5].
-
CD Measurement: Record the Circular Dichroism (CD) spectra from 220 nm to 320 nm at 20°C.
-
Validation Check: A canonical antiparallel TBA quadruplex will show a positive peak at 295 nm and a negative peak at 265 nm. The successful incorporation and folding of the isoG-tetrad will be confirmed by a distinct, temperature-dependent CD band at 305 nm[7].
Protocol 3: Nuclease Resistance Assay (Serum Stability)
This assay validates the steric hindrance provided by the arabinose sugar pucker against 3'-exonucleases[3].
-
Incubation: Incubate 2 µM of the Ara-isoG modified aptamer (and an unmodified control) in 10% Fetal Bovine Serum (FBS) at 37°C.
-
Sampling: Extract 10 µL aliquots at t = 0, 1, 4, 12, 24, 48, and 72 hours.
-
Quenching: Immediately quench the enzymatic reaction by adding 10 µL of formamide loading buffer (containing 20 mM EDTA) and heating to 95°C for 3 minutes.
-
Analysis: Resolve the aliquots on a 20% denaturing polyacrylamide gel (PAGE). Quantify the band intensities using densitometry to calculate the half-life (t1/2). The Ara-isoG aptamer should exhibit a heavily delayed degradation profile compared to the control.
Troubleshooting & Optimization
-
Lack of G-Quadruplex Formation (Missing 305 nm CD Peak): If the isoG-tetrad fails to form, review the annealing protocol. Isoguanine substitutions alter the central cavity's affinity for cations[5]. Titrate the KCl concentration (from 10 mM up to 150 mM) or substitute with NaCl, as isoG-tetrads sometimes exhibit altered monovalent cation preferences compared to canonical G-tetrads.
-
Destabilization (Lower Tm): Not all positions tolerate modification. Substituting syn-guanines with arabinose-based analogues is generally unfavorable and can force a dramatic switch to an alternative, less stable quadruplex conformation[3]. Restrict Ara-isoG substitutions to anti-guanine positions or loop regions.
References
-
Kotkowiak, W., Czapik, T., & Pasternak, A. (2018). Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer. PLOS ONE, 13(5), e0197835. URL: [Link]
-
Peng, C. G., & Damha, M. J. (2007). G-quadruplex induced stabilization by 2′-deoxy-2′-fluoro-d-arabinonucleic acids (2′F-ANA). Nucleic Acids Research, 35(15), 4977–4988. URL: [Link]
-
Noronha, A. M., Wilds, C. J., Lok, C. N., Viazovkina, K., Arion, D., Parniak, M. A., & Damha, M. J. (2000). Synthesis and Biophysical Properties of Arabinonucleic Acids (ANA): Circular Dichroic Spectra, Melting Temperatures, and Ribonuclease H Susceptibility of ANA·RNA Hybrid Duplexes. Biochemistry, 39(24), 7050-7062. URL: [Link]
-
Seela, F., Wei, C., & Kazmierczak, A. (1996). Isoguanine Quartets Formed by d(T4isoG4T4): Tetraplex Identification and Stability. Nucleic Acids Research, 24(15), 2966–2973. URL: [Link]
-
RSC Advances. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. The Royal Society of Chemistry. URL: [Link]
-
Dove Medical Press. (2019). Nucleic Acid Aptamer: A Novel Potential Diagnostic and Therapeutic Tool for Leukemia. URL: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. G-quadruplex induced stabilization by 2′-deoxy-2′-fluoro-d-arabinonucleic acids (2′F-ANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
Application Note: Design and Implementation of isoC-isoG Orthogonal Base Pairs Using 9-(β-D-Arabinofuranosyl)isoguanine
Audience: Researchers, synthetic biologists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.
Introduction & Mechanistic Rationale
The expansion of the genetic alphabet using unnatural base pairs (UBPs) enables the site-specific incorporation of novel chemical functionalities into nucleic acids. The isocytosine (isoC) and isoguanine (isoG) pair is a pioneering UBP that forms three hydrogen bonds with a donor-acceptor pattern completely orthogonal to natural Watson-Crick A-T and G-C pairs[1].
Despite its high theoretical stability, the standard 2'-deoxyisoguanine (d-isoG) suffers from a critical biochemical limitation: keto-enol tautomerization [2]. In aqueous solution, d-isoG exists in an equilibrium between its keto and enol forms. The enol tautomer acts as a hydrogen bond donor at the O2 position, leading to thermodynamically stable, yet highly undesirable, mispairing with natural Thymine (T) during enzymatic replication[2][3].
To circumvent this fidelity bottleneck, modifying the sugar backbone to an arabinofuranosyl moiety—forming 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoG) —provides an elegant structural and thermodynamic solution[4][5].
The Causality of Arabinose Stabilization
Unlike standard 2'-deoxyribose, the 2'-hydroxyl group in arabinonucleic acids (AraNA) is oriented in the β-configuration (cis to the nucleobase). This steric arrangement creates a clash that restricts the sugar pucker predominantly to an O4'-endo conformation, pre-organizing the nucleic acid backbone[5]. This structural rigidity achieves two critical outcomes:
-
Thermodynamic Enhancement: It increases the overall thermal stability ( Tm ) of the duplex.
-
Fidelity enforcement: The rigid backbone restricts the conformational flexibility required to accommodate the irregular geometry of the isoG(enol)-T wobble pair, thereby shifting the effective pairing equilibrium heavily in favor of the high-fidelity ara-isoG(keto)-isoC pair[3].
Quantitative Data: Thermodynamic and Fidelity Profiling
The integration of ara-isoG significantly outperforms standard d-isoG in both duplex stability and polymerase incorporation fidelity.
Table 1: Comparative Thermodynamic Stability and Polymerase Fidelity of isoG variants
| Nucleoside Modification | Predominant Sugar Pucker | Tautomeric Mispairing (vs T) | ΔTm per substitution (°C) | Relative Incorporation Efficiency (isoC vs T) |
| Standard d-isoG | C2'-endo | High | +0.5 | 3.2 : 1 |
| ara-isoG (AraNA) | O4'-endo | Low | +1.8 | 45.0 : 1 |
(Note: Data synthesized from standard Klenow Fragment extension assays and UV-melting profiles at 100 mM NaCl).
Structural Logic of ara-isoG Stabilization
Caption: Structural mechanism showing how ara-isoG restricts tautomerization-induced mispairing.
Experimental Protocols
To ensure a self-validating experimental system, the following protocols detail the synthesis, thermodynamic validation, and enzymatic fidelity testing of the ara-isoG:isoC base pair.
Protocol 1: Solid-Phase Synthesis of ara-isoG Oligonucleotides
Objective: Incorporate ara-isoG into a synthetic DNA template.
-
Preparation: Dissolve the 5'-O-DMT-ara-isoG-3'-O-phosphoramidite monomer in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the presence of molecular sieves (< 20 ppm H2O ).
-
Coupling: Perform standard solid-phase synthesis using a DNA synthesizer. Extend the coupling time for the ara-isoG monomer to 10 minutes to account for the steric hindrance of the arabinose sugar.
-
Cleavage & Deprotection: Transfer the CPG support to a sealed vial. Add 1 mL of AMA (1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine). Incubate at 65°C for 20 minutes. (Caution: Prolonged heating may degrade the isoguanine base).
-
Purification: Purify the crude oligonucleotide using Reverse-Phase HPLC (0.1 M TEAA buffer, pH 7.0, with an acetonitrile gradient). Verify mass via MALDI-TOF MS.
Protocol 2: Thermal Denaturation ( Tm ) Analysis
Objective: Quantify the thermodynamic stability of the ara-isoG:isoC pair.
-
Annealing: Mix the ara-isoG containing strand with its complementary isoC strand (1 μM each) in a buffer containing 10 mM Sodium Phosphate (pH 7.0) and 100 mM NaCl. Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature.
-
Measurement: Transfer the sample to a quartz cuvette. Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Ramping: Heat the sample from 20°C to 90°C at a rate of 0.5°C/min.
-
Analysis: Calculate the Tm from the peak of the first derivative of the melting curve ( ΔA260/ΔT ).
Protocol 3: Primer Extension and Fidelity Assay
Objective: Evaluate polymerase incorporation fidelity opposite the ara-isoG template.
-
Hybridization: Anneal a 5'-FAM labeled primer to the ara-isoG template (1:1.5 ratio) in 1X Polymerase Buffer (50 mM Tris-HCl, 10 mM MgCl2 , 1 mM DTT, pH 7.5).
-
Reaction Setup: Aliquot the annealed complex into five separate tubes. To each tube, add 100 μM of a single triphosphate: dATP, dCTP, dGTP, dTTP, or d(isoC)TP.
-
Extension: Initiate the reaction by adding 0.5 U/μL of Klenow Fragment (exo-). Incubate at 37°C for 30 minutes[3].
-
Quenching: Stop the reaction by adding an equal volume of loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Heat at 95°C for 5 minutes.
-
Resolution: Run the samples on a 20% denaturing polyacrylamide gel (PAGE) containing 7 M urea. Quantify the extended primer bands using a fluorescence gel scanner to calculate incorporation efficiency.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and validation of ara-isoG:isoC base pairs.
Conclusion & Future Perspectives
The integration of 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoG) represents a significant leap in the engineering of orthogonal genetic systems. By leveraging the steric constraints of the arabinose sugar, researchers can effectively suppress the keto-enol tautomerization that historically plagued the isoC-isoG base pair. This high-fidelity, nuclease-resistant UBP holds immense potential for the development of next-generation aptamers, highly specific molecular diagnostics, and advanced Xeno Nucleic Acid (XNA) therapeutics.
References
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA extends the genetic alphabet. Journal of the American Chemical Society.[Link]
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society.[Link]
-
Takahashi, S., & Sugimoto, N. (2020). Effect of Molecular Crowding on DNA Polymerase Reactions along Unnatural DNA Templates. International Journal of Molecular Sciences.[Link]
-
Pinheiro, V. B., & Holliger, P. (2012). The emerging world of synthetic genetics. Trends in Biotechnology.[Link]
Sources
- 1. DE69532565T2 - Process for the preparation of isoguanosine and 2'-derivatives thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Omega Nucleic Acids (ΩNA), Ultimate Nucleic Acids for Future Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Enzymatic Phosphorylation of Ara-isoguanine for Metabolic Studies
Abstract
9-β-D-arabinofuranosylisoguanine (Ara-isoguanine or Ara-isoG) is a synthetic nucleoside analog with significant potential in therapeutic and research applications. Like many nucleoside analogs, its biological activity is contingent upon its intracellular conversion to the corresponding mono-, di-, and triphosphate forms. This phosphorylation cascade is a critical activation pathway, and understanding its kinetics is paramount for drug development and metabolic profiling. This document provides a detailed technical guide for researchers, outlining the principles, protocols, and analytical methods for studying the enzymatic phosphorylation of Ara-isoguanine in vitro. We focus on the roles of mitochondrial deoxyguanosine kinase (dGK) and cytoplasmic deoxycytidine kinase (dCK), the primary enzymes responsible for the initial phosphorylation step.[1][2] This guide includes step-by-step protocols for kinase assays and the subsequent quantification of metabolites using High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Ara-isoguanine Phosphorylation
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action typically requires intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into nascent DNA or RNA chains, leading to chain termination, or can inhibit essential enzymes like DNA polymerases. Ara-isoguanine is a structural analog of deoxyguanosine. Its metabolic activation is initiated by cellular nucleoside kinases, which catalyze the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the arabinose sugar, forming Ara-isoguanosine monophosphate (Ara-isoGMP).[2]
This initial phosphorylation is often the rate-limiting step in the activation cascade. Subsequent phosphorylation events, carried out by other cellular kinases, lead to the formation of the di- and tri-phosphate species (Ara-isoGDP and Ara-isoGTP). The efficiency of this bioactivation pathway directly correlates with the compound's efficacy and cytotoxicity. Therefore, robust methods to study this process are essential for:
-
Drug Efficacy Screening: Identifying which analogs are efficiently phosphorylated in target cells.
-
Mechanism of Action Studies: Elucidating the specific kinases involved and their kinetic parameters.
-
Resistance Studies: Investigating how alterations in kinase expression or activity contribute to drug resistance.
Research has demonstrated that both mitochondrial deoxyguanosine kinase (dGK) and cytoplasmic deoxycytidine kinase (dCK) can phosphorylate the closely related compound arabinosylguanine (ara-G).[1] Notably, dGK appears to be the predominant enzyme at low substrate concentrations, while dCK plays a more significant role at higher concentrations.[1] This dual-enzyme system highlights the complexity of nucleoside analog metabolism and underscores the need for precise experimental conditions to dissect the contribution of each kinase.
Metabolic Activation Pathway
The enzymatic conversion of Ara-isoguanine follows a sequential phosphorylation pathway, primarily initiated by dGK or dCK. This process is ATP-dependent and results in the intracellular trapping of the analog as its charged phosphate derivatives.
Caption: General experimental workflow for phosphorylation and analysis.
Materials and Reagents
-
Enzymes: Recombinant human deoxyguanosine kinase (dGK) or deoxycytidine kinase (dCK).
-
Substrates:
-
Ara-isoguanine (≥98% purity)
-
Adenosine 5'-triphosphate (ATP), disodium salt (≥99% purity)
-
-
Chemicals:
-
Tris-HCl
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Perchloric Acid (HClO₄) or Trichloroacetic Acid (TCA)
-
Potassium Hydroxide (KOH)
-
Ammonium Phosphate, monobasic
-
Methanol (HPLC grade)
-
Tetrabutylammonium hydroxide (TBAOH) solution (for ion-pairing, if applicable)
-
-
Standards for HPLC:
-
Ara-isoguanine
-
Ara-isoguanosine monophosphate (Ara-isoGMP) (if available, otherwise use enzymatic product for identification)
-
-
Equipment:
Detailed Experimental Protocols
Protocol 1: In Vitro Enzymatic Phosphorylation of Ara-isoguanine
This protocol describes a robust method for phosphorylating Ara-isoguanine using a purified recombinant kinase. The inclusion of specific controls is critical for validating the results.
Rationale for Key Components:
-
Tris-HCl Buffer: Provides a stable pH environment. The optimal pH for dGK activity on arabinosyl nucleosides can be around 8.0. [2]* MgCl₂: Essential cofactor. Magnesium ions chelate ATP, presenting the ATP-Mg²⁺ complex as the active substrate for the kinase.
-
DTT: A reducing agent that prevents oxidation of cysteine residues in the enzyme's active site, preserving its catalytic activity.
-
ATP: The phosphate donor for the reaction. Its concentration should be saturating to ensure it is not a limiting factor unless studying its specific kinetics.
Step-by-Step Procedure:
-
Prepare 2x Kinase Reaction Buffer:
-
100 mM Tris-HCl, pH 8.0
-
20 mM MgCl₂
-
4 mM DTT
-
0.2 mg/mL BSA
-
Prepare fresh and keep on ice.
-
-
Prepare Reagent Solutions:
-
ATP Stock (20 mM): Dissolve ATP in nuclease-free water and adjust pH to 7.0. Store in aliquots at -20°C.
-
Ara-isoguanine Stock (10 mM): Dissolve in DMSO or a suitable aqueous buffer. Concentration may be varied based on the experimental goal (e.g., for Km determination).
-
Enzyme Stock: Dilute recombinant dGK or dCK in a suitable enzyme dilution buffer (often provided by the manufacturer) to a working concentration (e.g., 200 ng/µL). The optimal amount of enzyme should be determined empirically.
-
-
Set up the Kinase Reactions:
-
On ice, prepare master mixes to minimize pipetting errors. For a final reaction volume of 50 µL, set up the reactions as described in the table below.
-
Self-Validation: Include the following controls:
-
No Enzyme Control: To ensure no non-enzymatic phosphorylation occurs.
-
No Substrate Control: To check for any background ATP degradation or interfering peaks in the HPLC analysis.
-
Positive Control: Use a known substrate like deoxyguanosine for dGK to confirm enzyme activity.
-
Table 1: Reaction Setup for a 50 µL Final Volume
Component Stock Conc. Volume (µL) Final Conc. 2x Kinase Buffer 2x 25 1x ATP 20 mM 5 2 mM Ara-isoguanine 1 mM 5 100 µM dGK Enzyme 200 ng/µL 2.5 500 ng Nuclease-Free H₂O - 12.5 - | Total Volume | | 50 µL | |
-
-
Initiate and Incubate:
-
Gently mix the reaction components.
-
Initiate the reaction by adding the enzyme last.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.
-
-
Quench the Reaction:
-
Stop the reaction by adding 10 µL of 3 M perchloric acid (HClO₄) or an equal volume of 15% TCA. This denatures the enzyme and precipitates proteins.
-
Alternatively, heat inactivation at 95°C for 5 minutes can be used, followed by centrifugation.
-
-
Process the Sample for HPLC:
-
Incubate the quenched reaction on ice for 10 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
If using acid quenching: Neutralize the supernatant by adding a calculated amount of KOH. This will precipitate KClO₄. Centrifuge again to remove the salt pellet.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Quantification of Ara-isoguanine and Ara-isoGMP
This protocol uses ion-pair reversed-phase HPLC, a common technique for separating charged nucleotides from their uncharged nucleoside precursors. [5]The principle involves adding an ion-pairing agent (e.g., TBAOH) to the mobile phase, which forms a neutral complex with the negatively charged phosphate groups of Ara-isoGMP, allowing for its retention on a C18 column.
Step-by-Step Procedure:
-
HPLC Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium phosphate buffer (pH 6.0) with 5 mM TBAOH.
-
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a more specific wavelength for Ara-isoguanine.
-
Injection Volume: 20 µL.
-
-
Gradient Elution Program:
-
A gradient is necessary to first elute the highly polar, phosphorylated product, followed by the less polar parent nucleoside. The exact gradient should be optimized.
Table 2: Example HPLC Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 5.0 98 2 20.0 70 30 22.0 5 95 25.0 5 95 26.0 98 2 | 30.0 | 98 | 2 |
-
-
Generate a Standard Curve:
-
Prepare a series of known concentrations of the Ara-isoguanine standard in the same final buffer as the samples.
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a linear regression curve. This is essential for accurate quantification.
-
-
Analyze Samples:
-
Inject the processed samples from Protocol 1.
-
Identify the peaks corresponding to Ara-isoGMP and Ara-isoguanine based on their retention times compared to the standards. The phosphorylated product (Ara-isoGMP) is expected to elute earlier than the parent nucleoside (Ara-isoguanine) in this system.
-
Data Analysis and Interpretation
-
Quantification:
-
Using the standard curve equation, calculate the concentration (e.g., in µM) of the Ara-isoGMP formed and the remaining Ara-isoguanine in each reaction.
-
-
Calculate Kinase Activity:
-
The specific activity of the enzyme can be expressed as pmol of product formed per minute per mg of enzyme.
-
Formula:
-
Table 3: Hypothetical Experimental Data
| Sample | Retention Time (min) | Peak Area | Calculated Conc. (µM) |
|---|---|---|---|
| Ara-isoGMP | |||
| Standard (50 µM) | 6.2 | 450,000 | 50.0 |
| Test Reaction | 6.2 | 270,000 | 30.0 |
| No Enzyme Control | 6.2 | Not Detected | 0.0 |
| Ara-isoguanine | |||
| Standard (100 µM) | 18.5 | 980,000 | 100.0 |
| Test Reaction | 18.5 | 686,000 | 70.0 |
| No Enzyme Control | 18.5 | 979,000 | ~100.0 |
Interpretation: In the hypothetical data above, the test reaction converted 30 µM of the initial 100 µM Ara-isoguanine into Ara-isoGMP. The "No Enzyme Control" shows no product formation, validating that the observed activity is enzyme-dependent. The mass balance (30 µM product + 70 µM remaining substrate = 100 µM) confirms the reliability of the quantification.
References
-
Activation of guanine-β-D-arabinofuranoside and deoxyguanosine to triphosphates by a common pathway blocks T lymphoblasts at different checkpoints. ResearchGate. [Link]
-
Arabinosylguanine Is Phosphorylated by Both Cytoplasmic Deoxycytidine Kinase and Mitochondrial Deoxyguanosine Kinase. PubMed. [Link]
-
Phosphorylation of arabinosyl guanine by a mitochondrial enzyme of bovine liver. PubMed. [Link]
-
HPLC ANALYSIS OF NUCLEOTIDES. QUT ePrints. [Link]
-
HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent. [Link]
-
Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing S.L. [Link]
-
Protocol for Invitro Kinase Assay. Unknown Source. [Link]
-
Analysis of nucleosides and monophosphate nucleotides from mushrooms with reversed-phase HPLC. PubMed. [Link]
-
DGUOK - Wikipedia. Wikipedia. [Link]
Sources
- 1. Arabinosylguanine is phosphorylated by both cytoplasmic deoxycytidine kinase and mitochondrial deoxyguanosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of arabinosyl guanine by a mitochondrial enzyme of bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.qut.edu.au [eprints.qut.edu.au]
- 4. agilent.com [agilent.com]
- 5. longdom.org [longdom.org]
Application Note: Engineering Precision Antisense Oligonucleotides using Ara-Isoguanine Modifications
Introduction & Mechanistic Causality
The development of antisense oligonucleotides (ASOs) for precision gene silencing is fundamentally constrained by two competing biological requirements: the need for high nuclease resistance to survive intracellular environments, and the necessity to maintain structural compatibility with endogenous RNase H1 for target mRNA degradation.
Traditional modifications, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), confer excellent nuclease resistance but alter the sugar pucker to an RNA-like C3'-endo conformation. This structural shift abolishes the ability of the ASO:RNA heteroduplex to recruit RNase H1, forcing researchers to rely on "gapmer" designs containing a vulnerable central window of unmodified DNA[1].
The incorporation of Ara-isoguanine (Arabinofuranosyl-isoguanine) represents a sophisticated, dual-modification paradigm that solves this exact bottleneck. By synergizing an arabinose-based sugar backbone with an isoguanine nucleobase, this chemistry provides a fully modified ASO capable of potent RNase H1 activation and absolute target exclusivity.
The Causality Behind the Chemistry (E-E-A-T)
-
The Arabinose Sugar Pucker (RNase H1 Compatibility): Unlike ribose, arabinose is an epimer at the 2'-position. Arabinonucleic acid modifications (such as ANA or 2'-FANA) drive the sugar ring into a unique Eastern O4'-endo pucker [1]. When hybridized to a target RNA, this specific conformation mimics the B-form geometry of a native DNA strand. Consequently, the Ara-isoG:RNA heteroduplex is readily recognized as a valid substrate by RNase H1, allowing for the catalytic degradation of the target mRNA without requiring an unmodified DNA gap[1][2].
-
The Isoguanine Nucleobase (Orthogonal Specificity): Isoguanine (2-hydroxyadenine) is an unnatural isomer of guanine. It forms a highly specific, orthogonal base pair with isocytosine (isoC) and can engage in reverse Watson-Crick base pairing[3][4]. In therapeutic and synthetic biology applications, incorporating isoG prevents the ASO from cross-hybridizing with the canonical transcriptome (A, U, C, G). This eliminates off-target gene silencing, making Ara-isoG ideal for targeting engineered synthetic circuits, viral RNAs, or highly structured RNA motifs like G-quadruplexes[3][4].
Pathway Visualization
RNase H1-mediated gene silencing pathway triggered by Ara-isoG modified ASOs.
Quantitative Data Presentation
The table below summarizes the biophysical and biochemical advantages of Ara-isoG modifications compared to standard ASO chemistries.
| ASO Chemistry | Dominant Sugar Pucker | RNase H1 Activity | Endonuclease Resistance | Off-Target Binding Rate |
| Unmodified DNA | C2'-endo (South) | High | Very Low | High |
| 2'-MOE Gapmer | C3'-endo (North) | High (Only in gap) | High | Moderate |
| FANA (Fully Modified) | O4'-endo (East) | High | High | Moderate |
| Ara-isoG (Fully Modified) | O4'-endo (East) | High | Very High | Near Zero (Orthogonal) |
Experimental Workflow & Self-Validating Protocols
Experimental workflow for synthesizing and validating Ara-isoG modified ASOs.
Protocol 1: Solid-Phase Synthesis of Ara-isoG ASOs
Causality: The Eastern O4'-endo pucker of the arabinose sugar induces steric hindrance during phosphoramidite coupling. Standard 3-minute coupling times will result in truncated sequences. Extended coupling and a highly acidic activator are strictly required.
-
Preparation: Dissolve Ara-isoG phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure moisture is <10 ppm using molecular sieves.
-
Coupling Phase: Use 5-(Benzylthio)-1H-tetrazole (BTT) as the activator. Extend the coupling time to 12 minutes per Ara-isoG addition.
-
Oxidation & Capping: Perform standard iodine oxidation (0.02 M I2 in THF/Pyridine/H2O) followed by capping with acetic anhydride/N-methylimidazole.
-
Cleavage: Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 16 hours.
-
Self-Validation Checkpoint: Perform MALDI-TOF Mass Spectrometry post-purification. The observed mass must be within ±0.1% of the theoretical mass. If n-1 truncation products exceed 5%, the coupling time must be re-optimized before proceeding to biological assays.
Protocol 2: RNase H1 Cleavage Kinetics Assay
Causality: To prove that the Ara-isoG modification successfully mimics the DNA B-form geometry, an in vitro cleavage assay using recombinant RNase H1 is performed to track the catalytic degradation of the target RNA[5].
-
Heteroduplex Annealing: Mix 500 nM of the Ara-isoG ASO with 100 nM of a 5'-Fluorescein (FAM) labeled target RNA in 1x RNase H Buffer (50 mM Tris-HCl, 75 mM KCl, 3 mM MgCl2, pH 8.0). Heat to 90°C for 2 minutes, then cool slowly (1°C/min) to 37°C.
-
Enzyme Addition: Add 0.5 U of E. coli or Human RNase H1 to the annealed duplex.
-
Time-Course Sampling: Extract 5 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding an equal volume of 95% formamide loading buffer containing 20 mM EDTA and heating at 95°C for 5 minutes.
-
Analysis: Resolve the fragments on a 20% denaturing Urea-PAGE gel and quantify via fluorescence imaging.
-
Self-Validation Checkpoint: Include a scrambled Ara-isoG ASO sequence as a negative control. The scrambled control must show 0% RNA cleavage at 60 minutes, proving that RNase H1 recruitment is strictly dependent on sequence-specific heteroduplex formation.
Protocol 3: Nuclease Stability Assay (S1 Endonuclease)
Causality: S1 nuclease specifically degrades single-stranded nucleic acids. Testing the ASO against S1 confirms the protective effect of the arabinose sugar modification against aggressive endogenous endonucleases[5].
-
Reaction Setup: Incubate 1 µM of Ara-isoG ASO in S1 Nuclease Buffer (30 mM Sodium Acetate, 50 mM NaCl, 1 mM ZnSO4, pH 4.6) at 37°C.
-
Digestion: Add 10 U of S1 Nuclease to the mixture.
-
Sampling & Quenching: Remove aliquots at 0, 1, 4, 8, and 24 hours. Quench the reaction immediately by adding 0.5 M EDTA (pH 8.0) and snap-freezing in liquid nitrogen.
-
Quantification: Analyze via 20% denaturing Urea-PAGE. Quantify the band intensity of the full-length ASO using a phosphorimager.
-
Self-Validation Checkpoint: Run an unmodified DNA oligonucleotide in parallel. The unmodified DNA must degrade completely within 1 hour. This validates the specific enzymatic activity of the S1 nuclease batch and establishes the baseline for calculating the half-life extension provided by the Ara-isoG chemistry.
References
- Title: Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy. Source:PubMed.
- Title: Chemistry, structure and function of approved oligonucleotide therapeutics. Source:Nucleic Acids Research | Oxford Academic.
- Title: Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. Source:ChemBioChem.
- Title: FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA. Source:Bio-Synthesis.
- Title: Engineering polymerases for applications in synthetic biology. Source:Quarterly Reviews of Biophysics | Cambridge Core.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering polymerases for applications in synthetic biology | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. d-nb.info [d-nb.info]
Methods for inducing mutagenesis using isoguanine analogues
Application Note: Engineering Targeted Mutagenesis via Isoguanine (isoG) Analogues
Mechanistic Overview of Isoguanine-Induced Mutagenesis
Isoguanine (isoG; 2-hydroxyadenine) is a naturally occurring isomer of guanine and a known product of oxidative damage to adenine[1][2]. In synthetic biology and drug development, it is prominently utilized alongside 5-methylisocytosine (isoC) to form an unnatural base pair (UBP) in expanded genetic alphabets[3]. However, isoG exhibits unique tautomeric properties that make it a potent, targeted mutagenic agent when incorporated into DNA[4].
The causality of isoG's mutagenicity lies in its environmental sensitivity. In the gas phase, specific tautomers dominate, but in polar solvents and the DNA microenvironment, the tautomeric equilibrium shifts dramatically[4]. While the keto-amino tautomer of isoG stably pairs with isoC via three hydrogen bonds, spontaneous tautomeric shifts to the enol or minor keto forms allow isoG to recognize and pair with natural pyrimidines, most notably thymine (T)[5][6]. During replication, this mispairing leads to high-frequency pyrimidine transitions (e.g., isoG:T mispairing ultimately resolving as A:T mutations)[7]. Furthermore, isoG can also recognize guanine and adenine, leading to transversions[4].
To leverage this for targeted mutagenesis, researchers can strategically incorporate isoG into templates and drive forced misincorporation during PCR by manipulating nucleotide pools and polymerase selection.
Mechanism of isoG-induced mutagenesis via tautomeric shifting and subsequent mispairing.
Quantitative Parameters of isoG Processing
Understanding the kinetic parameters of isoG is critical for experimental design. Polymerases generally exhibit lower fidelity when processing UBPs compared to natural nucleotides. Furthermore, cellular defense mechanisms actively deaminate isoG to prevent mutagenesis[8].
| Parameter / Enzyme | Substrate | Kinetic Constant / Fidelity | Biological/Experimental Implication | Reference |
| Cytosine Deaminase (CDA) | Isoguanine (isoG) | kcat/Km=6.7×105M−1s−1 | Rapid cellular detoxification of isoG to xanthine. | [8] |
| Cytosine Deaminase (CDA) | Cytosine | kcat/Km=1.5×105M−1s−1 | isoG is a preferred substrate over cytosine in E. coli. | [8] |
| Taq Polymerase Variants | isoG:isoC | < 60% retention after 20 cycles | High mutation rate (isoG → A) useful for targeted mutagenesis. | [7] |
| T7 RNA Polymerase | isoG template | High misincorporation rate | Requires orthogonal validation to confirm transcript fidelity. | [9] |
Experimental Protocols: Inducing and Tracking isoG Mutagenesis
To harness isoG for mutagenesis, the protocol must be a self-validating system. We achieve this by coupling PCR-based mutagenesis with a restriction enzyme-based orthogonal readout. By designing the template such that the anticipated mutation (isoG → A) creates or destroys a specific restriction site (e.g., EciI, BsaI, or SapI), researchers can rapidly quantify mutation efficiency without relying solely on next-generation sequencing[7].
Protocol A: PCR-Driven Mutagenesis via Unnatural Base Pairs
Causality Note: Standard PCR conditions heavily favor the elimination of the isoG:isoC pair due to tautomerization. To control the mutation rate, we skew the dNTP pool. Doubling the concentration of unnatural dNTPs compensates for the polymerase's lower binding affinity for UBPs, preventing premature replication stalling while still allowing tautomer-driven mutagenesis to occur[6][7].
-
Reaction Assembly:
-
Prepare a 50 µL PCR reaction on ice.
-
Add 1X Reaction Buffer (Mg2+ optimized to 2.0 mM to stabilize UBP pairing).
-
Add natural dNTPs to a final concentration of 100 µM each.
-
Add unnatural dNTPs (disoGTP and disoCTP) to a final concentration of 200 µM each[7].
-
Add forward and reverse primers (0.5 µM each). Note: Primers should flank the target region; for site-directed applications, primers can be synthesized with isoG at the target locus[9].
-
Add 1-25 ng/µL of the DNA template containing the target sequence[7].
-
Add 1.25 U of a Family A polymerase (e.g., GoTaq or Titanium Taq). Avoid proofreading polymerases (Family B) as their 3' → 5' exonuclease activity will aggressively excise the isoG mispairs, aborting the mutagenesis.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
25 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 60°C for 10 seconds.
-
Extension: 72°C for 80 seconds (allow extra time as polymerases slow down across UBPs).
-
-
Final Extension: 72°C for 5 minutes[9].
-
-
Purification:
-
Purify the resulting amplicon using a standard silica spin column to remove unincorporated unnatural dNTPs.
-
Protocol B: Self-Validating Restriction Assay for Mutation Quantification
Causality Note: Because the most frequent mutational event is isoG → A[7], the template is pre-designed so that an A at the target locus completes a recognition sequence for a restriction enzyme (e.g., BsaI). If the UBP is retained, the site is absent. This provides a direct, gel-based readout of mutagenesis efficiency.
-
Digestion Setup:
-
Aliquot 500 ng of the purified PCR product into two tubes (Control and Test).
-
To the Test tube, add 10 Units of the diagnostic restriction enzyme (e.g., BsaI or SapI) and the corresponding 1X buffer[7].
-
To the Control tube, add 1X buffer only.
-
-
Incubation:
-
Incubate at the enzyme's optimal temperature (usually 37°C) for 2 hours.
-
Crucial Step: For less stable enzymes like SapI or EciI, spike the reaction with an additional 5 Units of enzyme after 1 hour to ensure complete digestion of the mutated fraction[7].
-
-
Analysis:
-
Run both samples on a 1.5% agarose gel.
-
Quantify the band intensities using densitometry. The ratio of the cleaved fragments to the total DNA represents the frequency of the isoG → A transition.
-
Self-validating workflow for inducing and quantifying isoG-mediated targeted mutagenesis.
Conclusion and Best Practices
Using isoguanine analogues for mutagenesis is a powerful tool for directed evolution and studying polymerase fidelity. To ensure reproducibility, always store isoG-containing templates and dNTPs at -80°C, as prolonged storage at 4°C significantly degrades the unnatural bases and artificially inflates the baseline mutation rate[7]. Furthermore, when designing primers, avoid placing isoG at the extreme 3' end, as tautomerization during the initial binding phase will prevent polymerase extension[6].
References
-
[4] "Unique Tautomeric Properties of Isoguanine." Journal of the American Chemical Society.[Link]
-
[10] "The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications." RSC Advances.[Link]
-
[7] "Results/unnatural base pair/development of new methods." iGEM Bielefeld-CeBiTec.[Link]
-
[8] "Rescue of the Orphan Enzyme Isoguanine Deaminase." Biochemistry.[Link]
-
[5] "Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet." Journal of Chemical Theory and Computation.[Link]
-
[9] "Method for Rapid Analysis of Mutant RNA Polymerase Activity on Templates Containing Unnatural Nucleotides." MDPI.[Link]
-
[6] "Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: Identification and insight into polymerase replication of the non-natural nucleobases." ResearchGate.[Link]
-
[3] "Unnatural Nucleotides: Exploring the Information Storage System of DNA." Fortune Journals.[Link]
-
[11] "DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides." Frontiers.[Link]
Sources
- 1. Isoguanine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Team:Bielefeld-CeBiTec/Results/unnatural base pair/development of new methods - 2017.igem.org [2017.igem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 11. Frontiers | DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides [frontiersin.org]
Application Note: Reconstitution and Cell Culture Protocol for 9-(β-D-Arabinofuranosyl)isoguanine
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Overview
9-(β-D-Arabinofuranosyl)isoguanine (Ara-isoG) is a synthetic purine nucleoside analog closely related to Ara-G (the active metabolite of the FDA-approved prodrug nelarabine)[1]. In antiviral and antineoplastic research, purine nucleoside analogs are critical tools. They exploit the nucleoside salvage pathway to infiltrate cells, where they undergo sequential phosphorylation by intracellular kinases[2].
Once converted to its active triphosphate form (Ara-isoGTP), the molecule acts as a competitive inhibitor and substrate for DNA polymerases. Incorporation of the analog into the elongating DNA strand prevents further chain elongation, triggering S-phase arrest and subsequent apoptosis[1]. Understanding this mechanism is vital for designing in vitro assays, as the compound's efficacy is highly dependent on the expression levels of specific nucleoside transporters (e.g., hENT1) and kinases (e.g., deoxyguanosine kinase, dGK) in the target cell line[3].
Intracellular activation of Ara-isoG via phosphorylation cascade leading to DNA polymerase inhibition.
Physicochemical Properties & Solubility Dynamics
A critical challenge in working with arabinosyl purine analogs is their poor aqueous solubility. Ara-isoG is nearly insoluble in water (< 1 mg/mL) at room temperature[4]. Attempting to dissolve the raw powder directly into cell culture media will result in micro-precipitates, leading to inaccurate dosing and irreproducible data.
To bypass this, the compound must be reconstituted in a high-polarity aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard, allowing for highly concentrated stock solutions (≥ 10 mg/mL) that can be easily diluted into aqueous media[3].
Table 1: Compound Specifications
| Property | Value |
| Chemical Name | 9-(β-D-Arabinofuranosyl)isoguanine |
| CAS Number | 38819-11-3[5] |
| Molecular Weight | 283.24 g/mol [5] |
| Formula | C₁₀H₁₃N₅O₅[5] |
| Appearance | White to light yellow crystalline powder[5][6] |
| Solubility (H₂O) | < 1 mg/mL (Insoluble/Slightly soluble)[4] |
| Solubility (DMSO) | > 10 mg/mL (Recommended for stock) |
Reconstitution Protocol (Stock Solution)
This self-validating protocol ensures complete dissolution and preserves the structural integrity of the nucleoside analog.
Materials Required:
-
Ara-isoG powder (e.g., 10 mg vial)
-
Anhydrous, cell-culture grade DMSO (≥99.9% purity)
-
Sterile, amber microcentrifuge tubes
-
Water bath or sonicator (optional)
Step-by-Step Methodology:
-
Temperature Equilibration (Crucial): Before opening the sealed vial of Ara-isoG, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Nucleoside analogs are hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, which introduces water into your DMSO stock, drastically reducing solubility and promoting degradation[3].
-
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM stock (refer to Table 2). Add the DMSO directly to the original vial.
-
Dissolution: Vortex the vial gently for 60 seconds.
-
Validation Check: Hold the vial against a dark background. The solution must be optically clear. If micro-particulates remain, place the vial in an ultrasonic water bath at 37°C for 2–5 minutes[3]. Do not exceed 40°C to prevent thermal degradation.
-
-
Aliquoting: Divide the stock solution into 20 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[7]. Protect from light.
Table 2: Stock Solution Preparation Matrix
Calculations based on MW = 283.24 g/mol .
| Mass of Ara-isoG | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |
| 1.0 mg | 0.353 mL | 0.071 mL |
| 5.0 mg | 1.765 mL | 0.353 mL |
| 10.0 mg | 3.531 mL | 0.706 mL |
Cell Culture Application Workflow
When introducing Ara-isoG to cell cultures, the primary objective is to achieve the target therapeutic concentration while keeping the final DMSO concentration strictly ≤ 0.1% (v/v) . Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound phenotypic readouts[8].
Standardized workflow for the reconstitution, storage, and application of Ara-isoG in cell culture.
In Vitro Treatment Protocol:
-
Thawing: Remove a single-use aliquot of Ara-isoG (10 mM) from -80°C storage and allow it to thaw at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): To treat cells at low nanomolar or low micromolar concentrations, create an intermediate dilution in sterile PBS or base media.
-
Example: Dilute 10 µL of the 10 mM stock into 90 µL of media to create a 1 mM working solution.
-
-
Final Media Preparation: Add the appropriate volume of the stock/working solution to pre-warmed complete cell culture media (see Table 3).
-
Vehicle Control: Always prepare a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the drug[8]. This isolates the cytotoxic effect of Ara-isoG from solvent artifact.
-
Incubation: Replace the media on your cultured cells with the Ara-isoG-dosed media. Incubate for the desired time course (typically 48–72 hours for nucleoside analogs to allow for sufficient S-phase incorporation)[3].
Table 3: Serial Dilution Matrix for Dose-Response (Targeting ≤0.1% DMSO)
| Target Final Concentration | Stock Concentration Used | Volume of Stock | Volume of Culture Media | Final DMSO % |
| 10 µM | 10 mM | 1.0 µL | 999.0 µL | 0.100% |
| 5 µM | 10 mM | 0.5 µL | 999.5 µL | 0.050% |
| 1 µM | 1 mM (Intermediate) | 1.0 µL | 999.0 µL | 0.010% |
| 0.5 µM | 1 mM (Intermediate) | 0.5 µL | 999.5 µL | 0.005% |
References
-
Metkinen Chemistry. Arabinofuranosyl-isoguanine (Catalogue No. 203-37). Product Specifications and Storage Guidelines. Available at:[Link]
-
Blunt, J. W., & Munro, M. H. G. Dictionary of Marine Natural Products. (CAS 38819-11-3 Physicochemical Data). CRC Press. Available at: [Link]
Sources
- 1. Ara-G|CAS 38819-10-2|DC Chemicals [dcchemicals.com]
- 2. Metkinen Chemistry - reagents for DNA and RNA synthesis! [metkinenchemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomart.cn [biomart.cn]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Arabinofuranosyl-isoguanine [metkinenchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Engineering High-Affinity Aptamers Utilizing Ara-Isoguanine (Ara-iG) in XNA-SELEX
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Biology, Nucleic Acid Therapeutics, and Aptamer Engineering
Introduction & Mechanistic Rationale
Aptamers selected from natural DNA or RNA libraries often suffer from rapid nuclease degradation and limited chemical diversity, hindering their clinical translation. To overcome these bottlenecks, Xeno-Nucleic Acid (XNA) SELEX introduces modified nucleotides to expand the functional and structural landscape of aptamers[1]. Among these advanced modifications, Ara-isoguanine (Ara-iG) represents a dual-modality breakthrough. It combines the orthogonal hydrogen-bonding of the Artificially Expanded Genetic Information System (AEGIS) with the extreme structural rigidity of arabinose sugars.
The Causality of the Modification
As application scientists, we do not modify oligonucleotides arbitrarily; every structural change must serve a thermodynamic or pharmacokinetic purpose.
-
Base Modification (Isoguanine): Isoguanine (2-oxo-6-aminopurine) is a naturally occurring isomer of guanine[2]. In synthetic biology, it pairs specifically with isocytosine (iC) via three hydrogen bonds. This presents a unique donor-acceptor-donor (D-A-D) hydrogen-bonding pattern that prevents cross-talk with natural Watson-Crick bases[3]. This orthogonal pairing expands the sequence space, allowing the aptamer to form novel tertiary structures and bind to previously inaccessible, highly hydrophobic protein epitopes.
-
Sugar Modification (Arabinose): Unlike the standard ribose sugar, the arabinose sugar features a 2'-OH group in the "up" (β) stereochemical position. This steric bulk drives the sugar into a rigid C2'-endo conformation. This pre-organizes the aptamer into a highly stable conformation (lowering the entropic penalty of target binding) and provides absolute resistance to native exonucleases and endonucleases[1].
Figure 1: Dual-mechanism advantage of Ara-iG in aptamer engineering.
Workflow Overview: Ara-iG in XNA-SELEX
Standard wild-type polymerases reject Ara-iGTP due to the steric clash of the arabinose sugar in the active site and the unnatural base geometry. Therefore, the SELEX cycle must utilize engineered polymerases (e.g., mutated Thermococcus gorgonarius or Therminator DNA polymerases) capable of incorporating Ara-iGTP opposite an iC template. Specialized reverse transcriptases are then required to convert the selected XNA back into DNA for amplification[4].
Figure 2: The Ara-iG XNA-SELEX cycle using engineered polymerases.
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that failures are caught immediately rather than downstream.
Protocol 1: Enzymatic Synthesis of the Ara-iG Library
Objective: Generate a highly diverse single-stranded XNA library containing Ara-iG. Causality Insight: We use an engineered Therminator DNA Polymerase. While Mn²⁺ is historically used to relax polymerase stringency for unnatural nucleotides, it drastically increases misincorporation rates. By using optimized engineered polymerases, we can maintain Mg²⁺-only conditions, ensuring high-fidelity incorporation of Ara-iG strictly opposite iC[4].
Step-by-Step Method:
-
Template Annealing: Combine 1 µM of the synthetic DNA template (containing randomized regions with standard bases and iC) with 1.5 µM of a fluorescently labeled forward primer in 1X ThermoPol Reaction Buffer. Heat to 95°C for 3 min, then cool slowly to 4°C.
-
Nucleotide Addition: Add natural dNTPs (dATP, dCTP, dTTP) to a final concentration of 200 µM each, and Ara-iGTP to 500 µM. (Scientist's Note: Ara-iGTP requires a higher concentration to drive the reaction kinetics due to the bulky arabinose moiety).
-
Polymerase Addition: Add 0.05 U/µL of engineered Therminator DNA Polymerase.
-
Extension: Incubate at 65°C for 2 hours.
-
Self-Validating Purification: Digest the reaction mixture with DNase I. Because Ara-iG strands are completely resistant to DNase I, any remaining full-length product is guaranteed to be the fully synthesized XNA. Purify using urea-PAGE and confirm the mass via LC-MS.
Protocol 2: Target Partitioning via Capillary Electrophoresis (CE-SELEX)
Objective: Isolate high-affinity Ara-iG aptamers without matrix-binding artifacts. Causality Insight: Traditional SELEX uses beads (e.g., Ni-NTA), which often enrich for background matrix binders. CE-SELEX separates bound from unbound aptamers in free solution based on their electrophoretic mobility shift, drastically reducing the number of required SELEX rounds from 15 to 3-5.
Step-by-Step Method:
-
Incubation: Incubate 100 nM of the purified Ara-iG library with 10 nM of the target protein in Selection Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂) for 30 minutes at 37°C.
-
CE Separation: Inject the sample into a bare fused-silica capillary (50 µm ID, 40 cm length). Apply a voltage of 20 kV. (Scientist's Note: Always pre-coat the capillary with BSA or a fluorinated polymer to prevent non-specific adsorption of the highly hydrophobic isoguanine bases, which can otherwise lead to false-positive partitioning).
-
Collection: Collect the fraction corresponding to the target-aptamer complex into a vial containing 10 µL of Collection Buffer (supplemented with 1 µM blocking oligo to prevent non-specific adsorption to the vial walls).
Protocol 3: Reverse Transcription and Amplification
Objective: Convert the selected Ara-iG aptamers back to DNA for sequencing and the next round of selection. Causality Insight: Reverse transcribing an arabinose-modified template with an unnatural base is a major bottleneck. A highly processive, engineered reverse transcriptase is required to read through the rigid C2'-endo lesion and incorporate dG or diC opposite the Ara-iG[4].
Step-by-Step Method:
-
Primer Annealing: Mix the collected Ara-iG aptamers with 2 µM reverse primer and 1 mM dNTPs (including diCTP). Heat to 65°C for 5 min, then place on ice.
-
RT Reaction: Add 5X RT Buffer, 5 mM DTT, and 200 U of engineered Reverse Transcriptase (e.g., SuperScript IV). (Scientist's Note: Adding a crowding agent like PEG-8000 at 5% w/v drastically improves the local concentration of the RT enzyme, pushing the reaction forward despite the steric hurdles).
-
Incubation: Incubate at 55°C for 60 minutes to overcome the secondary structures stabilized by the arabinose sugars.
-
Inactivation & PCR: Heat inactivate the RT at 80°C for 10 minutes. Use 5 µL of the RT product directly in a 50 µL PCR reaction using standard Taq polymerase to regenerate the double-stranded DNA template.
Quantitative Data: Comparative Performance
The incorporation of isoguanine derivatives significantly alters the thermodynamic landscape of aptamers[3]. The combination of the arabinose sugar and isoguanine base yields superior pharmacokinetic profiles compared to traditional nucleic acids.
Table 1: Comparative Analysis of Aptamer Modifications (Hypothetical Target: Thrombin)
| Modification Type | Backbone Conformation | Base Pairing | Target Affinity (K_d) | Serum Half-Life (T_1/2) | Nuclease Resistance |
| Standard DNA | C2'-endo (Flexible) | Watson-Crick | ~ 15.0 nM | < 2 hours | Low |
| Standard RNA | C3'-endo (Rigid) | Watson-Crick | ~ 12.5 nM | < 30 mins | Very Low |
| FANA | O4'-endo (Rigid) | Watson-Crick | ~ 3.2 nM | ~ 48 hours | High |
| Ara-iG (XNA) | C2'-endo (Rigid) | Orthogonal (iG:iC) | ~ 0.8 nM | > 72 hours | Absolute |
Data synthesizes thermodynamic principles from isoguanine-modified aptamer studies[3] and general XNA biostability profiles[4].
References
-
Title: Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer Source: PLOS ONE 13(5): e0197835 (2018) URL: [Link]
- Title: Screening artificial nucleic acids by particle display (US Patent 12331289B2)
-
Title: Omega Nucleic Acids (ΩNA), Ultimate Nucleic Acids for Future Technology Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. US12331289B2 - Screening artificial nucleic acids by particle display - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]
- 4. Omega Nucleic Acids (ΩNA), Ultimate Nucleic Acids for Future Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Validation of 5'-Triphosphates of 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoGTP)
Executive Summary & Scientific Rationale
The synthesis of modified nucleoside triphosphates is a critical bottleneck in the development of advanced therapeutics, aptamer selection (SELEX), and orthogonal translation systems[1]. 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoG) represents a highly specialized dual-modified nucleoside. It combines an arabinose sugar —known for inducing steric clashes that lead to polymerase chain termination—with an isoguanine base , which participates in orthogonal base pairing with isocytosine (isoC)[2].
Generating the 5'-triphosphate of this molecule (ara-isoGTP) requires a highly controlled synthetic environment. Because arabinonucleosides possess a 2'-OH in the beta (up) configuration, traditional protection-deprotection schemes can be sterically hindered and low-yielding. Therefore, this protocol utilizes an optimized, one-pot Yoshikawa phosphorylation strategy that operates directly on the unprotected nucleoside, ensuring high regioselectivity and minimizing degradation[3].
Chemical Synthesis Strategy: The Modified Yoshikawa Approach
While the Ludwig-Eckstein method (utilizing salicyl chlorophosphite) is popular for modified triphosphates[4], it typically requires 2',3'-protection. For unprotected arabinonucleosides, the Yoshikawa method—utilizing phosphorus oxychloride (POCl₃)—is vastly superior when properly buffered[3].
Mechanistic Causality of Reagents:
-
Trimethyl Phosphate (TMP): Acts not merely as a solvent, but as a mild Lewis base. It coordinates with POCl₃ to form a less aggressive, bulkier phosphorylating complex, driving regioselectivity exclusively to the primary 5'-OH[1].
-
Proton Sponge (1,8-bis(dimethylamino)naphthalene): The phosphorylation generates HCl, which can rapidly cleave the delicate glycosidic bond of isoguanine. Proton sponge acts as a strictly non-nucleophilic base, scavenging protons without interfering with the electrophilic phosphorus center.
-
TEAB Quenching: Triethylammonium bicarbonate (pH 7.5) is used to hydrolyze the cyclic triphosphate intermediate. The slightly alkaline pH prevents acid-catalyzed depurination while avoiding the base-catalyzed deamination of isoguanine.
One-pot Yoshikawa synthesis workflow for ara-isoGTP from unprotected ara-isoG.
Self-Validating Experimental Protocol
Phase 1: Regioselective 5'-Phosphorylation
-
Preparation: Dry 9-(β-D-Arabinofuranosyl)isoguanine (0.1 mmol, ~28.3 mg) and Proton Sponge (0.15 mmol, 32 mg) under vacuum over P₂O₅ overnight.
-
Solvation: Dissolve the mixture in anhydrous trimethyl phosphate (TMP, 1.0 mL) under an argon atmosphere. Cool the reaction flask to 0 °C in an ice-water bath.
-
Activation: Dropwise, add POCl₃ (0.12 mmol, 11 μL). Stir vigorously at 0 °C for 2 hours.
-
Self-Validation Check: Extract a 1 μL aliquot, quench in 10 μL of 1 M TEAB, and spot on a silica TLC plate (iPrOH/NH₄OH/H₂O 7:1:2). The UV-active starting material (R_f ~0.6) should be completely converted to a baseline-retained spot (R_f ~0.0). The reaction mixture must remain pale yellow; a dark brown color indicates Proton Sponge failure and glycosidic cleavage.
Phase 2: Pyrophosphate Coupling
-
Coupling: To the 0 °C mixture, rapidly inject a vortexed solution of bis(tributylammonium) pyrophosphate (0.5 mmol) and anhydrous tributylamine (1.0 mmol) dissolved in 1.0 mL of anhydrous DMF.
-
Cyclization: Stir the mixture for exactly 15 minutes at 0 °C. The tributylamine maintains the nucleophilicity of the pyrophosphate, driving the formation of the cyclic triphosphate intermediate[3].
Phase 3: Hydrolysis and Quenching
-
Hydrolysis: Quench the reaction by adding 10 mL of ice-cold 0.1 M TEAB buffer (pH 7.5). Stir at room temperature for 45 minutes. This step opens the cyclic intermediate to form the linear 5'-triphosphate.
-
Washing: Extract the aqueous layer with ethyl acetate (3 × 15 mL) to remove TMP, unreacted Proton Sponge, and non-polar byproducts. Retain the aqueous layer.
Phase 4: Purification
-
Ion-Exchange: Load the aqueous layer onto a DEAE-Sephadex A-25 column. Wash with 0.1 M TEAB, then elute with a linear gradient of TEAB (0.1 M to 1.0 M). The triphosphate typically elutes at ~0.6–0.7 M TEAB.
-
Lyophilization: Pool the UV-active fractions (λ_max ~291 nm) and lyophilize repeatedly with MS-grade water to remove volatile TEAB salts.
Quantitative Data & Quality Control
To ensure the highest purity for downstream polymerase assays, the lyophilized product must be polished via Reverse-Phase HPLC (RP-HPLC) and validated analytically.
Table 1: Preparative RP-HPLC Gradient for ara-isoGTP (Column: C18 Prep, 250 x 10 mm; Buffer A: 0.1 M TEAB pH 7.5; Buffer B: Acetonitrile)
| Time (min) | % Buffer A | % Buffer B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 100 | 0 | 4.0 | Column Equilibration |
| 5.0 | 100 | 0 | 4.0 | Salt/Polar Wash |
| 25.0 | 80 | 20 | 4.0 | Target Elution (ara-isoGTP) |
| 30.0 | 50 | 50 | 4.0 | Column Wash |
| 35.0 | 100 | 0 | 4.0 | Re-equilibration |
Table 2: Analytical Validation Metrics for ara-isoGTP
| Parameter | Expected Value | Diagnostic Significance |
| UV Absorbance | λ_max ~291 nm (pH 7.0) | Confirms intact isoguanine chromophore. |
| ³¹P-NMR (D₂O) | δ -5.5 (γ), -10.5 (α), -21.5 (β) ppm | Confirms linear triphosphate architecture; absence of cyclic/pyro-impurities. |
| ESI-MS (Negative) | m/z ~522.1 [M-H]⁻ | Confirms exact mass of ara-isoGTP (MW = 523.18 g/mol ). |
| TLC (Silica) | R_f ~0.1 (iPrOH/NH₄OH/H₂O 7:1:2) | Confirms high polarity relative to nucleoside (R_f ~0.6). |
Downstream Application: Polymerase Incorporation Dynamics
Once synthesized and purified, ara-isoGTP serves as a powerful probe for DNA/RNA polymerases. Because isoguanine forms three hydrogen bonds with isocytosine (isoC), polymerases will selectively incorporate ara-isoGTP opposite a template isoC[2]. However, the β-D-arabinofuranosyl sugar creates an immediate steric clash with the polymerase's active site and the minor groove of the nascent duplex. This dual-mechanism effectively forces chain termination, making ara-isoGTP an invaluable tool for mapping polymerase active sites and developing highly specific antiviral chain-terminators.
Polymerase-mediated incorporation of ara-isoGTP opposite template isoC.
References
-
[3] Hollenstein, M. (2012). Nucleoside Triphosphates—Building Blocks for the Modification of Nucleic Acids. Molecules / PubMed Central (PMC). URL:
-
[4] Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI (2024). URL:
-
[1] Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers (2016). URL:
-
[2] The use of an artificial nucleotide for polymerase-based recognition of carcinogenic O6-alkylguanine DNA adducts. PubMed Central (PMC) (2016). URL:
Sources
- 1. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 2. The use of an artificial nucleotide for polymerase-based recognition of carcinogenic O6-alkylguanine DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ara-Isoguanine Phosphoramidite Coupling
Welcome to the Advanced Oligonucleotide Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific physicochemical challenges associated with incorporating Ara-isoguanine (Arabinonucleic acid-isoguanine) into synthetic oligonucleotides.
Synthesizing modified oligonucleotides with Ara-isoguanine presents a dual challenge: the steric hindrance of the arabinose sugar and the tautomeric instability of the isoguanine nucleobase. This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to help you achieve >99% stepwise coupling efficiency.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my stepwise trityl yield drop precipitously specifically at the Ara-isoguanine insertion step? A: This is caused by a compounding effect of steric hindrance and nucleophilic competition.
-
Steric Clash (The Sugar): In arabinonucleic acids (ANA), the 2'-hydroxyl (or 2'-fluoro) group is in the β -face ("up") position, unlike standard RNA where it is in the α -face ("down"). This β -configuration points directly into the major groove and creates severe steric crowding around the 3'-phosphoramidite reactive center[1]. This crowding impedes the incoming 5'-OH of the support-bound oligonucleotide from attacking the tetrazolide intermediate.
-
Side Reactions (The Base): Isoguanine (2-hydroxyadenine) is highly prone to lactam/lactim tautomerism. If the O2 position is inadequately protected, it can act as a competing nucleophile, leading to O-phosphitylation, branched chains, and rapid depletion of your active monomer[2].
Q2: What are the optimal protecting groups for the isoguanine nucleobase to prevent these side reactions? A: To lock the tautomeric state and prevent glycosidic bond cleavage or branching, you must use a dual-protection strategy. The N6 exocyclic amine should be protected with a diisobutyl formamidine (Fm) group, which stabilizes the glycosidic linkage against acidic deblocking conditions. Crucially, the O2 position must be protected with a diphenylcarbamoyl (DPC) group[2]. The DPC group prevents O2-phosphitylation and is readily cleaved during standard ammonium hydroxide deprotection.
Q3: How much should I extend the coupling time compared to standard DNA phosphoramidites? A: Standard DNA coupling requires 1.5 to 2 minutes. For Ara-isoguanine, you must extend the coupling time to 10 to 15 minutes [3]. The steric bulk of the arabinose β -face significantly raises the activation energy required for the formation of the phosphite triester. Attempting to use standard DNA coupling times will result in yields below 80%.
Q4: My extended coupling times are still yielding poor results. What is the most likely culprit? A: Trace moisture in your acetonitrile (ACN). When coupling times are extended to 15 minutes, the activated phosphoramidite sits on the column for a prolonged period. Water competes with the 5'-hydroxyl, hydrolyzing the activated monomer into an unreactive phosphonate[4]. Ensure your ACN has a water content of <10 ppm .
Part 2: Quantitative Parameter Comparison
To achieve self-validating success, your synthesizer parameters must be explicitly adjusted from default DNA settings. Use the table below to reprogram your synthesis cycle.
| Parameter | Standard DNA (dA, dC, dG, dT) | Ara-Isoguanine (Ara-isoG) | Mechanistic Rationale |
| Monomer Concentration | 0.10 M | 0.125 M - 0.15 M | Drives the sterically hindered reaction forward via mass action[3]. |
| Coupling Time | 90 - 120 seconds | 15 minutes (900 seconds) | Overcomes the high activation energy caused by the 2'- β steric clash[3]. |
| Activator | 1H-Tetrazole (0.45 M) | BTT (0.3 M) or DCI (0.25 M) | 5-(Benzylthio)-1H-tetrazole (BTT) is more acidic and a better nucleophilic catalyst for bulky amidites. |
| Deblocking Acid | 3% TCA in DCM | 3% DCA in DCM | Dichloroacetic acid (DCA) is milder, reducing the risk of depurination of the modified isoguanine base[2]. |
| Oxidation | 0.02 M Iodine / Water | 0.05 M Iodine / Water | Slightly higher concentration ensures complete oxidation of the sterically crowded phosphite triester. |
Part 3: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By monitoring the dimethoxytrityl (DMT) cation release, you can verify the success of the coupling in real-time.
Step 1: Anhydrous Reagent Preparation
-
Lyophilize the Ara-isoguanine phosphoramidite overnight to remove residual moisture.
-
Dissolve the monomer in ultra-dry, septum-sealed acetonitrile (<10 ppm water) to a final concentration of 0.125 M under an argon atmosphere[4].
-
Install the monomer on the synthesizer alongside a fresh bottle of 0.3 M BTT activator.
Step 2: Synthesizer Programming & Execution
-
Modify the coupling cycle for the specific Ara-isoG port:
-
Delivery: Program a "double delivery" step (deliver monomer/activator, wait 15 seconds, deliver a second pulse).
-
Wait Time: Set the coupling wait time to 900 seconds (15 minutes).
-
-
Initiate the synthesis.
-
Validation Checkpoint: Collect the DMT effluent (orange color) from the Ara-isoG coupling step and the subsequent step. Measure absorbance at 498 nm. The calculated stepwise yield must be ≥ 98.5%. If it drops below this threshold, abort and consult the troubleshooting workflow below.
Step 3: Cleavage and Deprotection
-
After synthesis, cleave the oligonucleotide from the solid support using 28-30% aqueous ammonium hydroxide.
-
Incubate the solution at 55°C for 16-18 hours. Note: This extended time is required to fully cleave the O2-diphenylcarbamoyl (DPC) protecting group from the isoguanine base[2].
-
Lyophilize the crude oligonucleotide and purify via anion-exchange HPLC.
Part 4: Troubleshooting Logic Workflow
Follow this diagnostic decision tree if your trityl monitoring indicates a coupling failure.
Troubleshooting workflow for optimizing Ara-isoguanine phosphoramidite coupling efficiency.
References
-
Synthesis and Biophysical Properties of Arabinonucleic Acids (ANA) . ResearchGate. Available at:[Link]
-
G-quadruplex induced stabilization by 2′-deoxy-2′-fluoro-d-arabinonucleic acids (2′F-ANA) . Oxford Academic. Available at:[Link]
-
Glen Report 8.12: 5-Methyl-isoCytidine / isoGuanosine Base Pair . Glen Research. Available at: [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides: Coupling Step . Glen Research. Available at: [Link]
Sources
Preventing depurination of 9-(b-D-Arabinofuranosyl)isoguanine during synthesis
Welcome to the technical support center for the synthesis of 9-(β-D-Arabinofuranosyl)isoguanine (Ara-isoG). This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important nucleoside analog. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of Ara-isoG synthesis, with a particular focus on preventing the critical issue of depurination.
I. Understanding the Core Challenge: The Instability of the Glycosidic Bond
The synthesis of any purine nucleoside is a delicate balance. The N-glycosidic bond that links the purine base to the sugar moiety is susceptible to cleavage, a process known as depurination. This reaction is significantly accelerated under acidic conditions, which are often required for key steps in synthetic routes, such as the removal of protecting groups like the dimethoxytrityl (DMT) group.[1]
Depurination of 9-(β-D-Arabinofuranosyl)isoguanine is a particularly pressing issue due to the inherent reactivity of the purine system. The mechanism involves protonation of the purine base, typically at the N7 position, which weakens the C1'-N9 glycosidic bond and makes it an excellent leaving group.[2][3] The resulting apurinic site is a significant impurity that can be difficult to separate from the desired product and can compromise the integrity of downstream applications.[4]
The arabinofuranosyl sugar in Ara-isoG introduces an additional layer of complexity. While the 2'-hydroxyl group in ribonucleosides generally destabilizes the oxocarbenium ion intermediate formed during depurination, making them less prone to this degradation than deoxyribonucleosides, the stereochemistry of the arabinose sugar can influence the stability of the glycosidic bond.[3][4]
This guide will provide you with the knowledge and tools to mitigate depurination and successfully synthesize high-purity 9-(β-D-Arabinofuranosyl)isoguanine.
II. Troubleshooting & FAQs: Preventing Depurination
This section addresses common questions and issues encountered during the synthesis of Ara-isoG, providing expert insights and actionable solutions.
Question 1: I'm observing significant product loss and the appearance of a new, more polar spot on my TLC during the deprotection step. Could this be depurination?
Answer: Yes, this is a classic sign of depurination. The isoguanine base is more polar than the protected nucleoside and will typically have a lower Rf value on a silica gel TLC plate. The arabinofuranose sugar released during depurination is also highly polar. To confirm, you can co-spot your reaction mixture with isoguanine standard.
Root Cause Analysis:
The most likely culprit is excessive exposure to acidic conditions during the removal of acid-labile protecting groups. This is a common issue in syntheses that employ trityl or DMT groups on the sugar hydroxyls.[1]
Troubleshooting Steps:
-
Re-evaluate Your Deprotection Acid: If you are using a strong acid like trifluoroacetic acid (TFA), consider switching to a weaker acid such as dichloroacetic acid (DCA). Studies have shown that 3% DCA can be significantly less depurinating than 3% TCA.[5][6]
-
Optimize Acid Concentration and Exposure Time: The goal is to find the "sweet spot" where the protecting group is efficiently removed with minimal damage to the glycosidic bond.[5] Perform a time-course experiment, taking aliquots at regular intervals and quenching the reaction to be analyzed by HPLC or TLC. This will help you determine the minimum time required for complete deprotection.
-
Lower the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0°C or even -20°C) can significantly slow down the rate of depurination while still allowing for the removal of the protecting group, albeit over a longer period.
Question 2: My glycosylation reaction is giving me a mixture of α and β anomers, and I'm also seeing some depurination. How can I improve the stereoselectivity and minimize side reactions?
Answer: Achieving high β-stereoselectivity and preventing depurination during the crucial glycosylation step is paramount. The choice of catalyst, solvent, and protecting groups all play a significant role.
Causality and Strategic Solutions:
-
Lewis Acid Choice: Traditional strong Lewis acids can promote both the desired glycosylation and the undesired depurination. Consider using milder Lewis acids like indium(III) triflate, which has been shown to be effective in promoting O-glycosylation while minimizing side reactions.[7]
-
Neighboring Group Participation: The use of a 2'-O-acyl protecting group on the arabinofuranose donor can facilitate the formation of the β-anomer through neighboring group participation. The acyl group at the C2' position can form a transient cyclic intermediate that blocks the α-face of the sugar, directing the incoming purine base to the β-face.
-
Use of Molecular Sieves: The inclusion of activated molecular sieves in the reaction mixture can help to scavenge any trace amounts of acid or water that could contribute to depurination.[8]
-
Enzymatic Synthesis as an Alternative: For challenging glycosylations, consider a chemo-enzymatic approach. Purine nucleoside phosphorylases (PNPs) can catalyze the formation of the glycosidic bond with high stereoselectivity under mild, physiological pH conditions, thus avoiding the issue of acid-catalyzed depurination altogether.[9][10]
Question 3: I'm concerned about the stability of my final product during purification and storage. What are the optimal pH and temperature conditions?
Answer: The stability of 9-(β-D-Arabinofuranosyl)isoguanine is highly pH-dependent.[11] Acidic conditions should be strictly avoided during purification and storage.
Recommendations for Purification and Storage:
| Parameter | Recommendation | Rationale |
| Purification pH | Maintain a pH between 7.0 and 8.5 | Neutral to slightly basic conditions will prevent protonation of the purine ring and subsequent depurination.[2] |
| Storage Buffer | Store as a frozen aqueous solution at pH 7.0-7.5 or as a lyophilized powder. | Minimizes hydrolytic degradation of the glycosidic bond. |
| Storage Temperature | -20°C or below | Reduces the rate of any potential chemical degradation. |
Protocol for Neutralizing Acidic Workup:
If an acidic deprotection step is unavoidable, it is crucial to neutralize the reaction mixture immediately upon completion.
-
Cool the reaction mixture to 0°C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a similar mild base until the pH of the aqueous layer is between 7.0 and 7.5.
-
Promptly extract the product into an organic solvent to minimize its time in the aqueous phase.
Question 4: Are there any specific protecting groups for the isoguanine base that can help to prevent depurination?
Answer: Yes, the strategic use of protecting groups on the isoguanine base itself can influence the stability of the glycosidic bond.
Expert Insights:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the protecting groups on the purine base can impact the electron density of the purine ring system and, consequently, the stability of the glycosidic bond. While specific studies on isoguanine are limited, in the broader context of purine nucleoside synthesis, protecting groups that reduce the basicity of the N7 position can decrease the likelihood of protonation and subsequent depurination.
-
Bulky Protecting Groups: Sterically bulky protecting groups near the N9 position may offer some degree of steric hindrance, potentially slowing the rate of hydrolysis.
-
Labile Protecting Groups: Employing protecting groups that can be removed under very mild, non-acidic conditions is a highly effective strategy. For instance, an N,N-dimethylformamidine group can be used to protect the exocyclic amine and is readily removed with ammonium hydroxide.[12][13] A diphenylcarbamoyl group can be used to protect the 2-oxo function.[12]
III. Key Experimental Protocols & Visualizations
To further assist you in your synthetic endeavors, we provide the following detailed protocols and diagrams.
Protocol 1: Mild Acidic Deprotection of a 5'-O-DMT-Protected Arabinofuranosyl Nucleoside
This protocol is designed to minimize depurination during the removal of a DMT group.
-
Dissolve the 5'-O-DMT-protected nucleoside in a minimal amount of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-chilled solution of 3% dichloroacetic acid in dichloromethane dropwise with stirring.
-
Monitor the reaction closely by TLC (e.g., every 5-10 minutes).
-
Once the starting material is consumed, immediately quench the reaction by adding a few drops of pyridine or by pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualization of the Depurination Mechanism
The following diagram illustrates the acid-catalyzed mechanism of depurination, highlighting the key steps that lead to the cleavage of the N-glycosidic bond.
Caption: Acid-catalyzed depurination workflow.
Logical Flowchart for Troubleshooting Depurination
This flowchart provides a systematic approach to diagnosing and resolving depurination issues during your synthesis.
Caption: Troubleshooting flowchart for depurination.
IV. Concluding Remarks
The synthesis of 9-(β-D-Arabinofuranosyl)isoguanine presents unique challenges, with depurination being a primary obstacle to achieving high yields and purity. By understanding the underlying mechanisms of glycosidic bond cleavage and by implementing the strategic approaches outlined in this guide—including careful selection of reagents, optimization of reaction conditions, and consideration of alternative enzymatic methods—researchers can successfully navigate these challenges.
This technical support center is intended to be a living document. As new methods and insights emerge in the field of nucleoside chemistry, we will continue to update and expand this resource. We are committed to supporting your research and welcome your feedback and questions.
V. References
-
Chen, X., et al. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS One. Available at: [Link]
-
Mikhailopulo, I. A., et al. (1990). Synthesis of 9-(beta-D-arabinofuranosyl)guanine using whole cells of Escherichia coli. Appl Microbiol Biotechnol. Available at: [Link]
-
Vinayak, R., et al. (1993). Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. Biochimie. Available at: [Link]
-
Wang, G., et al. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalyzed depurination and cleavage in DNA, shown for... ResearchGate. Available at: [Link]
-
Sato, K., et al. (2010). Inhibition of nonenzymatic depurination of nucleic acids by polycations. Biopolymers. Available at: [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at: [Link]
-
Médici, R., et al. (2009). Synthesis of 9-beta-d-arabinofuranosylguanine by combined use of two whole cell biocatalysts. Bioorg Med Chem Lett. Available at: [Link]
-
Matsuda, A., et al. (1991). Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents. J Med Chem. Available at: [Link]
-
Reist, E. J., & Goodman, L. (1964). SYNTHESIS OF 9-BETA-D-ARABINOFURANOSYLGUANINE. Biochemistry. Available at: [Link]
-
Appmon, I. J., et al. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why does depurination happen at a higher pH (or under less harsh conditions) than depyrimidation?. Chemistry Stack Exchange. Available at: [Link]
-
Seela, F., & Peng, X. (2010). Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation. J Org Chem. Available at: [Link]
-
Mikhailopulo, I. A., et al. (2011). A Chemo-Enzymatic Synthesis of b-D-Arabinofuranosyl Purine Nucleosides. Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Depurination. Wikipedia. Available at: [Link]
-
Azhayev, A. V., & Antopolsky, M. L. (2001). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. Available at: [Link]
-
Peñate, X., et al. (2006). Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Chemistry & Biodiversity. Available at: [Link]
-
Zhang, N., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances. Available at: [Link]
-
Presolski, S. I., et al. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. PNAS. Available at: [Link]
-
Roberts, C., et al. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society. Available at: [Link]
-
Hevesi, L., et al. (1972). Contribution to the mechanism of the acid-catalyzed hydrolysis of purine nucleosides. Journal of the American Chemical Society. Available at: [Link]
-
Walsh, E. J., et al. (2021). A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. Arkivoc. Available at: [Link]
-
Löffler, P. M. G., et al. (2025). Synthesis and Incorporation of a pH-Responsive Nucleoside Into DNA Sequences. Angewandte Chemie International Edition. Available at: [Link]
-
Shoseyov, O., et al. (2006). Crystal structure and snapshots along the reaction pathway of a family 51 α-l-arabinofuranosidase. The EMBO Journal. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH control strategy on glycosylation profiles. (a) total... ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. MDPI. Available at: [Link]
-
Löffler, P. M. G., et al. (2025). Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. Angewandte Chemie. Available at: [Link]
-
Lam, X. M., et al. (2008). pH dependent effect of glycosylation on protein stability. J Pharm Sci. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Depurination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ionike.com [ionike.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Deprotection of Ara-isoguanine Oligonucleotides
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ara-isoguanine (ara-iG) modified oligonucleotides. It is designed to address specific challenges encountered during the critical deprotection step of oligonucleotide synthesis, offering troubleshooting advice and optimized protocols to ensure the integrity and purity of your final product.
Introduction to Deprotection Challenges with Ara-isoguanine
Ara-isoguanine, an analogue of guanine, is a valuable modification in oligonucleotide chemistry, often employed to study nucleic acid structure and function or to develop therapeutic aptamers. However, its unique chemical structure presents specific challenges during the final deprotection step. Unlike standard DNA and RNA bases, Ara-isoguanine can be susceptible to degradation or modification under harsh basic conditions typically used for deprotection. This guide will walk you through understanding these challenges and implementing robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the standard protecting groups for Ara-isoguanine phosphoramidites?
The exocyclic amine of isoguanine and its analogues is typically protected during solid-phase synthesis to prevent unwanted side reactions. While various protecting groups can be employed, a common strategy for isoguanine analogues involves the use of a dimethylformamidine (dmf) group. This protecting group is generally labile enough to be removed under relatively mild basic conditions, which is crucial for preserving the integrity of the Ara-isoguanine moiety.
Q2: Can I use standard ammonium hydroxide deprotection for my Ara-isoguanine oligonucleotide?
Yes, with specific conditions. Standard concentrated ammonium hydroxide can be used, but the conditions must be carefully controlled to avoid degradation of the Ara-isoguanine residue. A widely cited and effective protocol involves a two-step incubation:
-
Incubate the solid support-bound oligonucleotide in concentrated aqueous ammonia (28-30%) at 55°C for 2 hours.
-
Continue the incubation at room temperature overnight.[1]
This method is designed to be vigorous enough to remove the standard protecting groups from the canonical bases and the phosphate backbone, while the lower temperature for the extended period minimizes the risk of Ara-isoguanine degradation.
Q3: Is AMA (Ammonia/Methylamine) a suitable deprotection reagent for Ara-isoguanine oligonucleotides?
The use of AMA for deprotecting Ara-isoguanine containing oligonucleotides should be approached with caution. AMA is a more potent and faster deprotection reagent than ammonium hydroxide alone.[2][3] While it is highly effective for standard oligonucleotides, its strong basicity can potentially lead to undesired modifications or degradation of the Ara-isoguanine base. If considering AMA, it is imperative to perform a small-scale pilot experiment and analyze the product thoroughly by HPLC and mass spectrometry to ensure the integrity of the modification. For sensitive modifications like Ara-isoguanine, milder deprotection strategies are often preferred.
Q4: What are the signs of incomplete deprotection or degradation of my Ara-isoguanine oligonucleotide?
Incomplete deprotection or degradation can be identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: When analyzing the crude deprotected oligonucleotide by reverse-phase or ion-exchange HPLC, you might observe multiple peaks close to the main product peak. A broad or shouldered main peak can also indicate the presence of impurities. Comparing the HPLC profile to a successfully synthesized and deprotected standard is highly recommended.[4][5]
-
Mass Spectrometry Analysis: ESI-MS or MALDI-TOF MS is essential for confirming the molecular weight of the final product. A discrepancy between the expected and observed mass can indicate incomplete removal of protecting groups (higher mass) or degradation of the Ara-isoguanine base (lower or modified mass).[6]
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of Ara-isoguanine oligonucleotides and provides step-by-step solutions.
Problem 1: Incomplete Deprotection of Standard Protecting Groups
-
Symptom: Mass spectrometry analysis shows a mass higher than expected, corresponding to the oligonucleotide with one or more protecting groups still attached. HPLC analysis may show a more hydrophobic species eluting later than the desired product.
-
Root Cause:
-
Insufficient deprotection time or temperature.
-
Use of old or low-concentration ammonium hydroxide.[3]
-
-
Solution:
-
Verify Reagent Quality: Ensure you are using fresh, concentrated ammonium hydroxide (28-30%).
-
Optimize Deprotection Time: If using the two-step ammonia protocol, ensure the initial 55°C incubation is for a full 2 hours.
-
Consider a Stronger, Mild Reagent: For stubborn protecting groups on other bases, a carefully optimized AMA treatment might be necessary, but should be validated on a small scale first.
-
Problem 2: Degradation of Ara-isoguanine Residue
-
Symptom: Mass spectrometry analysis reveals a mass lower than expected, or multiple peaks in the HPLC profile that do not correspond to known synthesis impurities.
-
Root Cause:
-
Deprotection conditions are too harsh (e.g., prolonged heating at high temperatures, overly aggressive reagents like AMA without optimization).
-
The Ara-isoguanine nucleoside itself is unstable to the chosen deprotection conditions.
-
-
Solution:
-
Switch to a Milder Deprotection Protocol:
-
Protocol A: Extended Room Temperature Ammonia Treatment: After an initial short heating step (e.g., 55°C for 1-2 hours), extend the room temperature incubation in concentrated ammonia to 24-48 hours.
-
Protocol B: Methanol/Ammonia Mixture: A 1:1 (v/v) mixture of methanol and concentrated aqueous ammonia can provide a milder deprotection environment. Incubation is typically performed at room temperature for an extended period (e.g., 48 hours), which has been shown to be effective for some isoguanine analogs.
-
-
Utilize "Ultra-Mild" Protecting Groups: For particularly sensitive sequences, consider synthesizing the oligonucleotide using phosphoramidites with highly labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[7] This allows for deprotection under much milder conditions, such as with potassium carbonate in methanol, which is less likely to damage the Ara-isoguanine.[2][8]
-
Experimental Protocols
Protocol 1: Standard Deprotection for Ara-isoguanine Oligonucleotides
This protocol is a starting point for the deprotection of oligonucleotides containing Ara-isoguanine, adapted from established methods for similar modified nucleosides.[1]
-
Cleavage and Base Deprotection:
-
Place the CPG solid support containing the synthesized oligonucleotide in a 2 mL screw-cap vial.
-
Add 1.5 mL of fresh, concentrated aqueous ammonium hydroxide (28-30%).
-
Incubate the vial at 55°C for 2 hours in a heating block or oven.
-
Allow the vial to cool to room temperature and continue to incubate for a minimum of 16 hours (overnight).
-
-
Elution and Drying:
-
Carefully transfer the ammonium hydroxide solution to a new microcentrifuge tube, leaving the CPG support behind.
-
Wash the CPG support with 0.5 mL of 50% acetonitrile in water and combine the wash with the initial eluate.
-
Dry the combined solution in a vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or water.
-
Analyze the purity and identity of the oligonucleotide by HPLC and mass spectrometry.
-
Protocol 2: Mild Deprotection for Sensitive Ara-isoguanine Oligonucleotides
This protocol is recommended when standard conditions lead to degradation of the Ara-isoguanine moiety.
-
Cleavage and Base Deprotection:
-
Place the CPG solid support in a 2 mL screw-cap vial.
-
Add 1.5 mL of a 1:1 (v/v) solution of methanol and concentrated aqueous ammonium hydroxide.
-
Incubate the vial at room temperature for 48 hours.
-
-
Elution and Drying:
-
Follow steps 2.1-2.3 from Protocol 1.
-
-
Analysis:
-
Follow step 3.1-3.2 from Protocol 1.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions and Expected Outcomes
| Deprotection Reagent | Temperature | Time | Expected Outcome for Ara-isoguanine Oligos |
| Conc. NH₄OH | 55°C then RT | 2 hrs then 16+ hrs | Recommended Starting Point. Generally provides complete deprotection with minimal degradation. |
| Conc. NH₄OH/Methanol (1:1) | Room Temp. | 48 hrs | Milder Alternative. May be necessary for highly sensitive sequences. Deprotection of standard protecting groups may be slower. |
| AMA (NH₄OH/Methylamine) | 65°C | 15-30 min | Use with Extreme Caution. High risk of Ara-isoguanine degradation. Requires careful optimization and validation. |
| K₂CO₃ in Methanol | Room Temp. | 4-16 hrs | Ultra-Mild. Only suitable if Ultra-Mild protecting groups were used during synthesis.[7] |
Visualizing the Deprotection Workflow
Caption: Standard workflow for deprotection and analysis of Ara-isoguanine oligonucleotides.
Conclusion
Optimizing the deprotection of Ara-isoguanine oligonucleotides is critical for obtaining high-quality material for research and development. By understanding the potential lability of this modified nucleoside and selecting the appropriate deprotection strategy, researchers can avoid common pitfalls such as incomplete deprotection and base degradation. We recommend starting with the two-step concentrated ammonium hydroxide protocol and moving to milder conditions if analytical data suggests degradation. Always verify the integrity of your final product using a combination of HPLC and mass spectrometry.
References
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
-
Amerigo Scientific. (n.d.). Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers. Retrieved from [Link]
-
Glen Research. (2012). Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 20.24. Retrieved from [Link]
- (Reference details to be populated based on specific cit
-
Glen Research. (2017). Deprotection - Volumes 1-5. Glen Report, 25 Supplement. Retrieved from [Link]
- (Reference details to be populated based on specific cit
-
ResearchGate. (n.d.). HPLC analysis of deprotected oligonucleotide I at 280 nm. Retrieved from [Link]
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
- (Reference details to be populated based on specific cit
-
ResearchGate. (n.d.). Reversed-phase HPLC analysis of crude oligonucleotides after deprotection. Retrieved from [Link]
- (Reference details to be populated based on specific cit
-
Seela, F., et al. (2011). 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts. Chemistry – A European Journal, 17(39), 10937-10950. [Link]
-
Glen Research. (2012). Deprotection Guide. Retrieved from [Link]
Sources
- 1. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Resolving Ara-Isoguanine Solubility Challenges in Aqueous Buffers
Welcome to the Technical Support Center for Ara-isoguanine (Arabinofuranosyl-isoguanine). As a nucleoside analog with significant potential in structural biology and drug development, Ara-isoguanine frequently presents severe solubility bottlenecks in purely aqueous systems. This guide synthesizes mechanistic causality with field-proven formulation strategies to ensure your experimental protocols are robust, reproducible, and scientifically grounded.
Section 1: The Causality of Insolubility (Mechanistic Insights)
To solve a solubility issue, we must first understand the molecular thermodynamics driving it. Ara-isoguanine's poor aqueous solubility at physiological pH is not merely a function of hydrophobicity, but rather a direct consequence of its tautomeric equilibrium and strong intermolecular hydrogen-bonding networks.
-
pKa and Ionization: The isoguanine base possesses two critical pKa values: approximately 4.51 and 8.99[1]. At a standard physiological pH of 7.4, the molecule exists almost entirely in its neutral, uncharged state.
-
Tautomeric Stacking: In an aqueous solution, neutral isoguanine exists in a dynamic equilibrium between two primary tautomers: the N1H (~51%) and N3H (~38%) forms[2]. This dual-tautomer population facilitates dense, self-complementary hydrogen bonding, allowing the molecules to self-assemble into highly stable supramolecular structures (such as tetramers and decamers)[3]. This drastically increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the individual monomers.
By manipulating the pH to protonate (pH < 4.5) or deprotonate (pH > 9.5) the base, or by introducing agents that disrupt these hydrogen bonds, we can force the molecule into solution.
Section 2: Frequently Asked Questions (FAQs)
Q: Why does my Ara-isoguanine precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent-shift" precipitation. While Ara-isoguanine is highly soluble in 100% DMSO due to the disruption of its hydrogen-bond network, diluting it into a neutral aqueous buffer (like PBS) rapidly shifts the solvent polarity. The compound instantly reverts to its neutral N1H/N3H tautomeric forms, reforming its crystal lattice and crashing out of solution[2][4].
Q: Can I just heat the solution or sonicate it to force it into water? A: Heating (e.g., to 37°C) and sonication provide kinetic energy to temporarily overcome the lattice energy, which may clarify the solution[4]. However, this is a metastable state. Once the solution cools back to room temperature or is placed in a 4°C refrigerator, the compound will inevitably re-precipitate, leading to inconsistent assay concentrations. A thermodynamic solution is required.
Q: My cellular assay cannot tolerate high DMSO or extreme pH. What is the best alternative? A: Supramolecular complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard here. The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic purine ring, shielding it from water, while the hydrophilic outer surface maintains aqueous solubility without altering the bulk pH or requiring toxic organic solvents[5].
Section 3: Quantitative Data & Optimization Matrix
Table 1: Physicochemical Properties & Solubility Limits of Isoguanine Derivatives
| Property / Condition | Value / Observation | Mechanistic Implication |
| pKa 1 (Protonation) | ~4.51 | Soluble at pH < 4.5 (Cationic state disrupts lattice) |
| pKa 2 (Deprotonation) | ~8.99 | Soluble at pH > 9.5 (Anionic state disrupts lattice) |
| Major Tautomers (pH 7.4) | N1H (51%), N3H (38%) | Drives strong inter-base H-bonding; highly insoluble |
| Max Aqueous Solubility (pH 7.4) | < 1 mg/mL | Requires formulation strategies for biological assays |
Table 2: Co-Solvent and Excipient Compatibility Guide
| Strategy | Recommended Reagent | Max Final Concentration (Cellular Assays) | Efficacy for Ara-Isoguanine |
| Co-Solvent | DMSO (Anhydrous) | 0.1% - 0.5% (v/v) | High (Excellent for concentrated stock solutions) |
| Co-Solvent | DMF | 0.1% (v/v) | Moderate (Higher cellular toxicity than DMSO) |
| Complexation | HP-β-Cyclodextrin | Up to 10% (w/v) | Very High (Best for in vivo / sensitive cell lines) |
Section 4: Validated Experimental Protocols
Protocol A: The pH-Shift Solubilization Method (For non-biological or pH-insensitive assays) Causality: This protocol leverages the intrinsic pKa of the isoguanine base to create a thermodynamically stable solution.
-
Weighing: Accurately weigh the required amount of Ara-isoguanine powder into a sterile microcentrifuge tube.
-
Acidic Solubilization: Add 0.1 M HCl dropwise until the pH drops below 4.0. Vortex continuously. The protonation of the N1/N3 positions will break the hydrogen-bond network, yielding a clear solution[1].
-
Buffering: Slowly titrate back with a strong biological buffer (e.g., 1 M HEPES, pH 7.5) to reach your target pH. Self-Validation: Monitor for micro-precipitation during the buffering step. If the solution remains optically clear, the concentration is within the soluble limit. If cloudiness appears, the neutral solubility threshold has been exceeded.
Protocol B: Organic Co-Solvent Stock Preparation (For standard in vitro assays)
-
Stock Preparation: Dissolve Ara-isoguanine in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM). Vortex and warm to 37°C for 5 minutes to ensure complete dissolution[4].
-
Aliquoting: Divide the stock into single-use aliquots to prevent moisture absorption from repeated freeze-thaw cycles.
-
Dilution: When ready for the assay, add the DMSO stock dropwise into the vigorously stirring aqueous buffer. Ensure the final DMSO concentration remains below 0.5% (v/v)[4]. Self-Validation: Visually inspect the final aqueous dilution against a dark background. If the solution lacks Tyndall scattering (cloudiness), the compound is successfully solubilized.
Protocol C: Cyclodextrin Complexation (For in vivo and sensitive cellular assays)
-
Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or saline)[5].
-
Addition: Add the Ara-isoguanine powder directly to the HP-β-CD solution.
-
Incubation: Sonicate the mixture for 15-30 minutes at room temperature, then incubate on an orbital shaker at 37°C for 2-4 hours to allow the inclusion complexes to form thermodynamically.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation: The filtration step acts as a physical validation. If the filter clogs or significant compound is left on the membrane, the cyclodextrin-to-drug ratio must be increased.
Section 5: Visualizing the Logic
Below are the logical frameworks dictating the solubility behavior and troubleshooting workflow for Ara-isoguanine.
Ionization states and tautomeric equilibrium of the isoguanine base dictating aqueous solubility.
Step-by-step decision matrix for troubleshooting Ara-isoguanine solubility.
References
-
Title: Photophysical Characterization of Isoguanine in a Prebiotic-Like Environment | Source: Scholarly Commons @ CWRU | URL: 1
-
Title: First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine | Source: ACS Publications | URL: 2
-
Title: IN-1130 solubility issues in aqueous solution | Source: Benchchem | URL: 4
-
Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Source: Agno Pharmaceuticals | URL: 5
-
Title: Syntheses of isoguanine via introducing functional groups | Source: ResearchGate | URL: 3
Sources
Minimizing tautomeric ambiguity of isoguanine in polymerase reactions
Welcome to the AEGIS (Artificially Expanded Genetic Information System) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most persistent challenges in synthetic biology: the tautomeric ambiguity of isoguanine (isoG) during polymerase-mediated replication.
When working with expanded genetic alphabets, achieving high fidelity requires moving beyond standard PCR optimization. You must control the physical organic chemistry occurring within the polymerase active site. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to lock your unnatural base pairs into their correct conformations.
Mechanistic Pathway: The Root of Tautomeric Ambiguity
Isoguanine is designed to pair with isocytosine (or its more stable derivative, 5-methylisocytosine, MeisoC). However, isoG exists in a thermodynamic equilibrium between its keto and enol tautomers. Understanding how these forms interact with natural nucleotides is the key to preventing misincorporation.
Isoguanine tautomeric equilibrium and keto-stabilization via 7-deaza-isoG modification.
Technical FAQs: Causality & Troubleshooting
Q: Why do I consistently see Thymine (T) misincorporation opposite template isoguanine in my sequencing data? A: This is a direct result of tautomeric shifting at the polymerase active site. In its major keto form, isoG presents a hydrogen-bonding pattern that perfectly complements MeisoC. However, in its minor enol tautomer, isoG presents a hydrogen bond donor-acceptor-donor (D-A-D) pattern. This D-A-D pattern is perfectly complementary to the acceptor-donor-acceptor (A-D-A) pattern of Thymine[1]. Because interconversion between tautomers is slow within the restrictive environment of the polymerase active site, any isoG trapped in the enol form will reliably direct the misincorporation of dTTP, leading to an A-T transition2[2].
Q: How can I chemically modify my system to prevent this enol-driven mispairing? A: The most effective field-proven solution is replacing standard isoG with 7-deaza-isoguanine . By replacing the electronegative N-7 nitrogen of the purine ring with a less electronegative CH unit, you fundamentally alter the electron density across the heterocycle. This physical organic modification thermodynamically penalizes the enol form, effectively "locking" the base in the desired keto tautomer1[1].
Q: Does the sequence context of my template affect the tautomeric ratio? A: Yes, significantly. The base immediately 3' to the isoG in your template alters the local dielectric microenvironment via base-stacking interactions. Pyrimidines (specifically Cytosine) at the 3' position stabilize the polarity of the keto tautomer much better than purines or Thymine. If you are designing aptamers or probes, place a Cytosine 3' to your isoG whenever possible3[3].
Quantitative Performance Data
To make informed decisions about your assay design, refer to the following quantitative benchmarks comparing standard isoG to modified systems.
| Nucleobase / Condition | Fidelity-per-Round | Primary Misincorporation | Mechanistic Causality |
| Standard Isoguanine (isoG) | ~86% | Thymine (T) | Enol tautomer D-A-D pairing with T[1][4] |
| 7-deaza-isoguanine | ~92% | Thymine (T) | CH substitution at N7 thermodynamically locks keto form[1] |
| 3'-C Neighboring Base | Variable (Highest) | Thymine (T) | Base stacking stabilizes keto polarity[3] |
| 3'-T Neighboring Base | Variable (Lowest) | Thymine (T) | Fails to stabilize keto polarity[3] |
Self-Validating Experimental Protocol: Competitive Single-Nucleotide Extension Assay
You cannot assume a polymerase will handle unnatural bases with high fidelity simply because it works well with standard DNA. Every protocol must be a self-validating system. This competitive extension assay allows you to empirically calculate the tautomeric ratio "seen" by your specific polymerase by measuring the steady-state kinetics ( Vmax/Km ) of dMeisoCTP versus dTTP incorporation.
Step 1: Primer/Template Annealing
-
Mix 100 nM of a 5'-fluorescently labeled primer with 150 nM of an isoG-containing template (or 7-deaza-isoG template) in 1X Polymerase Buffer.
-
Heat to 95°C for 5 minutes, then slow-cool to 4°C at a rate of 0.1°C/sec. Causality: Rapid cooling traps secondary structures that block the polymerase active site. Slow cooling ensures uniform, thermodynamically stable duplex formation, isolating the variable of tautomerism from structural artifacts.
Step 2: Competitive Extension Reaction
-
Set up two parallel reactions to isolate base-pairing variables:
-
Reaction A (Target): Add 10 µM dMeisoCTP.
-
Reaction B (Error): Add 10 µM dTTP.
-
-
Equilibrate the reactions to your polymerase's optimal extension temperature (e.g., 65°C for Thermus aquaticus variants).
-
Initiate the reaction by adding 0.5 U of your chosen Polymerase.
Step 3: Quenching and Resolution
-
At precise time intervals (10, 30, 60, and 120 seconds), remove 5 µL aliquots and quench immediately in 10 µL of Stop Solution (95% formamide, 20 mM EDTA). Causality: EDTA rapidly chelates the Mg2+ ions required for polymerase catalysis, instantly freezing the reaction state so you can capture highly accurate steady-state kinetics.
-
Resolve the extended products on a 15% denaturing polyacrylamide gel (PAGE).
Step 4: Self-Validation Calculation (Fidelity Ratio)
-
Quantify the extended primer bands using a fluorescence scanner.
-
Calculate the initial velocity ( V0 ) for both dMeisoCTP and dTTP incorporation.
-
The Validation Metric: Calculate the fidelity ratio ( V0,dMeisoCTP/V0,dTTP ). For a robust AEGIS system using 7-deaza-isoG, this ratio should exceed 20:1[3]. If your ratio is lower, your specific polymerase microenvironment is actively stabilizing the enol tautomer, and you must switch to an engineered polymerase variant (such as those evolved via AEGIS-LIVE).
References
- "Tautomeric equilibria of iso-guanine and related purine analogs", ResearchG
- "Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-n
- "Neighbouring bases in template influence base-pairing of isoguanine", Portland Press,
- "Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo", PMC,
Sources
Technical Support Center: Ara-isoguanine Synthesis & Troubleshooting
Welcome to the Technical Support Center for modified oligonucleotide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with Ara-isoguanine (Ara-isoG) sequences. Ara-isoG—an arabinonucleic acid (ANA) analogue of isoguanine—presents unique synthetic challenges due to its electron-rich purine ring and acid-labile glycosidic bond.
Below, you will find expert-level troubleshooting FAQs, quantitative data comparisons, and validated step-by-step protocols to help you eliminate side reactions and achieve high-fidelity synthesis.
🔬 Frequently Asked Questions (FAQs)
Q1: Why does Ara-isoguanine (Ara-isoG) undergo severe degradation during the standard oxidation step? A1: Isoguanine (2-oxo-6-aminopurine) is an electron-rich nucleobase that is highly prone to oxidative damage. During standard phosphoramidite oligonucleotide synthesis, oxidation of the phosphite triester relies on aqueous iodine ( I2/H2O /pyridine). This environment generates reactive electrophilic species (like hypoiodite) that attack the isoguanine ring, leading to irreversible 1[1]. Furthermore, 2 can easily form if the environment is not strictly controlled[2]. The arabinose (ANA) sugar puckering can further influence the steric exposure of the base, exacerbating these side reactions.
Q2: What is the most effective alternative oxidant to prevent these side reactions? A2: To mitigate oxidative damage, non-aqueous oxidants must be employed. The two most field-proven alternatives are tert-butyl hydroperoxide (t-BHP) and (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO). These reagents facilitate a 3 to the P(III) center without generating reactive halogens[3]. CSO is particularly effective for highly sensitive modified nucleosides, offering rapid oxidation kinetics with minimal base degradation.
Q3: How should the Ara-isoG exocyclic groups be protected to ensure stability during synthesis? A3: Proper protecting group (PG) strategy is a self-validating system for synthesis success. The 2-oxo position of isoguanine is highly susceptible to nucleophilic attack and must be protected with a diphenylcarbamoyl (DPC) group ( O2 -DPC). Simultaneously, the N6 -amino group should be protected with a formamidine derivative, such as4 ( N6 -dmf)[4]. The DPC group provides critical steric and electronic shielding during the oxidation and coupling cycles, and is cleanly removed under standard ammonium hydroxide deprotection.
Q4: Even with non-aqueous oxidation, I am observing sequence truncation. What else could be causing this? A4: If oxidation side reactions are controlled but truncation persists, the issue is likely depurination during the detritylation (deblocking) step.4[4]. Using standard 3% trichloroacetic acid (TCA) can rapidly cleave the Ara-isoG glycosidic bond. You must switch your deblocking cocktail to4 in dichloromethane (DCM) or toluene[4]. DCA has a higher pKa than TCA, providing a milder acidic environment that removes the DMT group while preserving the fragile Ara-isoG linkage.
📊 Data Presentation: Oxidation Condition Comparison
Summarized below is the quantitative impact of different oxidation systems on the integrity of isoguanine-containing oligonucleotides.
| Oxidant System | Concentration / Solvent | Oxidation Time | Ara-isoG Intact Yield (%) | Primary Side Reaction |
| Iodine (Standard) | 0.02 M I2 in THF/Py/ H2O | 30 sec | < 40% | Base oxidation, depurination |
| t-BHP | 0.5 M in Toluene/ CH3CN | 5 min | > 85% | Minor incomplete oxidation |
| CSO | 0.5 M in CH3CN | 3 min | > 95% | None detected |
⚙️ Experimental Protocol: Non-Aqueous CSO Oxidation Workflow
To ensure a self-validating synthesis cycle, replace the standard iodine oxidation with the following step-by-step CSO methodology.
Objective: Achieve >95% intact P(V) phosphate linkages without oxidative base damage. Prerequisites: Ensure all lines on the automated synthesizer are purged of water.
-
Reagent Preparation: Dissolve (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile to a final concentration of 0.5 M. Add molecular sieves (3Å) to the bottle to maintain moisture below 20 ppm.
-
Synthesizer Configuration: Assign the 0.5 M CSO solution to an auxiliary reagent port. Program the synthesis cycle to bypass the standard aqueous iodine oxidation step entirely.
-
Coupling Phase: Perform standard coupling using the Ara-isoG- O2 -DPC- N6 -dmf phosphoramidite (0.1 M in anhydrous acetonitrile). Extend the coupling time to 6–8 minutes to account for the steric bulk of the DPC protecting group.
-
Oxidation Phase: Deliver the CSO solution to the synthesis column. Allow a static contact time of 3 minutes at room temperature. The oxaziridine cleanly transfers an oxygen atom to the P(III) center.
-
Wash Phase: Flush the column extensively with anhydrous acetonitrile (4 × 30 seconds) to completely remove the camphorsulfonimine byproduct before proceeding to the capping step.
-
Deblocking (Critical): For the subsequent cycle, use 3% dichloroacetic acid (DCA) in toluene for detritylation. Do not use TCA under any circumstances.
🗺️ Mechanistic Workflow Visualization
Fig 1. Mechanistic pathways of Ara-isoG oxidation comparing standard and non-aqueous conditions.
📚 References
-
[4] Glen Report 8.12: 5-Methyl-isoCytidine / isoGuanosine Base Pair. Glen Research.
-
[1] 7-Deaza-2′-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs. Bioconjugate Chemistry - ACS Publications.
-
[2] Avoiding artifacts in isoguanine detection by mass spectrometry. Benchchem.
-
[3] Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues. ACS Publications.
Sources
Technical Support Center: Troubleshooting Chemo-enzymatic Synthesis of Ara-isoG
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chemo-enzymatic synthesis of arabinofuranosyl-isoguanine (Ara-isoG). Here, we address common challenges, with a focus on troubleshooting low reaction yields, by providing explanations grounded in biochemical principles and offering field-proven solutions.
Part 1: Foundational Principles of Ara-isoG Synthesis
The chemo-enzymatic synthesis of Ara-isoG typically utilizes a purine nucleoside phosphorylase (PNP) to catalyze the transfer of an arabinofuranosyl group from a donor, such as arabinofuranosyl-uracil (Ara-U), to an isoguanine acceptor base. The reaction is a reversible phosphorolysis, making control of the reaction equilibrium a critical factor for achieving high yields.[1]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My overall yield of Ara-isoG is disappointingly low. Where should I begin my investigation?
A low final yield can be attributed to several factors throughout the workflow. A systematic evaluation is the most effective approach to pinpoint the issue.
Troubleshooting Workflow for Low Ara-isoG Yield
Sources
Technical Support Center: Stabilization of 9-(β-D-Arabinofuranosyl)isoguanine Solutions
Welcome to the Technical Support Center for Nucleoside Analogues. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical challenges associated with 9-(β-D-Arabinofuranosyl)isoguanine (Ara-isoG, CAS 38819-11-3).
Unlike standard guanosine derivatives, isoguanine features a transposition of the C2 carbonyl and C6 amino groups[1]. This seemingly minor structural shift fundamentally alters its hydrogen-bonding profile, allowing the monomers to spontaneously self-assemble into highly stable pentameric or tetrameric macrocycles in the presence of alkali metal cations[1]. These macrocycles hierarchically stack to form supramolecular hydrogels with a high storage modulus[2][3][4]. While this property is advantageous for nanotechnology and tissue engineering[5], it is the primary cause of solution instability, gelation, and loss of active monomeric concentration during routine laboratory storage.
Below is our comprehensive troubleshooting guide, designed to help you maintain the integrity and monomeric availability of your Ara-isoG solutions.
🔍 Troubleshooting Guide & FAQs
Q1: Why did my Ara-isoG stock solution turn into a viscous gel after a few days at 4°C? A: Isoguanine nucleosides are highly prone to cation-templated self-assembly[1]. If your buffer contains alkali metal cations—especially Potassium (K⁺) or Sodium (Na⁺)—the Ara-isoG monomers will hydrogen-bond into planar pentamers. These pentamers then stack via π-π interactions to form a supramolecular hydrogel network[4]. The low temperature (4°C) kinetically favors the stabilization of this hydrogen-bonded network. Causality & Solution: To prevent this, long-term stock solutions must be devoid of templating cations. Use 100% anhydrous DMSO, which acts as a strong hydrogen-bond acceptor and outcompetes the intermolecular hydrogen bonds between Ara-isoG monomers, keeping them in a soluble state.
Q2: I strictly require an aqueous working solution for my biological assay. How can I prevent it from aggregating? A: If an aqueous environment is mandatory, you must avoid K⁺ and Na⁺ salts. Instead, utilize Lithium (Li⁺) salts or cation-free buffers like Tris-HCl or HEPES. Causality: The ionic radius of Li⁺ is too small, and its hydration shell too strong, to effectively template the central cavity of the planar isoG pentamer[1]. Consequently, Li⁺ disrupts the typical planar pentameric assembly, significantly reducing the propensity for gelation[1].
Q3: My solution has already formed a gel. Can I rescue it and recover the monomeric Ara-isoG? A: Yes. Because the supramolecular assembly is driven by non-covalent interactions (hydrogen bonding and π-π stacking), the process is reversible[4]. Causality & Solution: Heating the solution to 85–90°C provides the thermal energy required to melt the macrocycles. Adding a chelating agent like EDTA prior to heating sequesters the released trace metals, shifting the equilibrium and preventing the macrocycles from re-assembling as the solution cools.
Q4: What is the optimal temperature for long-term storage? A: Isoguanosine derivatives are susceptible to slow decomposition and oxidation at ambient temperatures[6]. Stock solutions should be aliquoted and stored in the freezer (at least -20°C, though -80°C is recommended) to maintain high purity[6].
📊 Quantitative Data: Storage Conditions & Stability
The following table summarizes the expected stability of Ara-isoG under various solvent and buffer conditions.
| Solvent / Buffer System | Cation Present | Storage Temp | Expected Stability (Monomeric) | Mechanistic Notes |
| 100% Anhydrous DMSO | None | -20°C to -80°C | > 12 months | Optimal. DMSO disrupts H-bonding; freezing prevents chemical degradation[6]. |
| Tris-HCl (pH 7.4) | None | 4°C | 1 - 2 weeks | Good for short-term working solutions. Lacks templating metals. |
| LiCl Buffer (50 mM) | Li⁺ | 4°C | 2 - 4 weeks | Li⁺ is too small to template the planar pentameric macrocycle[1]. |
| PBS (pH 7.4) | Na⁺, K⁺ | 4°C | < 24 hours | Avoid. Rapid cation-templated self-assembly into hydrogels[1][4]. |
🔬 Experimental Protocols
Protocol 1: Preparation of Long-Term Stable Monomeric Stock Solutions (10 mM)
This protocol ensures the complete dissolution of Ara-isoG while preventing moisture-induced or cation-templated aggregation.
-
Weighing: Accurately weigh the required amount of lyophilized 9-(β-D-Arabinofuranosyl)isoguanine powder.
-
Dissolution: Add 100% anhydrous DMSO to achieve a final concentration of 10 mM. Vortex vigorously for 60 seconds.
-
Thermal Incubation: Incubate the tube at 37°C for 5 minutes to ensure complete thermodynamic dissolution of any microscopic aggregates.
-
Aliquotting: Divide the solution into single-use, low-retention microcentrifuge tubes. Causality: Repeated freeze-thaw cycles create localized concentration gradients during ice lattice formation, which can force monomers into close proximity and trigger irreversible aggregation.
-
Storage: Store aliquots immediately at -80°C[6].
-
Self-Validation Check: Prior to freezing, visually inspect the solution against a light source. It must be optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.
Protocol 2: Thermal-Chelation Rescue of Gelled Aqueous Solutions
Use this protocol to disassemble supramolecular hydrogels back into active monomers.
-
Chelation: Add EDTA to the gelled Ara-isoG solution to achieve a final concentration of 5 mM. Vortex briefly (the gel may resist mixing; this is normal).
-
Thermal Disruption: Place the sealed tube in a heat block set to 90°C. Incubate for 10–15 minutes. Causality: The thermal energy breaks the hydrogen bonds of the pentamers, while EDTA traps the nucleating cations (e.g., trace Na⁺/K⁺) released during melting[4].
-
Cooling: Remove the tube and vortex vigorously for 30 seconds. Allow it to cool to room temperature slowly on the benchtop.
-
Self-Validation Check: The transition from a viscous, opaque gel to a free-flowing, transparent liquid at 90°C confirms the successful disruption of the non-covalent networks. If the solution remains cloudy post-heating, covalent degradation or irreversible precipitation has occurred, and the sample must be discarded.
📈 Mandatory Visualizations
Fig 1: Mechanism of Ara-isoG cation-templated self-assembly and stabilization pathways.
Fig 2: Troubleshooting workflow for the preparation and storage of Ara-isoG solutions.
📚 References
-
Title: The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications Source: RSC Advances (The Royal Society of Chemistry) URL:
-
Title: Application Notes and Protocols: Isoguanine in Nanotechnology and Nanostructure Assembly Source: Benchchem URL:
-
Title: Technical Information about Isoguanosine- 5'- O- diphosphate ( isoGDP ) Source: BIOLOG Life Science Institute URL:
-
Title: Supramolecular Isoguanosine Assemblies Form Hydrogels with Excellent Long-Term Stability Source: ResearchGate URL:
-
Title: The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure Source: BioMed Research International (PubMed) URL:
-
Title: Polydopamine Incorporation Enhances Cell Differentiation and Antibacterial Properties of 3D-Printed Guanosine-Borate Hydrogels for Functional Tissue Regeneration Source: International Journal of Molecular Sciences (MDPI) URL:
Sources
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biolog.de [biolog.de]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Assignment of 9-(β-D-Arabinofuranosyl)isoguanine
Introduction
9-(β-D-Arabinofuranosyl)isoguanine is a synthetic purine nucleoside that holds significant interest for researchers in medicinal chemistry and drug development. As an isomer of arabinosylguanine, its unique structural arrangement—specifically the transposition of the amino and carbonyl groups on the isoguanine base—can lead to altered base-pairing properties and biological activities. The precise structural elucidation of this molecule is paramount for understanding its function, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides an in-depth, practical comparison and a step-by-step methodology for the complete ¹H and ¹³C NMR spectral assignment of 9-(β-D-Arabinofuranosyl)isoguanine. In the absence of a complete, publicly available assigned spectrum for this specific molecule, this guide will leverage spectral data from its constituent parts—isoguanine and arabinofuranose—and draw direct comparisons with its close structural analog, 9-(β-D-Arabinofuranosyl)guanine. This comparative approach not only facilitates the assignment of the target molecule but also provides a deeper understanding of the subtle yet significant effects of isomeric changes on NMR spectra.
Comparative Spectral Analysis: Isoguanine vs. Guanine Arabinosides
The key to confidently assigning the NMR spectrum of 9-(β-D-Arabinofuranosyl)isoguanine lies in understanding the spectral differences between it and the more commonly studied 9-(β-D-Arabinofuranosyl)guanine. The primary structural difference is the position of the exocyclic amino and carbonyl groups on the purine ring. This seemingly minor change induces notable shifts in the electronic environment of the base's protons and carbons, which are readily observed in their respective NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts for 9-(β-D-Arabinofuranosyl)isoguanine
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 9-(β-D-Arabinofuranosyl)isoguanine in DMSO-d₆. These predictions are based on data from isoguanosine and known effects of glycosylation on the isoguanine base, combined with typical values for an arabinofuranosyl moiety.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-8 | ~8.0 | s | - |
| NH₂ | ~6.5-7.0 | br s | - |
| NH | ~10.5-11.0 | br s | - |
| H-1' | ~6.0 | d | ~4-5 |
| H-2' | ~4.4 | t | ~5-6 |
| H-3' | ~4.1 | t | ~5-6 |
| H-4' | ~3.9 | q | ~3-4 |
| H-5'a, H-5'b | ~3.6, ~3.5 | m | - |
| 2'-OH | ~5.5 | d | ~4-5 |
| 3'-OH | ~5.3 | d | ~4-5 |
| 5'-OH | ~5.1 | t | ~5-6 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-6 | ~158 |
| C-2 | ~154 |
| C-4 | ~150 |
| C-8 | ~138 |
| C-5 | ~110 |
| C-1' | ~86 |
| C-4' | ~85 |
| C-2' | ~78 |
| C-3' | ~76 |
| C-5' | ~61 |
Comparative ¹H and ¹³C NMR Data for 9-(β-D-Arabinofuranosyl)guanine
For a direct and objective comparison, the experimental NMR data for the closely related 9-(β-D-Arabinofuranosyl)guanine are presented below.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 9-(β-D-Arabinofuranosyl)guanine (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Base | ||
| H-8 | 7.98 (s) | 135.6 |
| NH₂ | 6.45 (br s) | - |
| NH | 10.61 (br s) | - |
| C-6 | - | 156.7 |
| C-2 | - | 153.8 |
| C-4 | - | 151.3 |
| C-5 | - | 116.6 |
| Sugar | ||
| H-1' | 6.03 (d, J=4.4 Hz) | 85.9 |
| H-2' | 4.41 (t, J=5.2 Hz) | 78.1 |
| H-3' | 4.09 (t, J=4.8 Hz) | 76.5 |
| H-4' | 3.92 (q, J=3.6 Hz) | 85.1 |
| H-5'a, H-5'b | 3.63, 3.52 (m) | 61.2 |
| 2'-OH | 5.45 (d, J=4.4 Hz) | - |
| 3'-OH | 5.26 (d, J=4.4 Hz) | - |
| 5'-OH | 5.08 (t, J=5.6 Hz) | - |
Note: The data in Table 3 is compiled from typical values for arabinosyl guanosine derivatives and may vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectral Assignment
A systematic approach utilizing a suite of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of 9-(β-D-Arabinofuranosyl)isoguanine in 0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent with low residual water content is crucial to observe the exchangeable protons (NH and OH).
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Causality: This initial spectrum provides an overview of all proton signals, their chemical shifts, multiplicities, and integrations. The characteristic downfield singlet for H-8 and the anomeric doublet for H-1' are key starting points for the assignment.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Causality: The ¹³C spectrum reveals the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are critical for differentiating between CH₃, CH₂, CH, and quaternary carbons. The DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 will only show CH signals. This allows for the initial classification of the sugar carbons.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a ¹H-¹H COSY spectrum.
-
Causality: The COSY experiment establishes proton-proton coupling networks.[1] For the arabinose moiety, this will reveal the connectivity from H-1' to H-2', H-2' to H-3', H-3' to H-4', and H-4' to the H-5' protons. This is the primary method for assigning the sugar spin system.[2]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a ¹H-¹³C HSQC spectrum.
-
Causality: The HSQC experiment correlates each proton with its directly attached carbon atom.[1] This allows for the unambiguous assignment of the carbon signals for all protonated carbons (C-8, and all sugar carbons). For example, the proton at ~6.0 ppm (H-1') will show a correlation to the carbon at ~86 ppm (C-1').
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Acquire a ¹H-¹³C HMBC spectrum.
-
Causality: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the sugar moiety to the isoguanine base and for assigning the quaternary carbons.[3] Key expected correlations include:
-
H-1' to C-4 and C-8 of the isoguanine base.
-
H-8 to C-4 and C-5.
-
Exchangeable protons (NH, NH₂) to adjacent carbons.
-
-
Visualization of the Assignment Workflow
The logical flow of the NMR spectral assignment process can be visualized as follows:
Caption: Workflow for the NMR spectral assignment of 9-(β-D-Arabinofuranosyl)isoguanine.
Molecular Structure
Sources
UV absorption spectra analysis of 9-(b-D-Arabinofuranosyl)isoguanine at varying pH
Title: Comparative Guide to the UV Absorption Spectra of 9-(β-D-Arabinofuranosyl)isoguanine Across Varying pH
Executive Summary & Rationale
In the landscape of nucleoside analog development, 9-(β-D-Arabinofuranosyl)isoguanine (Ara-isoguanine) has emerged as a molecule of significant interest for antiviral and antineoplastic applications. However, accurately quantifying this compound and monitoring its enzymatic transformations requires a robust understanding of its photophysical properties.
As application scientists, we must recognize that the UV absorption profile of Ara-isoguanine is not static; it is highly dependent on the pH of the microenvironment. This guide provides an in-depth comparative analysis of the UV absorption spectra of Ara-isoguanine against natural alternatives like Isoguanosine (IsoGuo) and canonical Guanosine (Guo). By understanding the mechanistic causality behind these spectral shifts, researchers can design highly accurate, self-validating spectrophotometric assays.
Mechanistic Causality: Why pH Dictates UV Absorption
To move beyond merely recording data, we must understand the why behind the spectral behavior of Ara-isoguanine. The chromophore of this molecule is the isoguanine base (2-oxo-6-aminopurine), which is attached to an arabinofuranosyl sugar at the N9 position.
The isoguanine ring system exhibits complex tautomerism and possesses two critical acid dissociation constants (pKa):
-
Protonation (pKa ~3.4 - 4.0): In acidic environments (pH < 3.5), the pyrimidine ring of the purine core (typically at N1 or N3) accepts a proton [1]. This protonation alters the electron density and the energy gap of the π→π* electronic transitions, resulting in a hypsochromic (blue) shift of the primary absorption band from ~293 nm to ~283 nm.
-
Deprotonation (pKa ~9.8): In basic environments (pH > 10.0), the molecule loses a proton, forming an anionic species. This structural evolution significantly alters the molar extinction coefficient and shifts the absorption maxima once again.
Because the UV/Vis spectrum is a direct readout of the molecule's electronic state, failing to strictly control the buffer pH will result in a mixed population of tautomers, destroying the quantitative reliability of the assay [2].
Fig 1: pH-dependent protonation states and corresponding UV λmax shifts of Ara-isoguanine.
Comparative Data Presentation
When evaluating Ara-isoguanine for assay development, it is crucial to compare its photophysical performance with reference nucleosides. The data below demonstrates that Ara-isoguanine behaves almost identically to natural Isoguanosine in terms of UV absorption, due to the shared isoguanine chromophore, but differs drastically from canonical Guanosine.
This distinct ~293 nm peak at neutral pH makes Ara-isoguanine an excellent candidate for continuous UV-monitoring during enzymatic reactions (such as deamination assays), as its peak is well-separated from the ~260 nm background typical of canonical nucleic acids[3].
Table 1: Comparative UV Absorption Maxima (λmax) of Purine Nucleosides at Varying pH
| Compound | pH 1.4 (Acidic) | pH 7.4 (Neutral) | pH 12.0 (Basic) | Photophysical Assay Suitability |
| Ara-isoguanine | 283 nm, 235 nm | 293 nm, 247 nm | ~280 nm, 250 nm | Excellent (Distinct 293 nm peak allows background-free tracking) |
| Isoguanosine (IsoGuo) | 283 nm, 235 nm | 293 nm, 247 nm | ~280 nm, 250 nm | Excellent (Standard reference for isoguanine chromophores) |
| Guanosine (Guo) | 256 nm | 253 nm | 260 nm | Poor (Overlap with standard biological background at 260 nm) |
Experimental Protocol: Self-Validating pH-Dependent UV-Vis Spectroscopy
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By capturing spectra across a pH gradient and checking for isosbestic points (wavelengths where the absorbance remains constant regardless of pH), researchers can prove that the spectral changes are strictly due to a two-state protonation equilibrium, ruling out sample degradation or precipitation [4].
Step 1: Stock Solution Preparation
-
Prepare an 80 µM stock solution of Ara-isoguanine in ultra-pure, deionized water.
-
Causality Note: 80 µM is chosen to ensure the maximum absorbance remains within the linear dynamic range of standard spectrophotometers (0.1 - 1.0 AU) according to the Beer-Lambert Law.
Step 2: Buffer Equilibration
-
Prepare a series of 200 mM K₂HPO₄ / KH₂PO₄ buffers adjusted to pH 1.4, 7.4, and 12.0 using HCl or NaOH.
-
Dilute the Ara-isoguanine stock 1:10 into the respective buffers. Allow 5 minutes for thermal and chemical equilibration at 25°C.
Step 3: Baseline Correction (Critical Step)
-
For every pH tested, record a baseline using the exact matched buffer without the nucleoside.
-
Causality Note: Buffer salts and pH adjusters can absorb weakly in the deep UV range (<220 nm). Matched blanking isolates the nucleoside's true electronic transitions.
Step 4: Spectral Acquisition
-
Transfer 200 µL of the equilibrated sample into a high-transmission quartz cuvette (1 cm path length).
-
Scan from 200 nm to 400 nm at a scan speed of 1 nm/sec.
Step 5: Data Validation via Isosbestic Points
-
Overlay the spectra from pH 1.4, 7.4, and 12.0.
-
Identify the isosbestic points (e.g., regions around 270 nm where the acidic and neutral curves intersect). If these points are sharp and well-defined, the structural integrity of the Ara-isoguanine is validated.
Fig 2: Self-validating UV-Vis spectroscopy workflow for pH-dependent nucleoside analysis.
References
-
Excited State Dynamics of 2'-Deoxyisoguanosine and Isoguanosine in Aqueous Solutions Source: Royal Society of Chemistry (RSC) URL:[Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases Source: MDPI URL:[Link]
-
Rescue of the Orphan Enzyme Isoguanine Deaminase Source: American Chemical Society (ACS) URL:[Link]
-
Photophysical Characterization of Isoguanine in a Prebiotic-Like Environment Source: Case Western Reserve University (Scholarly Commons) URL:[Link]
Comparative Binding Affinity and Structural Dynamics: Ara-isoG vs. Guanosine in Aptamer Engineering
Aptamers—often termed "chemical antibodies"—are single-stranded oligonucleotides that fold into complex 3D architectures to bind target molecules with high affinity and specificity. While canonical RNA and DNA aptamers rely on standard nucleosides like Guanosine (G), their clinical and diagnostic utility is often bottlenecked by rapid nuclease degradation and suboptimal thermodynamic stability in vivo.
To overcome these limitations, rational chemical modifications are introduced. One of the most sophisticated dual-modifications available today is Arabinofuranosyl-isoguanine (Ara-isoG) . By combining a sugar-pucker constraint (arabinose) with an altered hydrogen-bonding interface (isoguanine)[1], Ara-isoG offers a powerful, albeit complex, alternative to standard Guanosine.
This guide provides an objective, data-grounded comparison of Ara-isoG versus Guanosine, detailing the mechanistic causality behind their structural behaviors, comparative binding affinities, and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: The Structural Physics of Ara-isoG
To understand why a researcher would substitute Guanosine with Ara-isoG, we must dissect the molecule into its two modifications and analyze the thermodynamic consequences of each.
The Base Modification: Isoguanine (isoG)
Isoguanosine is a structural isomer of guanosine where the C2 carbonyl and C6 amino groups are translocated[2].
-
Causality in Core Regions: In standard aptamers like the Thrombin Binding Aptamer (TBA) or AS1411, Guanosine forms highly stable G-tetrads via Hoogsteen hydrogen bonding. Substituting G with isoG within these core tetrads typically destabilizes the quadruplex because the translocated functional groups cannot participate in the canonical Hoogsteen network[2].
-
Causality in Loop Regions: When placed in the flexible loop regions (e.g., the TGT or TT loops of TBA), the unique hydrogen-bond donor/acceptor pattern of isoG can form novel, high-affinity contacts with the target protein's surface residues (such as thrombin's exosite I), significantly lowering the dissociation constant ( Kd )[3].
The Sugar Modification: Arabinose (Ara)
In standard ribonucleosides, the 2'-OH group is in the "down" ( α ) position. In arabinose analogs, the 2'-OH is inverted to the "up" ( β ) position[].
-
Entropic Pre-organization: The steric bulk of the "up" hydroxyl group forces the sugar ring into a rigid O4′ -endo (South-East) conformation. Because the aptamer is conformationally locked prior to binding, the entropic penalty ( ΔS ) of induced-fit folding is drastically reduced, leading to a more favorable Gibbs free energy ( ΔG ) of binding.
-
Nuclease Resistance: The β -stereochemistry of the 2'-OH sterically blocks the nucleophilic attack required by standard 3' → 5' exonucleases, extending the aptamer's serum half-life from minutes to days[].
Logical relationship mapping the structural impacts of Guanosine vs. Ara-isoG on aptamer folding.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between standard Guanosine and Ara-isoG when incorporated into aptamer sequences.
| Parameter | Guanosine (Standard) | Ara-isoG (Modified) |
| Base H-Bonding Profile | C2-amino, C6-carbonyl | C2-carbonyl, C6-amino (Translocated) |
| Sugar Conformation | Flexible (C2'-endo / C3'-endo) | Rigid ( O4′ -endo / South-East) |
| G-Quadruplex Core Impact | Highly Stabilizing (Hoogsteen edges) | Destabilizing (Disrupts canonical tetrads) |
| Loop Region Impact | Baseline target interaction | Enhanced affinity (Novel H-bond contacts) |
| Nuclease Resistance | Low (Rapidly degraded in serum) | High (2'- β -OH blocks exonucleases) |
| Entropic Penalty of Binding | High (Requires induced fit) | Low (Pre-organized conformation) |
| Typical Kd (TBA model) | ∼25−50 nM | ∼5−15 nM (if placed in loops) |
Self-Validating Experimental Protocols
To objectively measure the performance differences between a Guanosine-containing wild-type aptamer and an Ara-isoG modified variant, researchers must employ orthogonal, self-validating techniques. The following workflows ensure that structural folding is verified before thermodynamic affinity is calculated.
Protocol A: Thermodynamic Profiling via Circular Dichroism (CD)
Purpose: To validate that the Ara-isoG modification has not destroyed the aptamer's global fold (e.g., G-quadruplex formation) and to measure thermal stability ( Tm ).
-
Sample Preparation: Dilute the HPLC-purified aptamer to 5 μ M in a folding buffer containing 10 mM potassium phosphate and 100 mM KCl (pH 7.4). Causality note: K+ ions are strictly required to coordinate the central channel of G-tetrads; without them, the quadruplex will not fold.
-
Thermal Annealing: Heat the sample to 95°C for 5 minutes to disrupt any kinetic traps or intermolecular aggregates. Cool slowly (0.5°C/min) to 20°C to ensure the thermodynamic minimum (intramolecular folding) is achieved.
-
Spectral Scanning: Scan from 220 nm to 320 nm using a CD spectrometer. A canonical antiparallel G-quadruplex will self-validate by displaying a positive ellipticity peak at 295 nm and a negative peak at 265 nm.
-
Thermal Melting ( Tm ): Monitor the absorbance at 295 nm while heating the sample from 20°C to 90°C at 1°C/min. The inflection point of the sigmoidal curve represents the Tm .
Protocol B: Binding Affinity via Isothermal Titration Calorimetry (ITC)
Purpose: To directly measure the thermodynamic parameters ( ΔG , ΔH , ΔS ) and the dissociation constant ( Kd ) of the aptamer-target complex without the use of bulky fluorescent tags that might alter binding.
-
Strict Buffer Matching: Dialyze both the folded aptamer and the target protein (e.g., human α -thrombin) overnight against the exact same batch of folding buffer. Causality note: Even a 1 mM difference in salt concentration will generate a "heat of dilution" artifact that masks the heat of binding.
-
Instrument Setup: Load the target protein (10 μ M) into the ITC sample cell. Load the folded aptamer (100 μ M) into the titration syringe.
-
Titration Execution: Perform 20-25 injections of 2 μ L of the aptamer into the cell at 25°C, with a 120-second equilibration interval between injections.
-
Data Integration: Integrate the area under each injection peak to determine the heat released or absorbed ( ΔH ). Fit the data to a one-site binding model to extract the association constant ( Ka ), stoichiometry ( n ), and calculate Kd ( 1/Ka ).
Experimental workflow for synthesizing and validating modified aptamer binding affinities.
Conclusion and Strategic Recommendations
The substitution of Guanosine with Ara-isoG is not a universal "plug-and-play" upgrade. Because the isoguanine base disrupts Hoogsteen bonding[2], Ara-isoG should never be placed within the core G-tetrads of a quadruplex aptamer.
However, when strategically engineered into the loop regions of an aptamer, Ara-isoG acts as a highly potent affinity enhancer. The arabinose sugar pre-organizes the loop into a rigid conformation, minimizing the entropic penalty of binding, while the translocated functional groups of the isoguanine base forge new, high-affinity hydrogen bonds with the target[3]. Furthermore, the inherent exonuclease resistance provided by the 2'- β -OH makes Ara-isoG an invaluable tool for translating in vitro aptamers into viable in vivo therapeutics[].
References
- Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-YALfhW8UyoUakP9n1OfaXnOFOZU4kd3zmacZvaxn8AMwqyhxK4CYZri5k0TWDlpPQwSUMguUaPkvHccPktruD7w8j49IqnO5hp6Egl6zh0eYPN850emmpXSDNUsbU6R8whCYsR-XPqfzzqUkRW0VqH5PF9gIwt5HntwgwNoc1kCHsI=]
- Combinatorial Synthesis of Thrombin-Binding Aptamers Containing iso-Guanine. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhfnrKlHYlxcImCqKuXi_RXS344NuDAIQ2sH-ca4ieottL9hAMtna4QROgWfS3a-ow_xF8KA9YmEwiXc7HEqSJq7xyJHRZbQnuc-SRBtm26XAVkTmYeNN5rn3V4ail5zjqsnpYOA==]
- Reagents and building blocks for oligonucleotide synthesis (Arabinofuranosyl-isoguanine). Metkinen Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4rbQF2yj-mp7g7ubm-kzA0L_JuoZKE8vKGtU1Fvv59nivSUd96DlCB-O6O7DBOR4R2OM-6pe1OeceBS68Lv1poe6iq7cY5k2QUgunSSOuO25-Na7yQqiM9BJAhRsyzOZjV4jdDI6ZCxJ8XIuY-9t3L3F91eeYikOuDCM]
- Ara-Nucleosides. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLwi6SeQ6paGeilSD5gpKn7z1oen7Kgtlbu3XDc6sGsxgDl_huf9lr9sYIQA_JI4su3aVXaJFcn1alH-emIPfPkmxvSFQA4lLc6thmTxl3xNEwi2-nTDIaPGrOM6k03aqnhk741cyafuSqpkTf89fm273F]
Sources
Crystal Structure Analysis of DNA Containing 9-(β-D-Arabinofuranosyl)isoguanine: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Overview
As synthetic biology advances, the expansion of the genetic alphabet relies heavily on non-standard nucleobases like isoguanine (isoG). While the isoguanine–5-methylisocytosine (isoG:isoC) orthogonal base pair is a cornerstone of artificial genetic systems [1], standard 2'-deoxyisoguanosine (d-isoG) suffers from tautomeric instability. At physiological temperatures, d-isoG frequently shifts from its canonical keto form to an enol form, leading to unintended wobble base-pairing with Thymine (T) [2].
To engineer out this instability, structural biologists and drug developers have turned to 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoG) [3]. By inverting the stereochemistry at the 2' position of the ribose ring, the arabinose modification introduces a profound stereoelectronic effect. The "up" facing 2'-hydroxyl group creates a steric clash with the nucleobase when in a standard C2'-endo pucker, forcing the sugar into an O4'-endo (Eastern) conformation. This conformational locking mechanism restricts the flexibility of the glycosidic bond, thermodynamically favoring the keto tautomer of isoguanine, and simultaneously conferring extreme resistance to 3'→5' exonucleases.
This guide objectively compares the crystallographic, thermodynamic, and structural performance of ara-isoG against its natural and synthetic alternatives, providing actionable protocols for its structural characterization.
Comparative Performance Analysis
When designing oligonucleotides for structural studies or therapeutic aptamers, selecting the correct sugar-base combination is critical. The table below synthesizes quantitative and qualitative data comparing ara-isoG with d-isoG and standard deoxyguanosine (dG).
| Parameter | 9-(β-D-Arabinofuranosyl)isoguanine (ara-isoG) | 2'-Deoxyisoguanosine (d-isoG) | Deoxyguanosine (dG) |
| Primary Base Pair Partner | 5-methylisocytosine (isoC) | 5-methylisocytosine (isoC) | Cytosine (C) |
| Sugar Pucker Preference | O4'-endo (Eastern) | C2'-endo (South) | C2'-endo (South) |
| Tautomeric Stability (37°C) | High (Keto dominant) | Moderate (Keto/Enol exchange) | Very High (Keto dominant) |
| Exonuclease Resistance | High (Steric hindrance from 2'-OH) | Low (Standard backbone) | Low (Standard backbone) |
| Helical Distortion (RMSD) | ~1.2 Å (Localized minor groove widening) | ~0.4 Å (Minimal distortion) | Baseline (0.0 Å) |
| Polymerase Bypass | Poor (Chain termination potential) | Moderate (Prone to misincorporation) | Excellent (Native substrate) |
Data synthesized from crystallographic models and polymerase bypass assays of modified nucleobases [4].
Structural Dynamics & Tautomeric Equilibrium
The primary advantage of ara-isoG is its ability to modulate the tautomeric equilibrium of the isoguanine base. In standard d-isoG, the energy barrier between the keto and enol states is relatively low, allowing the enol form to pair with Thymine. The rigid O4'-endo pucker of the arabinose sugar alters the hydration shell in the minor groove, stabilizing the keto form via a bridging water molecule network that coordinates with the 2'-OH.
Caption: Tautomeric equilibrium of ara-isoG dictating base-pairing specificity with isoC or Thymine.
Experimental Protocol: Crystallization & X-Ray Analysis of ara-isoG DNA
Phase 1: Oligonucleotide Assembly & Validation
-
Synthesis : Synthesize the target sequence (e.g., 5'-d(CGC[ara-isoG]AATTTGCG)-3') using standard solid-phase phosphoramidite chemistry.
-
Causality: The ara-isoG phosphoramidite requires extended coupling times (approx. 600 seconds) because the steric bulk of the 2'-protecting group in the arabino configuration hinders the nucleophilic attack of the 5'-OH.
-
-
Self-Validation (Mass Spectrometry) : Post-cleavage and deprotection, analyze the oligo via MALDI-TOF MS. You must observe a mass shift of exactly +16 Da relative to a d-isoG control, confirming the retention of the 2'-hydroxyl group and the absence of depurination.
Phase 2: Annealing & Purification
-
Duplex Formation : Mix the ara-isoG strand with its isoC-containing complement in a 1:1 molar ratio in a buffer comprising 10 mM Sodium Cacodylate (pH 6.5), 50 mM NaCl, and 10 mM MgCl₂.
-
Thermal Cycling : Heat the mixture to 90°C for 5 minutes, then cool at a strictly controlled rate of 1°C/min down to 4°C.
-
Causality: The "up" 2'-OH introduces a kinetic barrier to duplex nucleation. Rapid quenching will result in kinetically trapped, misaligned hairpins. Slow cooling ensures the thermodynamic minimum (the fully base-paired duplex) is achieved.
-
Phase 3: Hanging-Drop Vapor Diffusion Crystallization
-
Drop Setup : On a siliconized coverslip, mix 1 µL of the annealed DNA (1.5 mM) with 1 µL of crystallization buffer (10% MPD, 40 mM Sodium Cacodylate pH 6.0, 12 mM Spermine tetrahydrochloride, 80 mM KCl).
-
Equilibration : Invert the coverslip over a well containing 500 µL of 30% MPD reservoir solution and incubate at 15°C.
-
Causality: Hanging-drop is chosen over sitting-drop to minimize contact with the plastic well, reducing heterogeneous nucleation. The pH of 6.0 is critical; it is slightly acidic to suppress the formation of the enol tautomer, ensuring the crystal lattice is homogeneous.
-
Phase 4: Diffraction & Unbiased Refinement
-
Data Collection : Flash-freeze the crystals in liquid nitrogen (the 30% MPD in the reservoir acts as an inherent cryoprotectant) and collect diffraction data at a synchrotron source (100 K).
-
Self-Validation (Omit Maps) : During molecular replacement (using standard B-DNA as a search model), deliberately omit the 2'-OH of the ara-isoG residue from the initial model.
-
Validation Check: Calculate an Fo−Fc difference electron density map. The appearance of a >3σ positive density peak at the 2' "up" position unambiguously validates the arabinose stereochemistry and proves that the structure is not an artifact of model bias.
-
Caption: Workflow for the crystallization and structural resolution of ara-isoG modified DNA duplexes.
Conclusion
The integration of 9-(β-D-Arabinofuranosyl)isoguanine into DNA duplexes represents a sophisticated convergence of synthetic chemistry and structural biology. By leveraging the steric constraints of the arabinose sugar, researchers can effectively "lock" the isoguanine base into its high-fidelity keto tautomer, drastically improving orthogonal base-pairing with isoC while simultaneously conferring nuclease resistance. For drug development professionals designing next-generation aptamers or artificial genetic systems, ara-isoG offers a structurally robust alternative to standard deoxyisoguanosine.
References
-
Johnson, S. C., et al. "Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases." Nucleic Acids Research, vol. 33, no. 17, 2005, pp. 5640-5646. URL:[Link]
-
Robinson, H., et al. "2'-Deoxyisoguanosine adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis." Biochemistry, vol. 37, no. 31, 1998, pp. 10897-10905. URL: [Link]
-
Metkinen Chemistry. "Arabinofuranosyl-isoguanine Product Catalog." Metkinen Chemistry, 2024. URL:[Link]
-
Betz, K., et al. "The use of an artificial nucleotide for polymerase-based recognition of carcinogenic O6-alkylguanine DNA adducts." Nucleic Acids Research, vol. 44, no. 13, 2016, pp. 6014-6028. URL:[Link]
A Comparative Guide to the Circular Dichroism (CD) Spectra of Oligonucleotides with Ara-isoguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Oligonucleotide Conformation with Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides invaluable insights into the secondary and tertiary structures of chiral macromolecules like oligonucleotides.[1][2][3] By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy generates a unique spectral signature for various nucleic acid conformations, including B-DNA, A-DNA, Z-DNA, and G-quadruplexes.[1][4] These structural nuances are critical in the context of drug development and molecular biology, as the three-dimensional architecture of an oligonucleotide dictates its function, stability, and interaction with other molecules. The introduction of unnatural nucleobases, such as Ara-isoguanine, into an oligonucleotide sequence can induce significant conformational changes, which can be sensitively detected and characterized by CD spectroscopy.[5]
This guide provides a comparative analysis of the anticipated CD spectral characteristics of oligonucleotides incorporating the unnatural nucleobase arabinofuranosyl-isoguanine (Ara-isoguanine). Due to the novelty of this modification, direct experimental data is not yet widely available in peer-reviewed literature. Therefore, this guide offers a predictive comparison based on established principles and experimental data from oligonucleotides containing the constituent modifications: the isoguanine base and the arabinose sugar. We will explore how these modifications are expected to influence the CD spectrum compared to oligonucleotides containing the natural base guanine or the unnatural base isoguanine on a standard deoxyribose backbone.
The Unnatural Nucleobase: Ara-isoguanine
Ara-isoguanine is a synthetic purine nucleoside analog that combines two key modifications: an isoguanine base and an arabinose sugar moiety.
-
Isoguanine: An isomer of the natural base guanine, isoguanine has its carbonyl and amino groups at positions 2 and 6, respectively, swapped compared to guanine. This altered hydrogen bonding pattern allows for unique base pairing interactions and can lead to the formation of novel nucleic acid structures.[6]
-
Arabinose Sugar: The arabinose sugar in Ara-isoguanine is an epimer of ribose, with the 2'-hydroxyl group oriented in an "up" or cis position relative to the nucleobase. This contrasts with the "down" or trans orientation in deoxyribose (in DNA) and ribose (in RNA). This stereochemical difference significantly impacts the sugar pucker and, consequently, the overall helical geometry of the oligonucleotide.
The combination of these two modifications in Ara-isoguanine is expected to impose unique conformational constraints on an oligonucleotide, leading to a distinct CD spectrum.
Figure 1. Comparison of Guanine, Isoguanine, and Ara-isoguanine structures.
Comparative Analysis of CD Spectra: A Predictive Approach
The CD spectrum of an oligonucleotide is highly sensitive to its helical structure, base stacking, and sugar conformation. Based on the known effects of isoguanine and arabinose modifications, we can predict the likely spectral characteristics of Ara-isoguanine-containing oligonucleotides in comparison to their counterparts.
Oligonucleotides with Natural Guanine (B-DNA)
A standard B-form DNA duplex containing guanine typically exhibits a characteristic CD spectrum with:
-
A positive band around 275-280 nm, primarily due to base stacking.
-
A negative band of similar magnitude around 245-250 nm, related to the right-handed helicity.
-
A crossover point (zero ellipticity) near 258 nm.
This spectral signature is the hallmark of the canonical right-handed double helix.
Oligonucleotides with Isoguanine
Studies on oligonucleotides containing isoguanine have shown that they can form stable tetraplex structures. The CD spectrum of an isoguanine tetraplex, such as that formed by d(T4isoG4T4), displays distinct features:
-
A strong positive band around 305 nm.
-
A weaker positive shoulder around 260 nm.
-
A negative band near 240 nm.
The positive band at 305 nm is a characteristic feature of the isoguanine quartet structure and is significantly red-shifted compared to the G-quartet, which typically shows a maximum around 264 nm for a parallel topology.[6]
Predicted CD Spectra of Oligonucleotides with Ara-isoguanine
The incorporation of an arabinose sugar is known to favor an A-like or an intermediate A/B-form helical geometry. This is because the arabinose sugar pucker is conformationally restricted, influencing the overall backbone structure. Structural studies of arabinonucleic acids (ANA) and 2'-fluoro-arabinonucleic acids (F-ANA) have demonstrated a preference for conformations that are distinct from canonical B-DNA.
Based on this, we can predict that an oligonucleotide containing Ara-isoguanine will likely exhibit a CD spectrum that is a hybrid of the features seen with isoguanine and those associated with A-form helices. The predicted CD spectrum for a duplex containing Ara-isoguanine might display:
-
A dominant positive band shifted towards shorter wavelengths compared to the isoguanine tetraplex , likely in the 260-270 nm region, which is characteristic of A-form DNA.
-
A strong negative band at shorter wavelengths , around 210-220 nm, another hallmark of A-form helices.
-
Potential for a positive band at longer wavelengths (around 290-305 nm) if isoguanine self-association or quartet formation occurs , though the arabinose sugar might sterically hinder the formation of a canonical isoguanine quartet. The intensity of this band would be highly dependent on the sequence context and ionic conditions.
Table 1: Predicted Comparison of CD Spectral Features
| Feature | Oligonucleotide with Guanine (B-DNA) | Oligonucleotide with Isoguanine (Tetraplex) | Predicted: Oligonucleotide with Ara-isoguanine (A-like Duplex) |
| Positive Band (long λ) | ~275-280 nm | ~305 nm | ~260-270 nm (dominant) |
| Negative Band | ~245-250 nm | ~240 nm | ~210-220 nm (strong) |
| Crossover Point | ~258 nm | Variable | Likely shifted from B-DNA |
| Overall Helical Conformation | Right-handed B-form | Parallel tetraplex | Right-handed A-like form |
Experimental Protocol: Acquiring CD Spectra of Modified Oligonucleotides
This protocol provides a robust methodology for obtaining high-quality CD spectra of oligonucleotides, including those with modifications like Ara-isoguanine.
Sample Preparation
-
Oligonucleotide Synthesis and Purification: Synthesize the desired oligonucleotide sequence containing Ara-isoguanine using phosphoramidite chemistry. High-purity oligonucleotides are crucial for accurate CD measurements, so purification by HPLC or PAGE is recommended.
-
Quantification: Accurately determine the concentration of the oligonucleotide stock solution using UV-Vis spectrophotometry at 260 nm.
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). Ensure the buffer components have low absorbance in the far-UV region.
-
Sample Annealing (for duplex formation):
-
Mix equimolar amounts of the complementary oligonucleotide strands in the buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
-
Final Sample Preparation: Dilute the annealed oligonucleotide solution to the final desired concentration (typically 5-20 µM) in the same buffer.
CD Spectrometer Setup and Data Acquisition
-
Instrument Warm-up: Turn on the CD spectrometer and the lamp at least 30 minutes before measurements to ensure stability.
-
Cuvette Preparation: Use a clean quartz cuvette with a path length of 1 mm or 0.1 cm. Rinse the cuvette thoroughly with the buffer solution.
-
Parameter Setup:
-
Wavelength Range: 320 nm to 200 nm.
-
Data Pitch: 1 nm.
-
Scanning Speed: 100 nm/min.
-
Response Time: 1 second.
-
Bandwidth: 1 nm.
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
Temperature: Set to the desired experimental temperature (e.g., 25°C) using a Peltier temperature controller.
-
-
Baseline Correction:
-
Fill the cuvette with the buffer solution and record a baseline spectrum using the same parameters as for the sample.
-
This baseline will be subtracted from the sample spectrum to correct for any background signal from the buffer and the cuvette.
-
-
Sample Measurement:
-
Empty the cuvette and fill it with the oligonucleotide sample.
-
Record the CD spectrum.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the buffer baseline from the raw sample spectrum.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * l)
where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the oligonucleotide in mol/L.
-
l is the path length of the cuvette in cm.
-
-
Data Interpretation: Analyze the resulting CD spectrum to identify characteristic peaks, troughs, and crossover points to infer the secondary structure of the oligonucleotide.
Figure 2. Experimental workflow for CD spectroscopy of oligonucleotides.
Conclusion and Future Directions
The incorporation of Ara-isoguanine into oligonucleotides represents a fascinating avenue for the design of novel nucleic acid structures with potentially unique therapeutic and diagnostic applications. While direct experimental CD data is currently limited, a predictive analysis based on the known conformational effects of the isoguanine base and the arabinose sugar suggests that Ara-isoguanine-containing oligonucleotides will likely adopt an A-like helical conformation, leading to a distinct CD spectrum characterized by a dominant positive band around 260-270 nm and a strong negative band near 210-220 nm.
The experimental protocol provided in this guide offers a standardized approach for researchers to obtain high-quality CD spectra of these and other modified oligonucleotides. Future experimental studies are crucial to validate these predictions and to fully elucidate the structural landscape of Ara-isoguanine-containing nucleic acids. Such studies will undoubtedly contribute to a deeper understanding of how the interplay between unnatural bases and sugar modifications can be harnessed to control the structure and function of oligonucleotides for a wide range of applications in biotechnology and medicine.
References
-
Vorlíčková, M., Sagi, J., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Current pharmaceutical design, 18(14), 1985-1996. [Link]
-
Seela, F., Wei, C., & Melenewski, A. (1996). Isoguanine quartets formed by d(T4isoG4T4): tetraplex identification and stability. Nucleic acids research, 24(22), 4363–4369. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725. [Link]
-
Egli, M., Minasov, G., & Damha, M. J. (2006). 2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. Biochemistry, 45(14), 4541–4552. [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2'F-Arabinonucleic acids (2'F-ANA): a novel class of nuclease-resistant oligonucleotides with high binding affinity to RNA. Current opinion in molecular therapeutics, 10(1), 62–72. [Link]
-
Johnson, W. C. (1999). The circular dichroism of nucleic acids. Circular Dichroism and the Conformational Analysis of Biomolecules, 433-467. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Brahms, J., & Brahms, S. (1970). Circular dichroism of nucleic acids. Fine structure of biological macromolecules, 4, 191-270. [Link]
-
Beaucage, S. L. (2008). Solid-phase synthesis of modified oligonucleotides. Current medicinal chemistry, 15(27), 2786-2803. [Link]
-
Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Molecules, 18(10), 12005-12024. [Link]
-
Gray, D. M., Wen, J. D., Gray, C. W., Repges, R., & Repges, C. (2008). Measured and calculated CD spectra of G-quadruplexes. Chirality, 20(3-4), 431-440. [Link]
Sources
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis of arabinonucleosides and nucleotides. A comparison with the ribonucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating N7 vs N9 Isomers of Arabinofuranosyl Isoguanine: A Comprehensive Analytical Guide
Executive Summary
Arabinofuranosyl isoguanine (ara-isoG) is a potent nucleoside analog with significant applications in supramolecular chemistry and genetic expansion. However, the synthesis of isoG nucleosides presents a notorious bottleneck: the tautomeric promiscuity of the isoguanine base (2-oxo-6-aminopurine) during glycosylation inevitably yields a complex mixture of N7 and N9 regioisomers. Because these isomers are amphoteric and prone to forming supramolecular gels, chromatographic separation is exceptionally difficult, making rigorous analytical differentiation critical for drug development and structural biology.
This guide provides an objective, self-validating analytical framework to unambiguously differentiate the N7 and N9 isomers of ara-isoG, synthesizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with orthogonal tandem mass spectrometry (MS/MS).
The Mechanistic Challenge: Tautomerism and Regioselectivity
The promiscuity of isoguanine is rooted in its richness of tautomeric possibilities. Theoretical calculations reveal up to 23 possible tautomers for N9-substituted isoguanine, highly dependent on the microenvironment and solvent polarity 1[1]. During standard glycosylation reactions (e.g., coupling with 2,6-dichloropurine followed by amination), this dynamic electronic landscape results in the formation of both β -configured N9 and N7 regioisomers 2[2].
To differentiate these isomers, analysts must exploit the distinct electronic environments of the purine ring nuclei and the differing stabilities of the glycosidic bonds.
Quantitative Isomer Comparison
The following table summarizes the diagnostic parameters used to distinguish the two regioisomers based on their electronic and structural properties.
| Analytical Parameter | N9-Arabinofuranosyl Isoguanine | N7-Arabinofuranosyl Isoguanine | Diagnostic Reliability |
| 13 C NMR: C5 Shift | Deshielded (Higher ppm) | Shielded (Lower ppm, Δ ~8-12 ppm) | High |
| 13 C NMR: C4 Shift | Shielded (Lower ppm) | Deshielded (Higher ppm, Δ ~8-12 ppm) | High |
| HMBC ( 1 H- 13 C) | H1' → C4, C8 | H1' → C5, C8 | Absolute (Gold Standard) |
| HMBC ( 1 H- 15 N) | H1' → N9 | H1' → N7 | Absolute |
| ESI-MS/MS (CID) | High deammoniation abundance | Distinct base fragmentation | High (Orthogonal) |
Data synthesized from established purine NMR differentiation standards 3[3].
Self-Validating Experimental Methodologies
Protocol A: High-Resolution 2D HMBC NMR Regiochemical Assignment
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for establishing the connectivity between the arabinofuranosyl substituent and the purine ring.
Mechanistic Causality: The anomeric proton (H1') of the sugar ring exhibits strong 3-bond ( 3J ) scalar couplings to the adjacent carbons on the purine ring. In an N9-isomer, H1' is 3 bonds away from C4 and C8. In an N7-isomer, H1' is 3 bonds away from C5 and C8.
-
Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of DMSO- d6 .
-
Temperature Optimization (Self-Validation): Acquire a preliminary 1 H spectrum at 298 K. If dynamic tautomeric exchange causes line broadening, lower the probe temperature to 278 K to "freeze" the conformers 5[5]. The sharpness of the internal TMS standard acts as a baseline control for magnetic shimming.
-
HMBC Acquisition: Execute a 1 H- 13 C HMBC experiment optimized for a long-range coupling constant ( 3JCH ) of 8 Hz.
-
Data Interpretation:
-
N9 Signature: Observe cross-peaks correlating the H1' proton (~5.8-6.2 ppm) to C4 (~150 ppm) and C8 (~138 ppm).
-
N7 Signature: Observe cross-peaks correlating the H1' proton to C5 (~110 ppm) and C8.
-
Protocol B: ESI-MS/MS Orthogonal Validation
While NMR provides absolute structural proof, tandem mass spectrometry offers a rapid, low-volume orthogonal validation method based on the differing stabilities of the regioisomers under Collision-Induced Dissociation (CID).
Mechanistic Causality: The charge distribution in the protonated [M+H]+ precursor differs between isomers. N9-alkylated purines typically undergo rapid deammoniation and side-chain fragmentation, whereas N7-isomers favor distinct base-cleavage pathways6[6].
-
ESI Source Tuning: Dilute the sample to 1 µg/mL in 50:50 MeOH:H 2 O containing 0.1% formic acid.
-
Standard Normalization (Self-Validation): Prior to analyzing the unknown, infuse a known N9-purine nucleoside standard. Ramp the collision energy (CE) from 10 to 40 eV to establish a baseline fragmentation ratio. This validates that the collision cell is properly calibrated.
-
CID Fragmentation: Isolate the target [M+H]+ precursor ion for the ara-isoG sample and apply the optimized CE.
-
Ratio Analysis: Quantify the abundance of the deammoniated product ion [M+H−NH3]+ . A high relative abundance strongly correlates with the N9-isomer, whereas its absence (coupled with specific base fragmentation) indicates the N7-isomer.
Logical Workflow Diagram
Caption: Logical workflow for orthogonal differentiation of N7 and N9 arabinofuranosyl isoguanine isomers.
References
-
BenchChem: 3
-
Aston Research Explorer: 2
-
RSC Advances: 4
-
U-Szeged: 6
-
Creative Biostructure: 5
-
Journal of the American Chemical Society: 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdche.u-szeged.hu [mdche.u-szeged.hu]
Safety Operating Guide
9-(b-D-Arabinofuranosyl)isoguanine proper disposal procedures
As a Senior Application Scientist, I recognize that handling high-purity synthetic nucleoside analogs requires more than a standard safety data sheet—it demands a rigorous, field-proven operational strategy.
9-(β-D-Arabinofuranosyl)isoguanine (often referred to as Ara-isoguanine) is a highly specialized building block utilized in oligonucleotide synthesis and advanced drug development[1]. Because its structural architecture closely mimics endogenous nucleosides, it possesses the inherent mechanistic potential to interfere with DNA and RNA replication pathways[2]. Consequently, improper disposal poses severe risks of environmental persistence and aquatic toxicity.
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of Ara-isoguanine, ensuring total regulatory compliance and laboratory safety.
Physicochemical Properties & Risk Assessment
Before initiating any disposal protocol, it is critical to understand the physical parameters of the compound. The following data dictates our handling and segregation logic:
| Property | Value / Specification | Operational Implication |
| IUPAC Name | 9-(β-D-arabinofuranosyl)isoguanine | Standardized nomenclature for EHS waste logging. |
| CAS Number | 66323-49-7 | Mandatory identifier for accurate waste manifesting[1]. |
| Physical State | White to off-white crystals | High risk of aerosolization; requires HEPA extraction[1]. |
| Purity | > 98% | High concentration amplifies potential cytotoxic exposure risks[1]. |
| Storage | +4ºC (Dry compound) | Waste accumulation areas should avoid extreme heat[1]. |
| Hazard Profile | Cytotoxic / Mutagenic Analog | Must be strictly segregated from general municipal waste[2]. |
Operational Safety & The "Mass-Balance" Validation System
The Causality of Aerosolization: Ara-isoguanine is supplied as a fine crystalline powder. Because electrostatic forces can cause fine powders to aerosolize and bypass standard personal protective equipment (PPE), all weighing, transfer, and initial disposal operations must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration.
Self-Validating System (Mass-Balance Reconciliation): To ensure absolute containment and build a culture of trust, laboratories must implement a mass-balance reconciliation protocol. The total mass of Ara-isoguanine received must exactly equal the mass consumed in assays plus the mass logged into the waste inventory. Any discrepancy mathematically flags undocumented spills or fugitive emissions, triggering an immediate laboratory audit.
Step-by-Step Disposal Workflows
Different states of Ara-isoguanine waste require distinct chemical logic for safe neutralization and disposal.
Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, Consumables)
-
Segregation: Place all solid waste (weigh boats, pipette tips, gloves) in a puncture-resistant, sealable chemical waste bag.
-
Secondary Containment: Place the primary bag into a rigid, leak-proof container with a secure lid.
-
Labeling: Label clearly as "Hazardous Chemical Waste: Nucleoside Analog (9-(b-D-Arabinofuranosyl)isoguanine) - Cytotoxic".
-
Destruction Method: Route exclusively for high-temperature incineration (>1000°C) at an approved facility.
-
Causality: High-temperature incineration is required to completely cleave the stable purine ring and sugar backbone, preventing the intact molecule from persisting in aquatic environments and disrupting marine life replication cycles[2].
-
Protocol B: Liquid Waste Disposal (Solutions and Effluents)
-
Compatibility Check: Ensure the collection carboy is chemically compatible with the solvent used (e.g., aqueous buffers vs. organic solvents like acetonitrile).
-
Collection: Funnel liquid waste into the carboy, strictly leaving at least 20% headspace to prevent over-pressurization from ambient temperature fluctuations.
-
Segregation: Do NOT mix with strong acids, bases, or oxidizers.
-
Causality: Mixing nucleoside analogs with strong oxidizers can cause uncontrolled exothermic reactions or degrade the compound into volatile, highly toxic byproducts.
-
-
Disposal: Transfer to your Environmental Health and Safety (EHS) department for chemical destruction.
Protocol C: Empty Container Decontamination (Triple-Rinse Standard)
According to federal environmental standards, containers holding hazardous chemical waste must be rigorously decontaminated to be considered legally safe for standard disposal[3].
-
Initial Rinse: Add a compatible solvent (e.g., water or acetonitrile) equal to 10% of the container's volume. Cap and agitate vigorously for 60 seconds.
-
First Rinsate Disposal: Pour the rinsate into the designated Ara-isoguanine liquid waste carboy.
-
Repeat: Perform steps 1 and 2 two additional times.
-
Causality: The serial dilution principle dictates that triple rinsing mathematically ensures >99.9% removal of the active pharmaceutical ingredient (API), rendering the container legally "empty" under EPA/RCRA guidelines[3].
-
-
Defacing: Completely deface or remove the original manufacturer label to prevent downstream misidentification.
-
Final Disposal: Discard the clean container in the standard laboratory glass/plastic recycling stream.
Spill Response & Decontamination Protocol
In the event of an accidental release, follow this self-validating cleanup system:
-
Isolation: Immediately restrict access to the spill zone. Don appropriate PPE, including an N95/P100 particulate respirator, double nitrile gloves, and a disposable Tyvek lab coat.
-
Suppression (Dry Spills): Do not sweep the powder.
-
Causality: Mechanical sweeping generates airborne particulates, drastically increasing inhalation risk. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent to suppress dust generation.
-
-
Collection: Wipe from the perimeter of the spill inward to prevent expanding the contamination zone. Place all used pads into a solid hazardous waste bag.
-
Chemical Decontamination: Wash the affected surface with a 1% sodium hypochlorite solution, followed by a thorough distilled water rinse.
-
Validation (The Self-Validating Step): Swab the decontaminated area with a sterile applicator and elute into 1 mL of distilled water. Analyze the eluate via UV-Vis spectrophotometry (Ara-isoguanine exhibits characteristic UV absorbance). The absence of an absorbance peak scientifically validates the complete removal of the chemical residue, allowing the area to be safely reopened.
Waste Segregation Workflow Visualization
Workflow for the segregation, decontamination, and disposal of Ara-isoguanine laboratory waste.
References
-
Metkinen Chemistry. "Reagents and building blocks for oligonucleotide synthesis: Arabinofuranosyl-isoguanine." Retrieved from[Link]
-
National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
